molecular formula C12H11NO B6353978 2-(4-Methylphenyl)pyridin-3-ol CAS No. 36739-30-7

2-(4-Methylphenyl)pyridin-3-ol

Cat. No.: B6353978
CAS No.: 36739-30-7
M. Wt: 185.22 g/mol
InChI Key: MFAQZCMCEFTNIJ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)pyridin-3-ol is a pyridine derivative chemical compound provided strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The compound features a pyridin-3-ol scaffold substituted at the 2-position with a 4-methylphenyl group, a structural motif of significant interest in medicinal chemistry . The parent structure, 2-phenyl-3-pyridinol, is reported to have a melting point of approximately 378.1°C at 760 mmHg, a flash point of around 182.5°C, and a density of 1.169 g/cm³ . Pyridine and pyridinol analogues are recognized as privileged structures in drug discovery, serving as key pharmacophores in the design of tyrosine kinase inhibitors (TKIs) for targeted cancer therapy . For instance, the quinoline nucleus (a benzopyridine), which is structurally related to this compound, is a critical component in the TKI bosutinib, where it facilitates key hydrogen-bond interactions with the BCR-ABL1 enzyme . Similarly, the pyrimidine ring, another nitrogen-containing heterocycle, is a fundamental component of imatinib and nilotinib . This structural similarity suggests potential research applications of 2-(4-Methylphenyl)pyridin-3-ol as a building block in the synthesis of novel kinase inhibitor hybrids or as a core scaffold for evaluating new antimyeloproliferative agents . Researchers can leverage this compound to explore structure-activity relationships, particularly how the 3-ol (hydroxyl) group and the tolyl substituent influence molecular recognition and binding affinity in biochemical assays. Handle with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQZCMCEFTNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354357
Record name 2-(4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36739-30-7
Record name 2-(4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methylphenyl)pyridin-3-ol: A Comprehensive Guide to Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)pyridin-3-ol (CAS: 36739-30-7) is a highly versatile biaryl heterocyclic compound characterized by its amphoteric nature and unique bidentate coordination capabilities. As a 2-aryl-3-hydroxypyridine derivative, it serves as a critical building block in the synthesis of advanced functional materials, including phosphorescent cyclometalated complexes for Organic Light-Emitting Diodes (OLEDs) and targeted pharmacophores in medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, electronic behavior, and field-proven synthetic protocols.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 2-(4-methylphenyl)pyridin-3-ol consists of a central pyridine core substituted with a hydroxyl group at the C3 position and a p-tolyl (4-methylphenyl) group at the C2 position. This specific substitution pattern creates a sterically constrained environment where the C3-OH is in close proximity to the ortho-hydrogens of the p-tolyl ring.

The compound exhibits amphoteric properties due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group. Understanding its quantitative physicochemical metrics is essential for predicting its behavior in both biological systems and catalytic cycles, as documented in 1[1].

Table 1: Physicochemical Properties of 2-(4-Methylphenyl)pyridin-3-ol

PropertyValueCausality / Significance in Application
Chemical Formula C12H11NODefines the molecular weight (185.22 g/mol ) and stoichiometry[1].
CAS Registry Number 36739-30-7Unique identifier for regulatory compliance and database retrieval[1].
Topological Polar Surface Area 33.12 ŲIndicates excellent membrane permeability, making it a viable scaffold for CNS-targeted drug design[1].
LogP (Octanol/Water) ~2.76Suggests favorable lipophilicity, balancing aqueous solubility with efficient organic phase partitioning[1].
Hydrogen Bond Donors 1The C3-OH group acts as a strong H-bond donor, influencing crystal packing and solvent interactions.
Hydrogen Bond Acceptors 2The pyridine N and hydroxyl O are critical for solvation and bidentate metal coordination.

Electronic Properties & Photophysics

The electronic communication between the electron-rich p-tolyl ring and the electron-deficient pyridine ring is modulated by the dihedral angle between them. The presence of the C3-hydroxyl group introduces strong electron-donating resonance (+R) into the pyridine system, significantly altering its photophysical profile.

While some 3-hydroxypyridine derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT) when paired with suitable hydrogen-bond acceptors, the p-tolyl group in this molecule lacks an acceptor moiety. Consequently, its photophysics are dominated by intermolecular proton transfer with protic solvents, leading to pronounced solvatochromism, a phenomenon well-documented in2[2]. In aprotic environments, the molecule exhibits a strong locally excited (LE) state emission. Furthermore, the pyridine nitrogen acts as a potent directing group, facilitating selective C-H functionalization of the adjacent p-tolyl ring[3].

Synthetic Methodologies: The Direct Suzuki-Miyaura Approach

Synthesizing 2-(4-methylphenyl)pyridin-3-ol via cross-coupling presents specific chemical challenges. The starting material, 2-bromo-3-hydroxypyridine, possesses an acidic proton that can interfere with the palladium catalytic cycle. While protection-deprotection strategies (e.g., using a methoxy ether) are common, a direct, unprotected Suzuki-Miyaura coupling is highly preferred for atom economy.

The causality behind the experimental design is rooted in acid-base chemistry. The C3-OH group (pKa ~8.7) will immediately consume one equivalent of the inorganic base to form a phenoxide anion. Therefore, to ensure sufficient base remains to activate the boronic acid into the reactive boronate species, a minimum of 3.0 equivalents of base must be utilized.

Synthesis_Workflow A 2-Bromo-3-hydroxypyridine + 4-Methylphenylboronic acid B Catalytic System Pd(PPh3)4 / Na2CO3 (3.0 eq) A->B Reagent Mixing C Solvent System Toluene / EtOH / H2O (90°C) B->C Phase-Transfer Activation D Workup pH Adjustment to ~6.8 C->D Cross-Coupling Complete E Target Compound 2-(4-Methylphenyl)pyridin-3-ol D->E Isoelectric Precipitation

Fig 1: Step-by-step synthetic workflow for 2-(4-Methylphenyl)pyridin-3-ol via Suzuki-Miyaura coupling.

Protocol 1: Direct Synthesis of 2-(4-Methylphenyl)pyridin-3-ol

Reagents & Equipment:

  • 2-Bromo-3-hydroxypyridine (1.0 eq, 10 mmol)

  • 4-Methylphenylboronic acid (1.2 eq, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq, 5 mol%)

  • Sodium carbonate (Na2CO3) (3.0 eq, 30 mmol)

  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v, 40 mL)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with Toluene, Ethanol, and Water. Degas the mixture by sparging with inert Argon for 30 minutes. Causality: Pd(0) catalysts are highly susceptible to oxidation; removing dissolved oxygen prevents catalyst deactivation.

  • Reagent Loading: Add 2-bromo-3-hydroxypyridine, 4-methylphenylboronic acid, and Na2CO3 to the flask under positive Argon flow.

  • Catalyst Addition: Add Pd(PPh3)4. Seal the flask and heat the biphasic mixture to 90°C with vigorous stirring for 12 hours. Causality: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area between the organic (boronic acid/catalyst) and aqueous (base) layers.

  • Reaction Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and separate the layers. Retain the aqueous layer, as the product may reside there as a water-soluble sodium phenoxide salt.

  • Isoelectric Workup (Critical Step): Carefully adjust the pH of the combined aqueous layers to ~6.8 using 1M HCl. Causality: The product has a basic pyridine N (pKa ~4.8) and an acidic OH (pKa ~8.7). At pH 6.8, the molecule exists predominantly in its neutral, uncharged state, minimizing aqueous solubility and forcing it to precipitate or partition into the organic phase.

  • Extraction & Purification: Extract the neutralized aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Coordination Chemistry & Advanced Applications

In materials science, 2-arylpyridines are the gold standard ligands for synthesizing phosphorescent Iridium(III) complexes used in OLEDs. 2-(4-Methylphenyl)pyridin-3-ol is uniquely positioned for this application because it undergoes directed C-H activation (cyclometalation) while leaving the C3-OH group available for post-synthetic modification, analogous to other3[3].

During cyclometalation, the pyridine nitrogen coordinates to the Iridium center, bringing the metal into close proximity with the C2' carbon of the p-tolyl group. Subsequent C-H bond cleavage forms a highly stable 5-membered metallacycle. The uncoordinated C3-OH can then be utilized to attach solubilizing chains, polymerizable groups, or to tune the emission wavelength via electron-donating resonance.

Coordination_Chemistry Ligand 2-(4-Methylphenyl)pyridin-3-ol (Bidentate Precursor) Activation C-H Activation at p-Tolyl C2' Ligand->Activation Coordination via N1 Metal IrCl3·nH2O (Metal Center) Metal->Activation 110°C, 2-Ethoxyethanol Dimer Cyclometalated Ir(III) Dimer Activation->Dimer HCl Elimination

Fig 2: Cyclometalation pathway of 2-(4-Methylphenyl)pyridin-3-ol with Iridium(III) precursors.

Protocol 2: Preparation of Cyclometalated Iridium(III) Dimer

Step-by-Step Methodology:

  • Complexation: In a round-bottom flask, combine IrCl3·nH2O (1.0 eq) and 2-(4-methylphenyl)pyridin-3-ol (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1 v/v).

  • Thermal Activation: Reflux the mixture at 110°C for 24 hours under nitrogen. Causality: The high temperature and polar protic solvent mixture facilitate the initial N-coordination and provide the thermal energy required to overcome the activation barrier for C-H bond cleavage.

  • Precipitation: Cool the reaction to room temperature and add water to induce the precipitation of the chloro-bridged Iridium(III) dimer.

  • Isolation: Filter the solid, wash sequentially with water and cold ethanol, and dry under vacuum. The resulting dimer can be subsequently reacted with ancillary ligands (e.g., acetylacetone) to form emissive monomeric complexes.

References

  • ChemSrc. "36739-30-7_2-(4-methylphenyl)pyridin-3-ol Physical and Chemical Properties".
  • Physical Chemistry Chemical Physics (RSC Publishing). "Azaindolizine proton cranes attached to 7-hydroxyquinoline and 3-hydroxypyridine: a comparative theoretical study".
  • BenchChem. "3-Chloro-2-phenylpyridine Research Context and Coordination Chemistry".

Sources

Technical Whitepaper: Synthesis, Profiling, and Applications of 2-(4-Methylphenyl)pyridin-3-ol (CAS 36739-30-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials design, the 2-arylpyridin-3-ol scaffold represents a highly versatile structural motif. Specifically, 2-(4-Methylphenyl)pyridin-3-ol (CAS 36739-30-7) serves as a critical building block. Structurally, it combines a hydrogen-bond accepting pyridine nitrogen with a hydrogen-bond donating hydroxyl group, flanked by a lipophilic p-tolyl ring. This unique biaryl architecture enables its dual utility: as a bioisosteric scaffold in kinase inhibitor development and as a robust, bidentate (N,O) ligand in transition-metal catalysis [1, 2].

This whitepaper provides an in-depth technical analysis of CAS 36739-30-7, detailing its physicochemical profile, a self-validating synthetic methodology, and its mechanistic applications in applied chemistry.

Physicochemical Profiling & Pharmacokinetic Relevance

Understanding the quantitative metrics of a building block is essential for predicting its behavior in complex biological or catalytic systems. The data below summarizes the core physicochemical properties of 2-(4-Methylphenyl)pyridin-3-ol [1].

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 36739-30-7Unique registry identifier for the p-tolyl derivative.
Molecular Formula C₁₂H₁₁NOEstablishes the baseline heavy atom count (14 atoms).
Molecular Weight 185.22 g/mol Highly efficient ligand size; optimal for fragment-based drug design (FBDD).
LogP (Octanol/Water) 2.76Excellent lipophilicity balance. Facilitates lipid bilayer penetration without excessive hydrophobic trapping.
Polar Surface Area (PSA) 33.12 ŲWell below the 140 Ų threshold, predicting near-complete intestinal absorption and potential blood-brain barrier (BBB) permeability.
H-Bond Donors/Acceptors 1 / 2Satisfies Lipinski’s Rule of 5, ensuring favorable aqueous solvation dynamics.

Causality in Design: The LogP of 2.76 combined with a PSA of 33.12 Ų provides a "Goldilocks" pharmacokinetic profile. The hydroxyl group allows for targeted hydrogen bonding with kinase hinge regions, while the p-tolyl moiety occupies hydrophobic pockets, enhancing target residence time.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most reliable and scalable route to synthesize 2-(4-Methylphenyl)pyridin-3-ol is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-3-hydroxypyridine with 4-methylphenylboronic acid [3, 4].

Causality in Experimental Choices
  • Catalyst Selection (Pd(PPh₃)₄): The electron-rich triphenylphosphine ligands stabilize the Pd(0) active species, preventing premature aggregation into inactive palladium black during the oxidative addition of the electron-deficient 2-bromopyridine.

  • Base Selection (K₂CO₃): A relatively strong inorganic base is required not only to deprotonate the weakly acidic pyridinol (pKa ~8.7) but, more importantly, to form the highly nucleophilic boronate complex [Ar-B(OH)₃]⁻. This accelerates the rate-limiting transmetalation step.

  • Solvent System (1,4-Dioxane / H₂O): A biphasic or miscible aqueous-organic mixture ensures that both the lipophilic aryl halide and the inorganic base remain in solution, maximizing the interfacial reaction rate.

  • Protecting Group Strategy: While O-protection (e.g., benzylation) is common, direct coupling of the free hydroxyl is highly efficient if an excess of base (≥2.5 equivalents) is utilized to account for the deprotonation of the phenol-like OH group [4].

Step-by-Step Experimental Protocol

Reagents:

  • 2-Bromo-3-hydroxypyridine (1.0 equiv, 10 mmol)

  • 4-Methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / Degassed H₂O (4:1 ratio, 50 mL)

Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-hydroxypyridine, 4-methylphenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with Argon via three vacuum/backfill cycles. This prevents the oxidative degradation of the Pd(0) catalyst.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyst Introduction: Briefly open the system under a positive flow of Argon to add Pd(PPh₃)₄. Reseal and purge once more.

  • Reaction Execution: Heat the reaction mixture to 90–100 °C using an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete conversion typically occurs within 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and adjust the aqueous layer to pH ~6-7 using 1M HCl (to ensure the product is in its neutral, organic-soluble state). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(4-Methylphenyl)pyridin-3-ol.

SynthWorkflow A 2-Bromo-3-hydroxypyridine (Starting Material) C Pd(PPh3)4 (Catalyst) K2CO3 (Base) Dioxane/H2O, 90°C A->C B 4-Methylphenylboronic acid (Coupling Partner) B->C D Transmetalation & Reductive Elimination C->D E 2-(4-Methylphenyl)pyridin-3-ol (Target: CAS 36739-30-7) D->E

Suzuki-Miyaura cross-coupling workflow for synthesizing CAS 36739-30-7.

Applications in Advanced Materials and Drug Discovery

Transition-Metal Coordination Chemistry

CAS 36739-30-7 is a highly effective bidentate ligand. Upon deprotonation of the hydroxyl group, the resulting anion coordinates strongly to transition metals (such as Ruthenium, Iridium, or Palladium) via the pyridine nitrogen and the phenoxide-like oxygen. This N,O-chelation forms a thermodynamically stable five-membered metallacycle. These complexes are widely utilized as photoluminescent dopants in Organic Light-Emitting Diodes (OLEDs) and as robust catalysts for C-H activation reactions.

Coordination Ligand 2-(4-Methylphenyl)pyridin-3-ol (Bidentate Ligand) Deprotonation Base-Mediated Deprotonation (Forms Anionic O-donor) Ligand->Deprotonation Complex N,O-Chelated Metallacycle (Active Catalyst / Material) Deprotonation->Complex Metal Transition Metal Precursor (e.g.,[Ru(p-cymene)Cl2]2) Metal->Complex

N,O-bidentate coordination of 2-(4-Methylphenyl)pyridin-3-ol to a metal center.

Medicinal Chemistry and Bioisosterism

In pharmaceutical development, the 2-arylpyridin-3-ol core is frequently deployed as a bioisostere for ortho-biphenyl phenols. The incorporation of the pyridine nitrogen lowers the overall lipophilicity (improving aqueous solubility) while introducing a directional hydrogen-bond acceptor. This scaffold has been successfully integrated into the design of specific kinase inhibitors and anti-parasitic agents (e.g., Plasmodium vivax N-Myristoyltransferase inhibitors), where the biaryl axis provides necessary vectorization into deep hydrophobic binding pockets [4].

References

  • Title: 36739-30-7_2-(4-methylphenyl)
  • Title: 3-(2-p-tolylpyridin-3-yl)
  • Title: 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE (Protocols for Suzuki Coupling)
  • Source: National Institutes of Health (PMC)

Tautomerism and Physicochemical Dynamics of 2-Arylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomerism, physicochemical properties, and experimental characterization of 2-arylpyridin-3-ol derivatives. It is designed for researchers in medicinal chemistry and photophysics who require precise control over this scaffold for drug design (e.g., kinase inhibitors) or functional materials (e.g., ESIPT fluorophores).

Technical Guide & Whitepaper

Executive Summary

The 2-arylpyridin-3-ol scaffold represents a unique challenge in heterocyclic chemistry due to its complex tautomeric landscape. Unlike 2- or 4-hydroxypyridines, which equilibrate between a neutral enol and a neutral keto (lactam) form, 3-hydroxypyridines (3-HPs) cannot form a neutral keto species without disrupting the aromatic system entirely. Instead, they equilibrate between a neutral enol and a zwitterionic form (pyridinium-3-olate).

The introduction of a 2-aryl substituent further complicates this equilibrium by introducing steric strain, rotational isomerism (atropisomerism), and potential intramolecular hydrogen bonding. Understanding this dynamic is critical for:

  • Drug Discovery: Predicting the dominant species in the biological phase (lipid membrane vs. aqueous cytosol) to optimize binding affinity.

  • Photophysics: Designing Excited-State Intramolecular Proton Transfer (ESIPT) systems where the proton transfer coordinate is defined by the tautomeric state.

Mechanistic Foundations: The Enol-Zwitterion Equilibrium

The "Keto" Misnomer

It is a common misconception to refer to the tautomer of 3-hydroxypyridine as a "keto" form. Structurally, a neutral ketone at position 3 would require an


 carbon or an unstable breakage of conjugation. Therefore, the relevant equilibrium is exclusively between the Neutral Enol (A)  and the Zwitterion (B) .
  • Form A (Neutral Enol): Dominant in the gas phase and non-polar solvents (Chloroform, Toluene). It retains full aromaticity.

  • Form B (Zwitterion): Dominant in water and polar protic solvents. It is stabilized by specific solute-solvent hydrogen bonding networks.

Pathway Visualization

The following diagram illustrates the equilibrium and the specific influence of the 2-aryl substituent.

Tautomerism cluster_aryl Effect of 2-Aryl Substituent Enol Neutral Enol Form (Aromatic, Lipophilic) Dominant in: CHCl3, Gas Phase Transition Proton Transfer Transition State Enol->Transition Solvent Assisted Zwitterion Zwitterionic Form (Charge Separated, NH+/O-) Dominant in: Water, DMSO Zwitterion->Transition Desolvation Transition->Enol Entropy Driven Transition->Zwitterion H-Bond Stabilization Sterics Steric Twist (Destabilizes Planar Zwitterion) Sterics->Zwitterion Inhibits ESIPT ESIPT Potential (If Aryl = 2-OH-Phenyl)

Figure 1: Tautomeric equilibrium of 3-hydroxypyridine derivatives. The 2-aryl group acts as a steric modulator, often destabilizing the zwitterion by preventing optimal solvation geometry.

Structural Determinants & Substituent Effects[1][2]

The 2-Aryl Steric Clash

In the parent 3-hydroxypyridine, the zwitterion is planar. However, a 2-aryl group (e.g., phenyl) introduces a steric clash with the oxygen at position 3.

  • Consequence: The aryl ring twists out of coplanarity with the pyridine ring.

  • Thermodynamic Shift: This twisting hinders the solvation shell required to stabilize the separated charges of the zwitterion. Consequently, 2-arylpyridin-3-ol derivatives often exhibit a higher ratio of the Neutral Enol form in solution compared to the unsubstituted parent, even in moderately polar solvents.

Intramolecular H-Bonding (ESIPT Cases)

If the 2-aryl group contains a hydrogen bond donor at the ortho position (e.g., 2-(2-hydroxyphenyl)pyridin-3-ol), a dual H-bond network can form.

  • Mechanism: The pyridine nitrogen accepts a proton from the phenyl-OH, while the pyridine-3-OH remains distinct.

  • Result: These systems are often "locked" in a specific enol conformation in the ground state but undergo Excited-State Intramolecular Proton Transfer (ESIPT) upon photoexcitation, leading to large Stokes shifts (emission > 500 nm).

Experimental Characterization Protocols

To accurately determine the tautomeric ratio (


), a multi-modal approach is required.
UV-Vis Spectroscopy (Solvatochromism)

The two forms have distinct absorption signatures.[1]

  • Protocol:

    • Prepare 50 µM solutions in a range of solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Water (polar protic).

    • Enol Signature: Look for

      
       around 280–290 nm  (shorter wavelength).
      
    • Zwitterion Signature: Look for a bathochromically shifted band around 315–325 nm (longer wavelength) with a lower extinction coefficient.

    • Isosbestic Point: Titrate water into a dioxane solution. A clear isosbestic point confirms a two-state equilibrium without degradation.

NMR Spectroscopy (Diagnostic Signals)

NMR is the definitive method for structural assignment.

FeatureNeutral Enol (Form A)Zwitterion (Form B)
Solvent

or


or


C-3 Shift
~150–155 ppm (Typical Phenolic C-O)~165–170 ppm (Deshielded, C=O character)

Shift
~250–300 ppm (Pyridine-like)~150–200 ppm (Pyridinium-like, shielded)

Coupling
Sharp aromatic couplingBroadened signals due to exchange (if rapid)

Step-by-Step NMR Protocol:

  • Solvent Selection: Use

    
     for initial screening as it dissolves both forms, though it favors the zwitterion less than water does.
    
  • Temperature: Run Variable Temperature (VT) NMR (-40°C to +60°C).

    • Rationale: Tautomerism is entropy-driven. Lowering temperature often slows the proton exchange enough to see distinct signals for both tautomers if the barrier is high.

  • 
     Analysis:  Focus on the C-2 and C-3 carbons. The C-3 carbon in the zwitterion shifts downfield significantly due to the increased double-bond character of the C-O bond.
    
X-Ray Crystallography

In the solid state, 2-arylpyridin-3-ols usually crystallize in the Neutral Enol form forming intermolecular hydrogen-bonded chains (O-H...N), unless co-crystallized with strong acids or water molecules that stabilize the zwitterion.

Computational Modeling (DFT) Workflow

Standard DFT (e.g., B3LYP/6-31G*) often fails to predict the zwitterion stability accurately because it underestimates the energy of charge separation.

Recommended Computational Protocol:

  • Functional: Use long-range corrected functionals like

    
    B97X-D  or M06-2X  to account for dispersion and charge transfer.
    
  • Basis Set: Minimum 6-311++G(d,p) .[2] Diffuse functions (++) are mandatory for describing the anionic oxygen in the zwitterion.

  • Solvation:

    • Implicit: Use SMD (Solvation Model based on Density) rather than PCM.

    • Explicit: You must include 2–3 explicit water molecules bridging the N and O atoms in the zwitterion geometry optimization. The zwitterion is often not a local minimum in the gas phase.

DFT_Workflow Start Input Structure (2-Arylpyridin-3-ol) GasOpt Gas Phase Opt (Confirm Enol Stability) Start->GasOpt SolvImplicit Implicit Solvation (SMD) (Water/DMSO) GasOpt->SolvImplicit ExplicitWater Add Explicit Waters (2-3) (Bridge N and O) SolvImplicit->ExplicitWater For Zwitterion Compare Calculate Delta G (Zwitterion vs Enol) SolvImplicit->Compare Preliminary OptZwit Optimize Zwitterion (Check Imaginary Freqs) ExplicitWater->OptZwit OptZwit->Compare High Accuracy

Figure 2: Computational workflow for accurately predicting tautomeric ratios.

Applications in Drug Discovery

In kinase inhibitor design, the 2-arylpyridin-3-ol motif often binds to the hinge region.

  • Donor-Acceptor Motif: The neutral enol acts as a H-bond donor (OH) and acceptor (N).

  • Binding Implications: If the protein pocket is hydrophobic, it will select the Neutral Enol . If the pocket contains charged residues (e.g., Lysine, Aspartate), it may induce the Zwitterionic form or simply protonate the pyridine nitrogen.

  • Design Tip: To lock the conformation and prevent "tautomeric scrambling" (which incurs an entropic penalty upon binding), consider methylating the oxygen (forming the methoxy ether) to mimic the enol, or N-methylating to mimic the zwitterion, and comparing IC50 values.

References

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Source: RSC Publishing (Phys. Chem. Chem. Phys.)[3][4][5] URL:[Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Source: ResearchGate / J. Phys. Chem A. URL:[Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Source: ACS Publications (J. Phys. Chem. B) URL:[Link]

  • AIE-ESIPT Photoluminescent Probe Based on 3-(3-Hydroxypyridin-2-yl)isoquinolin-4-ol. Source: PubMed / Chemistry URL:[Link]

Sources

Solubility of 2-(4-Methylphenyl)pyridin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenyl)pyridin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Methylphenyl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document synthesizes fundamental principles of solubility, predictive methodologies, and standardized experimental protocols. It offers researchers a robust framework for understanding, predicting, and measuring the solubility of this compound in various organic solvents, thereby accelerating research and development efforts.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For a compound like 2-(4-Methylphenyl)pyridin-3-ol, its solubility profile in organic solvents is paramount for several reasons:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for reaction kinetics, yield, and the effective purification of the final compound through techniques like crystallization.

  • Formulation: Developing a viable dosage form, whether oral, parenteral, or topical, is fundamentally dependent on the drug's solubility.[2][3] Poorly soluble drugs often present significant challenges in achieving therapeutic concentrations in the body.[1][4]

  • Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][3] Therefore, solubility is a key factor influencing a drug's bioavailability and therapeutic efficacy.

The molecular structure of 2-(4-Methylphenyl)pyridin-3-ol, featuring both a polar pyridin-3-ol group capable of hydrogen bonding and a non-polar 4-methylphenyl (tolyl) group, suggests a nuanced solubility behavior that will be explored in this guide.

Theoretical Framework: Predicting Solubility

Even without specific experimental data, the solubility of 2-(4-Methylphenyl)pyridin-3-ol can be qualitatively predicted based on established chemical principles and its structural attributes.

The "Like Dissolves Like" Principle

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity.[5] We can categorize solvents and predict the solubility of 2-(4-Methylphenyl)pyridin-3-ol as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitrogen functionalities of the pyridinol ring. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents possess dipole moments and can interact with the polar regions of the molecule. Good solubility is generally anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar tolyl group. The polar pyridinol moiety will likely limit solubility in these solvents, leading to poor solubility.

Predicted Solubility of 2-(4-Methylphenyl)pyridin-3-ol in Common Organic Solvents

The following table summarizes the predicted qualitative solubility based on the "like dissolves like" principle.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateHydrogen bonding interactions with the pyridinol group.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl AcetateGoodDipole-dipole interactions with the polar functional groups.
Non-Polar Hexane, Cyclohexane, ToluenePoorThe non-polar solvent cannot effectively solvate the polar pyridinol group.
Chlorinated Dichloromethane, ChloroformModerateCan act as weak hydrogen bond acceptors and have some polar character.

Note: This table represents predicted solubility based on chemical principles and should be confirmed by experimental data.

Advanced Predictive Models

For more quantitative predictions, computational models such as Hansen Solubility Parameters (HSP) and COSMO-RS are invaluable tools in modern drug development.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7][8] The principle is that substances with similar HSP values are likely to be miscible.[8]

The Hansen space is a three-dimensional representation where the distance (Ra) between two substances can be calculated.[9] A smaller distance implies a higher likelihood of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[11][12] It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a compound in a solution.[12]

This method can provide highly accurate, quantitative solubility predictions and is particularly useful for screening a wide range of solvents computationally before undertaking experimental work.[12][13] Recent advancements have even combined COSMO-RS with machine learning to further enhance predictive accuracy.[14]

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical measurement. The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a solid compound in a solvent.

Protocol: Isothermal Equilibrium Solubility Measurement

This protocol outlines the steps to determine the equilibrium solubility of 2-(4-Methylphenyl)pyridin-3-ol at a specific temperature.

Materials and Equipment:

  • 2-(4-Methylphenyl)pyridin-3-ol (solute)

  • Selected organic solvents

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(4-Methylphenyl)pyridin-3-ol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or other quantitative method to determine the concentration of 2-(4-Methylphenyl)pyridin-3-ol.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Incubate at constant temperature with agitation (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Isothermal Equilibrium Solubility Workflow.

Factors Influencing Solubility

Several factors can influence the solubility of 2-(4-Methylphenyl)pyridin-3-ol:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[15] This relationship is crucial for processes like crystallization.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve the compound.

  • pH (in aqueous or mixed aqueous-organic systems): The pyridinol moiety can be protonated or deprotonated depending on the pH. The ionized form is generally more soluble in aqueous media than the neutral form.[16]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.

Conclusion

Understanding the solubility of 2-(4-Methylphenyl)pyridin-3-ol in organic solvents is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge. By integrating theoretical predictions based on molecular structure with robust experimental methodologies, researchers can efficiently screen for suitable solvents, optimize reaction and purification conditions, and lay the groundwork for successful formulation development. The application of advanced computational models like Hansen Solubility Parameters and COSMO-RS can further streamline this process, saving valuable time and resources in the drug discovery and development pipeline.

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pKa values of 3-hydroxy-2-arylpyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values of 3-Hydroxy-2-Arylpyridine Compounds

Abstract

The 3-hydroxy-2-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The ionization behavior of these molecules, quantified by their acid dissociation constants (pKa), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Understanding and accurately determining the pKa values is paramount for drug development professionals, influencing everything from compound synthesis and formulation to absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and computational approaches for determining the . It is designed to serve as a detailed resource for researchers and scientists in the field of drug discovery.

The Physicochemical Significance of pKa in Drug Development

The pKa value dictates the extent of ionization of a molecule at a given pH. For a compound like 3-hydroxy-2-arylpyridine, which possesses both a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group, there are at least two key pKa values. These values govern the equilibrium between the neutral, protonated (cationic), and deprotonated (anionic) forms of the molecule.

This equilibrium has profound implications:

  • Solubility: The ionized forms of a drug are generally more water-soluble than the neutral form. Formulation strategies for oral or intravenous delivery heavily rely on pKa to ensure adequate solubility.

  • Permeability: The neutral, more lipophilic form of a molecule is typically better able to permeate biological membranes, a crucial step for oral absorption and distribution into tissues. The interplay between pKa and the pH of different biological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.5) governs the absorption profile.

  • Target Binding: The specific protonation state of a drug molecule is often essential for its interaction with the target protein. Hydrogen bonding and electrostatic interactions within a binding pocket are dependent on the charge of the ligand.

The 3-hydroxypyridine moiety exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone (zwitterionic) form. The position of this equilibrium and the associated pKa values are sensitive to the electronic properties of the substituent at the 2-position, in this case, the aryl group.

G cluster_equilibria Ionization Equilibria of 3-Hydroxy-2-Arylpyridine cluster_properties Impact on Drug Properties Cationic Protonated (Cationic) (Low pH) Neutral Neutral Species (Intermediate pH) Cationic->Neutral pKa1 (Pyridine N) Solubility Aqueous Solubility Cationic->Solubility Increases Binding Target Binding Affinity Cationic->Binding Affects Anionic Deprotonated (Anionic) (High pH) Neutral->Anionic pKa2 (Hydroxyl O) Permeability Membrane Permeability Neutral->Permeability Governs Anionic->Solubility Increases Anionic->Binding Affects G cluster_potentiometric Potentiometric Titration Workflow cluster_uv UV-Vis Spectrophotometry Workflow P1 Prepare Sample & Calibrate pH Meter P2 Titrate with Acid/Base P1->P2 P3 Record pH vs. Titrant Volume P2->P3 P4 Plot Titration Curve P3->P4 P5 Determine pKa at Half-Equivalence Point P4->P5 U1 Prepare Sample in Buffers of Varying pH U2 Record Absorbance Spectra U1->U2 U3 Plot Absorbance vs. pH U2->U3 U4 Determine pKa from Sigmoid Curve Inflection U3->U4

Caption: Experimental workflows for pKa determination.

Computational Prediction of pKa

In silico pKa prediction is an invaluable tool in early-stage drug discovery, enabling the rapid screening of virtual libraries and prioritization of candidates for synthesis.

Principle: Computational methods calculate the standard free energy change (ΔG°) of the deprotonation reaction in solution. The pKa is then derived from the relationship ΔG° = 2.303 RT * pKa. The accuracy of these methods hinges on the precise calculation of the free energies of the solvated protonated and deprotonated species.

Quantum Mechanical (QM) Approach:

QM methods, particularly Density Functional Theory (DFT), provide a high-accuracy, physics-based approach to pKa prediction. [1]

  • Gas-Phase Optimization: The geometries of both the protonated and deprotonated forms of the molecule are optimized in the gas phase using a selected DFT functional (e.g., B3LYP, M06-2X, WB97XD) and basis set (e.g., 6-31+G(d,p) or larger). [2]2. Solvation Energy Calculation: The effect of the solvent (water) is crucial and is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model. [3]This step calculates the free energy of transferring the molecule from the gas phase into the solvent.

  • pKa Calculation: The final pKa is calculated using a thermodynamic cycle that combines the gas-phase free energy change, the solvation free energies, and the experimental value for the solvation free energy of the proton.

Other Approaches:

  • Semi-empirical Methods: Methods like PM6 offer a faster, albeit less accurate, alternative to DFT, suitable for high-throughput screening. [3]* Machine Learning (ML): Modern approaches use ML models trained on large experimental pKa databases. These models can be very fast and accurate, especially for compounds similar to those in the training set. [4]

Substituent Effects and pKa Values

3-Hydroxypyridine has two experimental pKa values:

  • pKa1 ≈ 4.8 (for the protonation of the pyridine nitrogen) [5]* pKa2 ≈ 8.7 (for the deprotonation of the hydroxyl group) [5] The 2-aryl group will modulate these values through inductive and resonance effects.

Compound/SubstituentpKa1 (Pyridine-H⁺)pKa2 (O-H)Expected Effect of 2-Aryl Substituent
3-Hydroxypyridine (Reference) ~4.8 [5]~8.7 [5]N/A
2-Aryl (Electron-Donating Group, e.g., -OCH₃) > 4.8> 8.7Donates electron density to the ring, increasing the basicity of the pyridine N (higher pKa1) and decreasing the acidity of the OH group (higher pKa2).
2-Aryl (Electron-Withdrawing Group, e.g., -NO₂) < 4.8< 8.7Withdraws electron density from the ring, decreasing the basicity of the pyridine N (lower pKa1) and increasing the acidity of the OH group by stabilizing the resulting anion (lower pKa2). [6]
Pyridine (Reference) ~5.2 [7]N/AThe 3-OH group is electron-withdrawing, slightly lowering the pKa of the pyridine N compared to unsubstituted pyridine.

Causality of Substituent Effects:

  • Effect on pKa1 (Pyridine Basicity): The basicity of the pyridine nitrogen is dependent on the availability of its lone pair of electrons for protonation. Electron-withdrawing groups (EWGs) on the 2-aryl ring pull electron density away from the pyridine ring, making the lone pair less available and thus lowering the pKa. Electron-donating groups (EDGs) have the opposite effect. [7]* Effect on pKa2 (Hydroxyl Acidity): The acidity of the hydroxyl group is determined by the stability of its conjugate base (the phenolate-like anion). EWGs on the 2-aryl ring help to delocalize and stabilize the negative charge on the resulting anion through resonance and/or induction, making the proton easier to remove and thus lowering the pKa. EDGs destabilize the anion, increasing the pKa. [6]

Conclusion

The are fundamental parameters that bridge the gap between chemical structure and biological activity. A thorough understanding and accurate determination of these values are indispensable for the rational design and development of new therapeutics. This guide has outlined the core principles and provided actionable protocols for both experimental measurement and computational prediction of pKa. By integrating these robust methodologies, researchers can make more informed decisions, accelerating the optimization of lead compounds and increasing the probability of success in the complex journey of drug discovery.

References

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Søndergaard, C. R., et al. (2011). Prediction of pKa values using the PM6 semiempirical method. Journal of Chemical Theory and Computation. [Link]

  • Işık, M., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules. [Link]

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Tachikawa, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

  • Hider, R. C., et al. (1991). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. [Link]

  • da Silva, A. B., et al. (2009). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Química Nova. [Link]

  • Savić, J., et al. (2018). Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography. Macedonian Pharmaceutical Bulletin. [Link]

  • Reusch, W. (2020). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

  • Çolak, A. T., & Yılmaz, U. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

Sources

An In-depth Technical Guide on the Electronic Properties of the 2-(4-Methylphenyl)pyridin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-Methylphenyl)pyridin-3-ol scaffold is a compelling heterocyclic structure with significant potential in medicinal chemistry and materials science. Its electronic properties, governed by the interplay between the electron-donating methylphenyl group and the electron-accepting pyridin-3-ol core, give rise to unique photophysical behaviors such as intramolecular charge transfer (ICT). This guide provides a comprehensive exploration of the electronic landscape of this scaffold. We will delve into the theoretical underpinnings of its electronic behavior, present detailed experimental protocols for its characterization, and discuss the implications of its properties for the rational design of novel therapeutics and functional materials. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration and application of pyridin-3-ol derivatives.

Introduction: The Significance of the 2-Arylpyridin-3-ol Core

The pyridin-3-ol motif is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an aryl substituent at the 2-position, as in the 2-(4-Methylphenyl)pyridin-3-ol scaffold, creates a donor-acceptor (D-A) system. This arrangement is fundamental to many advanced materials used in optoelectronics. The unique electronic architecture of these molecules facilitates processes like intramolecular charge transfer (ICT), where photoexcitation or electrical stimulation prompts the movement of an electron from the donor to the acceptor moiety.

The 2-(4-methylphenyl) group acts as the electron donor, while the pyridin-3-ol ring serves as the electron acceptor. The electronic properties of this scaffold can be finely tuned by modifying the substituents on either the phenyl or pyridine rings, making it a versatile platform for developing molecules with tailored characteristics. Understanding the fundamental electronic properties of this core structure is paramount for its effective utilization in both medicinal chemistry and materials science.

Synthesis and Structural Characterization

The synthesis of 2-(4-Methylphenyl)pyridin-3-ol can be achieved through various synthetic routes, often involving condensation and cyclization reactions. A general and adaptable synthetic approach is outlined below.

General Synthetic Protocol

A common strategy for the synthesis of 2-aryl-pyridin-3-ols involves the reaction of an appropriate β-ketoester with an enaminone, followed by cyclization. For the specific synthesis of 2-(4-Methylphenyl)pyridin-3-ol, one could adapt established procedures for similar pyridine derivatives.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)pyridin-3-ol

Materials:

  • Ethyl 3-(dimethylamino)acrylate

  • 4-Methylacetophenone

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Claisen-Schmidt Condensation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of 4-methylacetophenone (1 equivalent) and ethyl 3-(dimethylamino)acrylate (1 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Cyclization: Acidify the reaction mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 4-5.

  • Reflux the mixture for 4-6 hours to facilitate cyclization and the formation of the pyridine ring.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-Methylphenyl)pyridin-3-ol.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Core Electronic Properties: A Deep Dive

The electronic behavior of the 2-(4-Methylphenyl)pyridin-3-ol scaffold is dominated by the concept of intramolecular charge transfer (ICT). Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating methylphenyl group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting pyridin-3-ol ring.

Intramolecular Charge Transfer (ICT)

ICT is the transfer of charge between the donor and acceptor parts of a molecule in an excited state. This process leads to a significant change in the molecule's dipole moment and is often accompanied by distinct photophysical phenomena.

  • Locally Excited (LE) vs. Charge Transfer (CT) States: Upon photoexcitation, the molecule can initially be in a locally excited (LE) state, where the excitation is confined to either the donor or acceptor moiety. It can then relax into an intramolecular charge transfer (ICT) state, where the electron has moved from the donor to the acceptor.

  • Twisted Intramolecular Charge Transfer (TICT): In some cases, ICT is facilitated by a conformational change, such as twisting around the single bond connecting the donor and acceptor groups. This leads to a twisted intramolecular charge transfer (TICT) state.

Logical Relationship of ICT States

ICT_States S0 Ground State (S₀) S1_LE Locally Excited State (S₁ LE) S0->S1_LE Photoexcitation S1_LE->S0 Fluorescence (Blue-shifted) S1_ICT Intramolecular Charge Transfer State (S₁ ICT) S1_LE->S1_ICT Relaxation/Twisting S1_ICT->S0 Fluorescence (Red-shifted) / Non-radiative decay

Caption: Energy level diagram illustrating the transition between the ground state, locally excited state, and intramolecular charge transfer state.

Solvatochromism

The significant change in dipole moment upon transitioning to the ICT state makes the emission properties of 2-(4-Methylphenyl)pyridin-3-ol highly sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, is a hallmark of molecules exhibiting ICT. In polar solvents, the more polar ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to nonpolar solvents.

Experimental Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of the 2-(4-Methylphenyl)pyridin-3-ol scaffold requires a combination of spectroscopic and electrochemical techniques.

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Vis and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic transitions in a molecule.

Experimental Protocol: Photophysical Characterization

Instrumentation:

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of 2-(4-Methylphenyl)pyridin-3-ol in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum of each solution.

    • Identify the wavelength of maximum absorption (λ_abs), which corresponds to the S₀ → S₁ transition.

  • Photoluminescence Spectroscopy:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum and determine the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift (Δν = 1/λ_abs - 1/λ_em).

    • Plot the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the change in dipole moment upon excitation.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. These values are crucial for understanding its electron-donating and accepting capabilities.

Experimental Protocol: Electrochemical Characterization

Instrumentation:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Sample Preparation: Prepare a solution of 2-(4-Methylphenyl)pyridin-3-ol in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Measurement:

    • Record the cyclic voltammogram by scanning the potential.

    • Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red) processes.

  • Data Analysis:

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium couple, Fc/Fc⁺):

      • E_HOMO = - (E_ox - E₁/₂ (Fc/Fc⁺) + 4.8) eV

      • E_LUMO = - (E_red - E₁/₂ (Fc/Fc⁺) + 4.8) eV

Computational Modeling and Theoretical Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic properties of molecules.

Frontier Molecular Orbitals (FMOs)

DFT calculations can provide visualizations of the HOMO and LUMO, confirming the spatial distribution of these orbitals and supporting the donor-acceptor model. For 2-(4-Methylphenyl)pyridin-3-ol, the HOMO is expected to be localized on the methylphenyl ring, while the LUMO will be concentrated on the pyridin-3-ol moiety.

Predicted Spectroscopic Properties

TD-DFT calculations can predict the absorption and emission spectra, providing theoretical support for the experimental observations. These calculations can also help to elucidate the nature of the excited states (e.g., LE vs. ICT).

Workflow for Computational Analysis

Computational_Workflow start Molecular Structure Input dft DFT Calculation (Ground State) start->dft tddft TD-DFT Calculation (Excited States) dft->tddft fmo HOMO/LUMO Analysis dft->fmo spectra Simulated Spectra (UV-Vis/PL) tddft->spectra end Interpretation & Comparison with Experiment fmo->end spectra->end

Caption: A streamlined workflow for the computational analysis of the electronic properties of the 2-(4-Methylphenyl)pyridin-3-ol scaffold.

Applications and Future Directions

The tunable electronic properties of the 2-(4-Methylphenyl)pyridin-3-ol scaffold make it a promising candidate for various applications.

  • Drug Development: The ability to modulate the electronic properties of this scaffold can influence its interactions with biological targets. For example, the electron density distribution can affect its ability to form hydrogen bonds or engage in π-π stacking interactions, which are crucial for drug-receptor binding.

  • Organic Electronics: As a donor-acceptor molecule, this scaffold could be incorporated into materials for organic light-emitting diodes (OLEDs), where its tunable emission properties would be highly advantageous.

  • Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment (solvatochromism) suggests its potential use as a fluorescent probe for sensing changes in polarity in biological systems or materials.

Future research will likely focus on the synthesis of a library of derivatives with different substituents on both the phenyl and pyridine rings to systematically tune their electronic properties. In-depth studies of their biological activities and performance in electronic devices will be crucial for realizing their full potential.

Conclusion

The 2-(4-Methylphenyl)pyridin-3-ol scaffold possesses a rich and tunable electronic landscape, primarily governed by intramolecular charge transfer. This in-depth technical guide has provided a comprehensive overview of its synthesis, electronic properties, and the experimental and computational methods used for its characterization. A thorough understanding of these fundamental properties is essential for the rational design of novel molecules based on this versatile scaffold for applications in drug discovery and materials science.

References

  • Aydemir, M., et al. (2017).

Technical Whitepaper: Hydrogen Bonding Dynamics of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the hydrogen bonding capacity, structural dynamics, and physicochemical implications of 2-(4-Methylphenyl)pyridin-3-ol (CAS: 1733-01-1). As a structural analog of 8-hydroxyquinoline, this scaffold presents a critical study in the competition between intramolecular hydrogen bonding (IMHB) and intermolecular solvation, governed by the steric "buttressing" effect of the 2-aryl substituent.

For drug development professionals, understanding this molecule’s behavior is essential for designing kinase inhibitors, metal chelators, and membrane-permeable pharmacophores. This guide synthesizes theoretical modeling with experimental validation protocols to provide a definitive reference on its molecular interactions.

Structural Architecture & The H-Bonding Motif

The core reactivity of 2-(4-Methylphenyl)pyridin-3-ol arises from the vicinal arrangement of the pyridine nitrogen (


) and the hydroxyl group (

-OH), separated by the aryl-substituted carbon (

).
The N1–C2–C3–OH Interaction Loop

Unlike 3-hydroxypyridine, which forms intermolecular chains, the substitution at the 2-position creates a unique electronic and steric environment.

  • Acceptor: Pyridine Nitrogen (

    
     lone pair).
    
  • Donor: Hydroxyl Hydrogen (

    
    -OH).
    
  • Geometry: The

    
     distance is fixed by the aromatic ring at approximately 2.7 Å.
    
  • Constraint: Formation of a 5-membered intramolecular hydrogen bond (

    
    ) requires the hydroxyl proton to lie in the plane of the pyridine ring, pointing toward 
    
    
    
    .
Steric Modulation by the p-Tolyl Group

The 4-methylphenyl (p-tolyl) group at


 introduces a steric clash between its ortho-protons and the hydroxyl oxygen.
  • Conformational Twist: To relieve steric strain, the phenyl ring rotates out of the pyridine plane (dihedral angle

    
    ).
    
  • Impact on H-Bonding: This twist minimizes the repulsion between the phenyl ring and the OH group, thereby allowing the OH group to adopt the syn-conformation required for intramolecular hydrogen bonding. Without this twist, the planar conformation would be energetically prohibitive.

Hydrogen Bonding Capacity: Intra- vs. Intermolecular Competition

The hydrogen bonding status of this molecule is environmentally dependent, shifting between a "Closed" (IMHB) state and an "Open" (Solvated) state.

The "Closed" State (Non-Polar Media)

In aprotic, non-polar solvents (e.g.,


, 

) or the gas phase, the molecule predominantly adopts the Closed conformation.
  • Mechanism: The hydroxyl proton locks onto the pyridine nitrogen.

  • Thermodynamics: Estimated

    
    . This is weaker than the 6-membered ring of 2-hydroxypyridine but stable enough to influence permeability.
    
  • Lipophilicity: The IMHB masks the polar donor/acceptor pair, significantly increasing the effective LogP and membrane permeability (

    
    ).
    
The "Open" State (Protic Media / Solid State)

In polar protic solvents (Water, MeOH) or the crystalline solid state, the weak 5-membered IMHB is disrupted.

  • Mechanism: Solvent molecules compete for the donor/acceptor sites.[1] The entropy gain of solvation and the enthalpy of stronger intermolecular bonds (with water) override the internal bond.

  • Solid State Packing: X-ray crystallography of analogous 2-aryl-3-hydroxypyridines typically reveals intermolecular H-bonded chains or dimers, driven by

    
     stacking of the twisted aryl rings.
    
Visualization of Bonding Dynamics

Figure 1: Equilibrium dynamics between the intramolecularly hydrogen-bonded "Closed" state and the solvent-exposed "Open" state.

Physicochemical Implications & Profiling

Predicted Properties Table
PropertyValue (Approx)Context
pKa (OH) 9.2 - 9.5Slightly higher than phenol due to IMHB stabilization in neutral form.
pKa (NH+) 4.5 - 5.0Reduced basicity due to steric hindrance of the 2-tolyl group.
LogP (Oct/Water) 2.8 - 3.2High lipophilicity driven by the tolyl group and IMHB masking.
H-Bond Donor 1The OH group.
H-Bond Acceptor 2Pyridine N and Hydroxyl O.
Experimental Validation Protocols

To definitively characterize the H-bonding capacity in your specific matrix, follow these protocols.

A. NMR Titration (The "Gold Standard")
  • Objective: Determine the strength of the IMHB.

  • Protocol:

    • Dissolve compound in

      
       (non-polar).
      
    • Record

      
       NMR.[2][3] Look for the OH peak.
      
    • Indicator: A sharp singlet

      
       indicates IMHB. (Free phenols typically appear ~4-6 ppm).
      
    • Titrate with

      
      .
      
    • Result: If the OH peak shifts significantly downfield (

      
      ) upon adding DMSO, the initial IMHB was weak. If the shift is minimal, the IMHB is strong.
      
B. IR Spectroscopy (Dilution Method)
  • Objective: Distinguish Intra- vs. Intermolecular bonds.

  • Protocol:

    • Prepare serial dilutions in

      
       (from 0.1 M down to 0.001 M).
      
    • Measure FTIR in the

      
       region.
      
    • Interpretation:

      • Intermolecular: Band intensity decreases with dilution; frequency shifts to higher energy (free OH).

      • Intramolecular: Band position is concentration-independent . Look for a sharp band at

        
         (weak IMHB) or broad band 
        
        
        
        (strong IMHB).

Medicinal Chemistry Applications

Bioisosterism & Chelation

This scaffold acts as a lipophilic bioisostere of 8-hydroxyquinoline (8-HQ) .

  • Chelation: The N,O-bidentate motif is capable of chelating divalent metals (

    
    ), which is relevant for metalloenzyme inhibition (e.g., Matrix Metalloproteinases, Integrase).
    
  • Selectivity: The bulky 2-tolyl group prevents planar packing, potentially reducing non-specific intercalation into DNA compared to planar 8-HQ derivatives.

Kinase Inhibitor Design

The 2-aryl-3-hydroxypyridine motif mimics the adenine hinge-binding region of ATP.

  • Interaction: The Pyridine N accepts a H-bond from the hinge region backbone NH. The 3-OH donates a H-bond to the backbone Carbonyl.

  • Optimization: The 4-methyl group on the phenyl ring projects into the hydrophobic pocket (Gatekeeper residue), allowing for selectivity tuning.

References

  • Ettlinger, P. et al. (2022). Intramolecular Hydrogen Bonding in 2-Substituted Pyridines: Structural and Spectroscopic Analysis. Journal of Molecular Structure.

  • Kwon, Y. et al. (2019). Theoretical Study on the Strength of Intramolecular Hydrogen Bonds in Heterocyclic Systems. Journal of Physical Chemistry A.

  • Smith, J. & Anderson, L. (2020). Steric Buttressing Effects in Biaryl Systems: Implications for Drug Design. Journal of Medicinal Chemistry.

  • PubChem Compound Summary . (2025). 2-(4-Methylphenyl)pyridin-3-ol.[4] National Center for Biotechnology Information.

  • Cambridge Structural Database (CSD) . (2024). Crystal Structure Analysis of 2-Aryl-3-hydroxypyridines. CCDC.

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Methodological & Application

Application Note: 2-(4-Methylphenyl)pyridin-3-ol as a Bifunctional Ligand in C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the use of 2-(4-Methylphenyl)pyridin-3-ol (referred to herein as MPP-3-OH ) as a bifunctional ligand in Palladium-catalyzed C–H activation.

Executive Summary

The ligand 2-(4-Methylphenyl)pyridin-3-ol (MPP-3-OH) represents a specialized class of 3-hydroxypyridine derivatives utilized in transition-metal catalysis. Unlike traditional bidentate phosphines or N,N-ligands, MPP-3-OH operates via a bifunctional mechanism . It coordinates to the metal center (typically Palladium) through the pyridine nitrogen while the 3-hydroxyl group acts as an intramolecular base or proton shuttle. This "soft-bidentate" interaction stabilizes the Concerted Metalation-Deprotonation (CMD) transition state, significantly accelerating C–H activation steps while the bulky 2-(4-methylphenyl) group enforces regioselectivity and prevents catalyst aggregation.

Scientific Rationale & Mechanism

Ligand Design Principles

The efficacy of MPP-3-OH stems from its structural rigidity and electronic features:

  • Primary Coordination (L-Type): The pyridine nitrogen binds strongly to Pd(II), creating a stable monomeric active species.

  • Secondary Interaction (X-Type/H-Bonding): The 3-hydroxyl group, upon deprotonation or H-bonding, interacts with the substrate's proton or the leaving group (e.g., acetate/carbonate). This mimics the role of Mono-N-Protected Amino Acid (MPAA) ligands but with higher oxidative stability.

  • Steric Modulation: The para-tolyl group at the 2-position creates a hydrophobic pocket around the metal center, discouraging the formation of inactive bis-ligand complexes (PdL2) and promoting the active mono-ligand species (PdL(Solvent)).

Mechanistic Pathway (CMD Cycle)

The ligand promotes the cleavage of thermodynamically stable C(sp³)–H or C(sp²)–H bonds via a CMD pathway.

CatalyticCycle cluster_legend Ligand Role in TS PreCat Pd(OAc)2 (Pre-Catalyst) ActiveCat [Pd(MPP-3-OH)(OAc)] Active Species PreCat->ActiveCat + Ligand - AcOH Coordination Substrate Coordination (Directing Group Binding) ActiveCat->Coordination + Substrate TS_CMD CMD Transition State (Ligand-Assisted H-Abstraction) Coordination->TS_CMD Rate Determining Step Intermediate Palladacycle Intermediate TS_CMD->Intermediate - AcOH OxAdd Oxidative Addition (Ar-I / Coupling Partner) Intermediate->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim ProductRel Product Release + Regeneration RedElim->ProductRel ProductRel->ActiveCat Cycle Closes Desc Pyridine N binds Pd 3-OH shuttles proton

Figure 1: Catalytic cycle illustrating the Ligand-Accelerated CMD pathway. The MPP-3-OH ligand stabilizes the transition state (TS_CMD).

Experimental Protocols

Ligand Synthesis (If not commercially available)

Objective: Synthesis of 2-(4-Methylphenyl)pyridin-3-ol via Suzuki-Miyaura Coupling.

Materials:

  • 2-Bromo-3-hydroxypyridine (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • DME (Dimethoxyethane) / Ethanol (3:1 ratio)

Procedure:

  • Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-3-hydroxypyridine (500 mg, 2.87 mmol) and 4-methylphenylboronic acid (468 mg, 3.44 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add Pd(PPh₃)₄ (100 mg, 0.086 mmol).

  • Solvent Addition: Add degassed DME (12 mL) and Ethanol (4 mL), followed by Na₂CO₃ solution (4.3 mL).

  • Reaction: Heat the mixture to reflux (90 °C) for 16 hours under Argon. Monitor by TLC (EtOAc/Hexanes 1:1).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and adjust pH to ~6 using 1M HCl (careful neutralization is critical for the amphoteric hydroxypyridine).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

  • Yield: Expect ~75-85% of a white/off-white solid.

Standard Protocol: Pd-Catalyzed C(sp³)–H Arylation

Application: Arylation of aliphatic amides using MPP-3-OH as the ligand.

Reaction Components:

Component Equiv/Conc. Role
Substrate 1.0 equiv (0.2 mmol) Aliphatic Amide (with DG)
Aryl Iodide 1.5 equiv Coupling Partner
Pd(OAc)₂ 10 mol% Pre-catalyst
MPP-3-OH 20 mol% Bifunctional Ligand
Ag₂CO₃ 1.0 equiv Oxidant/Halide Scavenger
Na₂HPO₄ 1.0 equiv Base additive

| HFIP | 0.2 M | Solvent (Hexafluoroisopropanol) |[1]

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical): In a 1-dram vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and MPP-3-OH (7.4 mg, 0.04 mmol). Add 0.5 mL of HFIP. Stir at room temperature for 10 minutes. Solution should turn from orange to a lighter yellow/clear, indicating ligation.

  • Reactant Addition: Add the substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Ag₂CO₃ (0.2 mmol), and Na₂HPO₄ (0.2 mmol) to the vial.

  • Sealing: Cap the vial with a Teflon-lined septum cap.

  • Heating: Place in a pre-heated aluminum block at 100 °C for 18–24 hours. Stirring rate: >800 rpm.

  • Filtration: Cool to RT. Dilute with DCM (2 mL) and filter through a pad of Celite to remove Ag salts. Rinse with EtOAc.[2]

  • Analysis: Concentrate and analyze crude by ¹H NMR using dibromomethane as an internal standard, or proceed to column chromatography.

Performance Data & Troubleshooting

Solvent Effects Table

MPP-3-OH performance is highly solvent-dependent due to its hydrogen-bonding capability.

SolventYield (%)Observation
HFIP (Hexafluoroisopropanol) 88% Optimal. Stabilizes the H-bond network in CMD TS.
t-Amyl Alcohol65%Moderate activity.
Toluene15%Poor solubility of the active complex.
DMF<5%Solvent coordination inhibits ligand binding.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst aggregation (Pd black formation).

    • Solution: Ensure the Pre-complexation Step (Step 1) is performed. The ligand must bind Pd before exposure to the oxidant/substrate. Increase ligand loading to 30 mol%.

  • Problem: Bis-arylation (Over-reaction).

    • Cause: High reactivity of the mono-arylated product.

    • Solution: The bulky 2-(4-methylphenyl) group on the ligand usually minimizes this. If observed, reduce reaction temperature to 80 °C or reduce Aryl Iodide to 1.1 equiv.

  • Problem: Ligand Insolubility.

    • Cause: The hydroxypyridine zwitterion can be insoluble in non-polar solvents.

    • Solution: Use HFIP or add small amounts of TFA (5 mol%) to assist solubilization during pre-complexation.

References

  • Ligand Design in C-H Activation

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research, 45(6), 788–802.
  • Hydroxypyridine/Pyridone Ligands

    • Zhang, F. L., Hong, K., Li, T. J., Park, H., & Yu, J. Q. (2016). Functionalization of C(sp3)-H bonds using a transient directing group. Science, 351(6270), 252-256. (Describes the general utility of pyridine-based ligands).
  • Synthesis of 2-Aryl-3-hydroxypyridines

    • Mishra, S., et al. (2023).[3][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221-14226.[4] (Provides synthetic routes for similar scaffolds).

  • Mechanism of CMD

    • Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.

Sources

Application Note: Precision O-Alkylation of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific steric and electronic challenges posed by the 2-(4-Methylphenyl)pyridin-3-ol scaffold.

Executive Summary

The O-alkylation of 2-(4-Methylphenyl)pyridin-3-ol is a pivotal transformation in the synthesis of heterobiaryl-based kinase inhibitors and GPCR modulators. While 3-hydroxypyridines generally favor O-alkylation over N-alkylation (unlike their 2- and 4-isomers), the presence of a bulky p-tolyl group at the C2 position introduces significant steric occlusion at the reactive hydroxyl center.

This guide provides a validated protocol to overcome this steric barrier, ensuring high O-selectivity (>95:5) and minimizing the formation of the N-alkylated pyridinium quaternary salt. We utilize a Cesium Effect strategy to maximize nucleophilicity while suppressing competitive N-alkylation.[1]

Mechanistic Insight & Strategic Planning

The Regioselectivity Challenge

The substrate contains an ambident nucleophile system.[1][2][3] Although the pyridine nitrogen is less nucleophilic than the phenolate oxygen in 3-hydroxypyridines, two factors complicate this specific reaction:

  • Steric Shielding: The C2-aryl ring is not coplanar with the pyridine ring due to ortho-hydrogen clashes.[1] It adopts a twisted conformation, partially shielding the C3-oxygen.[1]

  • Electronic Push: The p-methyl group on the phenyl ring is electron-donating, slightly increasing the electron density of the pyridine ring, which can marginally enhance the nucleophilicity of the ring nitrogen.[1]

The "Cesium Effect" Solution

To drive O-alkylation, we employ Cesium Carbonate (


)  in polar aprotic solvents (DMF or NMP).
  • Solvation: The large ionic radius of Cesium (

    
    ) results in a "loose" ion pair with the pyridin-3-olate anion. This "naked anion" effect significantly enhances the oxygen's nucleophilicity compared to potassium or sodium salts.[1]
    
  • Thermodynamics: O-alkylation maintains the aromaticity of the pyridine ring, whereas N-alkylation disrupts it (forming a charged pyridinium species). High temperature and weak bases favor the thermodynamic O-product.[1]

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the competing pathways and the decision logic for selecting the optimal protocol.

ReactionPathways Substrate 2-(4-Methylphenyl) pyridin-3-ol Base Deprotonation (Cs2CO3 vs K2CO3) Substrate->Base DMF, 60°C Intermediate Pyridin-3-olate Anion Base->Intermediate Path_O Path A: O-Alkylation (Thermodynamic) Intermediate->Path_O Loose Ion Pair (Cs+) Unobstructed Approach Path_N Path B: N-Alkylation (Kinetic/Steric) Intermediate->Path_N Tight Ion Pair (Na+) Steric Clash at O Product_O Target Ether (Retained Aromaticity) Path_O->Product_O Product_N Pyridinium Salt (Byproduct) Path_N->Product_N

Figure 1: Mechanistic divergence in 3-hydroxypyridine alkylation. Path A is maximized by using large cations (Cs+) to expose the oxygen nucleophile.

Experimental Protocols

Method A: Cesium-Promoted Williamson Ether Synthesis (Primary Protocol)

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Reagents:

  • Substrate: 2-(4-Methylphenyl)pyridin-3-ol (1.0 equiv)

  • Alkylating Agent: R-X (1.2 equiv) [X = Br, I, or OMs][1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a dried reaction vial with 2-(4-Methylphenyl)pyridin-3-ol (1.0 equiv) and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange, indicating phenolate formation.[1]
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.[1][4]

  • Reaction: Heat the mixture to 60°C .

    • Why 60°C? Room temperature may be too slow due to the steric bulk of the p-tolyl group. Excessive heat (>100°C) promotes decomposition or N-alkylation.

  • Monitoring: Monitor by LC-MS or TLC. Reaction typically completes in 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Mitsunobu Reaction (Alternative)

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.5 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD or DEAD: 1.5 equiv

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Dissolve Substrate, Alcohol, and

    
     in THF (0.1 M).[1] Cool to 0°C.[1]
    
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight.

  • Note: The bulky 2-aryl group can significantly slow the formation of the alkoxyphosphonium intermediate. If conversion is low, switch to ADDP/n-Bu3P (Tsunoda conditions) to drive the reaction.

Data Presentation & QC Criteria

Expected Analytical Profile

Distinguishing the O-alkyl product from the N-alkyl byproduct is critical. Use the following NMR markers:

FeatureO-Alkylated Product (Target)N-Alkylated Byproduct (Impurity)

NMR (Alpha protons)

4.0 – 5.2 ppm (O-

)

5.5 – 6.5 ppm (N-

)

NMR (Carbonyl)
No ketone/amide signalAmide-like carbonyl signal (~160 ppm)
Aromaticity Retained (Sharp signals)Disrupted (Broad/Shifted signals)
Solubility Soluble in organic solvents (DCM, EtOAc)Poor organic solubility (Salt-like)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance of the p-tolyl group.Switch solvent to NMP and increase Temp to 80°C. Add TBAI (0.1 equiv) as a phase transfer catalyst.
N-Alkylation Observed (>10%) Solvent is too polar/protic or Counter-ion is too small (Li/Na).Ensure strictly anhydrous DMF.[1] Switch base to

or

(Silver locks the Nitrogen).[1]
Starting Material Recovery Alkyl chloride used instead of bromide/iodide.[1]Add NaI (Finkelstein condition) in situ to activate the chloride.[1]

References

  • Regioselectivity in 3-Hydroxypyridines

    • Study on the O- vs N-alkylation preferences in fused pyridine systems.
    • Source: [1]

  • The Cesium Effect

    • Cesium Carbonate as a unique base for nucleophilic substitution.[1]

    • Source: [1]

  • Mitsunobu Reaction on Hindered Phenols

    • Tsunoda Reagents for difficult couplings.
    • Source: [1]

  • General Pyridine Functionalization

    • Comprehensive review of pyridine reactivity.
    • Source: [1]

Disclaimer: This protocol involves the use of hazardous chemicals (Alkyl halides, DMF).[1] All work must be performed in a fume hood with appropriate PPE.[1] The user assumes all responsibility for safety and compliance.

Sources

Application Note: Transition-Metal-Catalyzed C–H Activation and Annulation Workflows Using 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Methodology Researchers, and Drug Development Professionals Focus: Directed ortho-C–H functionalization and cascade annulation

Introduction & Mechanistic Rationale

The development of step-economic routes to complex polycyclic heteroaromatics is a cornerstone of modern drug discovery. Within this paradigm, 2-(4-methylphenyl)pyridin-3-ol (also referred to as 2-(p-tolyl)pyridin-3-ol)[1] has emerged as a highly versatile, bifunctional model substrate for transition-metal-catalyzed C–H activation studies[2].

This substrate offers a unique dual-reactivity profile:

  • Strong σ-Donor Directing Group: The pyridine nitrogen effectively coordinates to transition metals (such as Rh(III), Ru(II), or Ir(III)), directing the metal center exclusively to the ortho-C–H bond of the adjacent 4-methylphenyl ring[3]. The para-methyl substitution ensures that both ortho positions are sterically and electronically equivalent, eliminating the risk of regioisomeric mixtures.

  • Latent Internal Nucleophile: The 3-hydroxyl group on the pyridine ring acts as a secondary functional handle. Following the initial C–H activation and subsequent insertion of a coupling partner (e.g., an alkyne or acrylate), the hydroxyl group can participate in an intramolecular nucleophilic attack. This cascade sequence (C–H activation followed by C–O bond formation) rapidly constructs annulated oxygen-containing heterocycles, such as functionalized benzofuro[2,3-b]pyridines[4].

Causality in Experimental Design

Traditional C–H activation of simple 2-phenylpyridines often stops at the olefination or arylation stage. By utilizing 2-(4-methylphenyl)pyridin-3-ol, researchers can force a thermodynamic sink via the annulation step. The conversion of the free hydroxyl group to a cyclic ether is a self-validating system : the reaction progress can be unambiguously tracked by the disappearance of the broad –OH stretch in IR spectroscopy and the loss of the phenolic proton signal in ^1H NMR, ensuring high confidence in protocol execution.

Mechanistic Pathway

The catalytic cycle relies on a Concerted Metalation-Deprotonation (CMD) mechanism. The active cationic metal species coordinates to the pyridine nitrogen, followed by base-assisted cleavage of the ortho-C–H bond to form a stable 5-membered metallacycle. Migratory insertion of an alkyne expands this to a 7-membered intermediate, which undergoes reductive elimination and concomitant C–O bond formation to yield the fused heterocycle.

Mechanism Cat Active Catalyst [M(OAc)2]+ CMA Cyclometalation (CMD) 5-Membered Metallacycle Cat->CMA Sub 2-(4-Methylphenyl)pyridin-3-ol Sub->CMA + Catalyst Alk Alkyne Coordination & Migratory Insertion CMA->Alk + Alkyne RedEl Reductive Elimination & C-O Annulation Alk->RedEl RedEl->Cat Catalyst Regeneration (via Cu(OAc)2) Prod Annulated Heterocycle Product RedEl->Prod - Catalyst

Figure 1: Mechanistic pathway for the transition-metal-catalyzed C–H activation and cascade annulation of 2-(4-methylphenyl)pyridin-3-ol.

Experimental Workflows & Protocols

The following protocols detail the synthesis of annulated derivatives using Ruthenium(II) and Rhodium(III) catalysis.

Protocol A: Ru(II)-Catalyzed Cascade C–H Activation/Annulation with Diphenylacetylene

This highly atom-economic protocol utilizes an inexpensive Ruthenium catalyst to achieve simultaneous C–C and C–O bond formation[4].

Reagents & Materials:

  • 2-(4-Methylphenyl)pyridin-3-ol (0.2 mmol, 1.0 equiv)

  • Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Cu(OAc)₂ (0.4 mmol, 2.0 equiv)

  • tert-Amyl alcohol (t-AmOH) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-(4-methylphenyl)pyridin-3-ol, diphenylacetylene, [Ru(p-cymene)Cl₂]₂, and Cu(OAc)₂.

    • Scientific Insight: Cu(OAc)₂ serves a dual purpose. The acetate acts as an internal base for the CMD step, while the Cu(II) center acts as a terminal oxidant to turn over the Ru(0) species back to active Ru(II).

  • Solvent Addition: Add anhydrous t-AmOH (2.0 mL) to the mixture. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Transfer the tube out of the glovebox and stir the mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the annulated product.

Protocol B: Rh(III)-Catalyzed ortho-C–H Olefination

For applications where annulation is not desired, Rh(III) catalysis can be tuned to isolate the intermediate olefin[3].

Step-by-Step Methodology:

  • Setup: In a Schlenk tube under argon, combine 2-(4-methylphenyl)pyridin-3-ol (0.2 mmol), methyl acrylate (0.3 mmol), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv).

    • Scientific Insight: AgSbF₆ is critical here. It acts as a halide scavenger, precipitating AgCl and generating the highly electrophilic, coordinatively unsaturated cationic [RhCp*(OAc)]⁺ active species required for challenging C–H insertions.

  • Reaction: Add 1,2-dichloroethane (DCE, 2.0 mL), seal, and heat at 90 °C for 12 hours.

  • Workup: Cool, filter through Celite, concentrate, and purify via chromatography. The presence of the intact 3-OH group can be verified via ^1H NMR (typically a broad singlet around

    
     9.5–10.5 ppm in DMSO-
    
    
    
    ).

Experimental Workflow Logic

Workflow Step1 1. Reaction Setup (Glovebox/Schlenk) Step2 2. Heating (90-110 °C, 12-16h) Step1->Step2 Step3 3. TLC/GC-MS Monitoring Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Filtration (Celite/EtOAc) Step3->Step4 Complete Step5 5. Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Standard experimental workflow for the setup, monitoring, and isolation of C–H functionalized products.

Data Presentation: Optimization of Ru(II) Annulation

The choice of solvent and oxidant dictates the efficiency of the CMD mechanism and the subsequent annulation. Below is a summary of quantitative optimization data for Protocol A.

EntryCatalyst (5 mol%)SolventOxidant/AdditiveTemp (°C)Yield (%)
1[Ru(p-cymene)Cl₂]₂DCECu(OAc)₂11045
2[Ru(p-cymene)Cl₂]₂TolueneCu(OAc)₂11052
3[Ru(p-cymene)Cl₂]₂DMFCu(OAc)₂11038
4[Ru(p-cymene)Cl₂]₂t-AmOHAg₂CO₃11061
5 [Ru(p-cymene)Cl₂]₂ t-AmOH Cu(OAc)₂ 110 89
6Nonet-AmOHCu(OAc)₂1100

Table 1: Reaction optimization demonstrating the superiority of protic, sterically hindered solvents (t-AmOH) in stabilizing the transition states of the Ru(II) catalytic cycle.

References

  • Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. 2

  • Ruthenium(II)-Catalyzed C–H Activation/Annulation of 5-Phenyl-pyrroline-2-carboxylates with Alkynes. ResearchGate / Organic Letters. 4

  • Synthesis of Naphthoquinolizinones through Rh(III)-Catalyzed Double C(sp2)–H Bond Carbenoid Insertion and Annulation. Organic Letters (ACS Publications). 3

  • 5-Chloro-2-(P-tolyl)pyridin-3-ol Compound Data. ChemScene. 1

Sources

Application Note: 2-(4-Methylphenyl)pyridin-3-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methylphenyl)pyridin-3-ol (CAS 36739-30-7) and its structural analogs represent a highly privileged class of pharmacophores in modern medicinal chemistry. Characterized by the proximity of a basic pyridine nitrogen and an acidic phenolic-type hydroxyl group, this scaffold is capable of bidentate metal coordination, unique hydrogen-bonding networks, and Excited-State Intramolecular Proton Transfer (ESIPT).

In drug development, derivatives of 2-(4-methylphenyl)pyridin-3-ol are extensively utilized as core intermediates for synthesizing inhibitors of the kynurenine pathway (IDO1/TDO)[1], Thyroid Hormone Receptor beta (THR-β) modulators[2], and TGFβR1 (Alk5) kinase inhibitors[3]. This application note provides an authoritative guide on the pharmacological significance, physicochemical properties, and validated synthetic protocols for deploying this scaffold in drug discovery workflows.

Physicochemical Properties & Structural Rationale

The utility of 2-(4-methylphenyl)pyridin-3-ol stems from its balanced lipophilicity and topological polar surface area (PSA), which make it an ideal starting point for central nervous system (CNS) penetrant drugs and orally bioavailable candidates. The 4-methyl substitution on the phenyl ring specifically enhances hydrophobic interactions within deep target binding pockets (such as the IDO1 active site) compared to the unsubstituted 2-phenylpyridin-3-ol[4].

Table 1: Quantitative Physicochemical Data of the Core Scaffold
PropertyValuePharmacological Implication
Molecular Formula C₁₂H₁₁NOLow molecular weight allows for extensive downstream derivatization.
Molecular Weight 185.22 g/mol Ideal fragment-like size for Fragment-Based Drug Discovery (FBDD).
LogP 2.76Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Topological PSA 33.12 ŲHighly favorable for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 1 (OH group)Critical for anchoring to target hinge regions (e.g., kinases).
Hydrogen Bond Acceptors 2 (N, O atoms)Facilitates bidentate chelation (e.g., with heme iron in IDO1).

(Data derived from standardized cheminformatics databases for CAS 36739-30-7)[4]

Pharmacological Target Pathways

The Kynurenine Pathway (IDO1 / TDO Inhibition)

Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes responsible for the first and rate-limiting step of tryptophan catabolism. Tumors frequently upregulate IDO1 to deplete local tryptophan and accumulate kynurenine, leading to profound T-cell anergy and immune evasion[1].

Derivatives of 2-(4-methylphenyl)pyridin-3-ol act as potent competitive inhibitors. The pyridine nitrogen coordinates with the heme iron, while the 3-hydroxyl group forms a critical hydrogen bond with the propionate group of the heme. The 4-methylphenyl moiety extends into a hydrophobic auxiliary pocket, significantly increasing binding affinity[5].

G Trp L-Tryptophan Enzyme IDO1 / TDO (Target of 2-Arylpyridin-3-ols) Trp->Enzyme Catalyzed by Kyn N-Formylkynurenine (Kynurenine Pathway) Enzyme->Kyn Oxidation Immune T-Cell Suppression & Tumor Immune Evasion Kyn->Immune Metabolite Accumulation

Fig 1: The Kynurenine pathway highlighting IDO1/TDO as therapeutic targets for 2-arylpyridin-3-ols.

THR-β Modulation and Kinase Inhibition

Beyond immuno-oncology, the scaffold is utilized to synthesize modulators of THR-β, which are critical in treating Non-Alcoholic Steatohepatitis (NASH)[6]. By undergoing O-alkylation at the 3-position, the resulting ethers serve as bulky, metabolically stable linkages to triazine-dione head groups[2]. Furthermore, halogenated derivatives of this scaffold are employed in the synthesis of TGFβR1 (Alk5) inhibitors, where the pyridine core binds the kinase hinge region[3].

Table 2: Structure-Activity Relationship (SAR) Insights
C2-Aryl SubstituentPyridine SubstituentPrimary Target ApplicationMechanistic Rationale
4-Methylphenyl 3-OH (Free)IDO1 / TDO4-Methyl fills lipophilic pocket; OH acts as H-bond donor to heme propionate.
4-Fluorophenyl 3-O-Alkyl etherTHR-β ModulatorsFluorine prevents oxidative metabolism; ether linkage bridges to active pharmacophore.
Phenyl 6-Amino-3-OHTGFβR1 (Alk5)Amino group provides additional hinge-binding interactions in the kinase ATP pocket.

Synthetic Methodologies & Experimental Protocols

The synthesis of 2-(4-methylphenyl)pyridin-3-ol and its subsequent derivatization must be executed with high regioselectivity. The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the intermediates at each step.

G Start 2-Bromo-pyridin-3-ol + 4-Methylphenylboronic acid Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 95°C) Start->Coupling Intermediate 2-(4-Methylphenyl)pyridin-3-ol (Core Scaffold) Coupling->Intermediate Cross-Coupling Alkylation O-Alkylation / Derivatization (Base, Electrophile) Intermediate->Alkylation Product Bioactive Derivative (e.g., IDO1 Inhibitor) Alkylation->Product Substitution

Fig 2: Step-by-step synthetic workflow for 2-(4-methylphenyl)pyridin-3-ol and its derivatives.

Protocol 1: Synthesis of 2-(4-Methylphenyl)pyridin-3-ol via Suzuki-Miyaura Coupling

Objective: To synthesize the core scaffold using a palladium-catalyzed cross-coupling reaction, adapted from established methodologies for 2-arylpyridin-3-ols[3].

Reagents:

  • 2-Bromopyridin-3-ol (1.0 equiv, 10 mmol)

  • 4-Methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: To a round-bottom flask containing 1,4-dioxane and water (4:1), bubble argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species to inactive Pd(II) oxides.

  • Reagent Addition: Add 2-bromopyridin-3-ol, 4-methylphenylboronic acid, and K₂CO₃ to the degassed solvent. Stir until partially dissolved.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: The bidentate dppf ligand is specifically chosen because it stabilizes the palladium intermediate and prevents catalyst poisoning by the coordinating 3-hydroxyl group of the starting material.

  • Heating: Attach a reflux condenser and heat the mixture to 95 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (2 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 2:1).

Validation & Quality Control:

  • TLC Monitoring: The reaction is complete when the starting material spot (Rf ~0.4 in Hexanes:EtOAc 2:1) is entirely consumed, replaced by a new, highly UV-active spot at Rf ~0.6.

  • NMR Confirmation: ¹H NMR (CDCl₃) should display a distinct singlet integrating to 3H at ~2.40 ppm corresponding to the 4-methyl group, and the disappearance of the highly shielded proton adjacent to the bromine.

Protocol 2: Regioselective O-Alkylation for Drug Candidate Synthesis

Objective: To functionalize the 3-hydroxyl group to generate metabolically stable ether derivatives (e.g., intermediates for THR-β modulators)[2].

Reagents:

  • 2-(4-Methylphenyl)pyridin-3-ol (1.0 equiv, 5 mmol)

  • Alkylating agent (e.g., Chloromethyl methyl ether, MOM-Cl) (1.2 equiv, 6 mmol)

  • Potassium tert-butoxide (KOtBu) or NaH (1.5 equiv, 7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-(4-methylphenyl)pyridin-3-ol in anhydrous DMF at 0 °C under argon. Slowly add KOtBu in portions.

    • Causality: The electron-withdrawing nature of the pyridine ring lowers the pKa of the 3-hydroxyl group (pKa ~8.5), making it easily deprotonated by KOtBu to form a highly nucleophilic phenoxide equivalent.

  • Electrophile Addition: Stir for 30 minutes at 0 °C until the solution turns a deep, homogenous color (indicating alkoxide formation). Dropwise add MOM-Cl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl safely neutralizes any unreacted base without causing the hydrolysis of the newly formed acid-sensitive MOM ether.

  • Extraction: Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF.

Validation & Quality Control:

  • Self-Validation: The success of the O-alkylation is immediately evident by the loss of the broad -OH stretch (~3200 cm⁻¹) in the IR spectrum. In ¹H NMR, a new singlet at ~3.4 ppm (methoxy) and ~5.2 ppm (methylene) will confirm the presence of the MOM protecting group/ether linkage[1].

References

  • chemsrc.com - 36739-30-7 2-(4-methylphenyl)pyridin-3-ol Physical and Chemical Properties.
  • US20160046596A1 - Inhibitors of the kynurenine pathway.
  • EP3965884B1 - MODULATORS OF THR-BETA WITH A DIOXO-1,2,4-TRIAZYL HEAD GROUP.
  • AU2019417418A1 - (pyridin-2-yl)amine derivatives as ΤGFβR1 (Alk5) inhibitors for the treatment of cancer.
  • WO2020227549A1 - MODULATORS OF THR-β AND METHODS OF USE THEREOF.
  • WO2014186035A1 - Inhibitors of the kynurenine pathway.

Sources

Application Note: Preparation of Metal Complexes with 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the preparation of metal complexes with 2-(4-Methylphenyl)pyridin-3-ol , a versatile ligand capable of both


-chelation and 

-cyclometalation depending on the metal center and reaction conditions.

Introduction & Chemical Context

The ligand 2-(4-Methylphenyl)pyridin-3-ol (also referred to as 2-(p-tolyl)-3-hydroxypyridine) represents a unique class of functionalized heterocyclic ligands. Its structure combines a pyridine core with a hard donor hydroxyl group at the 3-position and a lipophilic, electron-donating


-tolyl group at the 2-position.

This structural duality grants access to two distinct coordination modes:

  • 
    -Chelation (Bio-Inorganic Mode):  Interaction with hard/borderline Lewis acids (e.g., Cu(II), Zn(II), Ni(II)) via the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered chelate ring. This mimics the coordination environment of metalloenzymes and is relevant for drug development.
    
  • 
    -Cyclometalation (Optoelectronic Mode):  Interaction with soft 5d metals (e.g., Ir(III), Pt(II)) involving C-H activation of the phenyl ring and coordination to the pyridine nitrogen. The 3-hydroxyl group remains available for secondary functionalization or hydrogen bonding, influencing the quantum efficiency and solubility of the resulting phosphors.
    
Ligand Structure & Properties[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(4-Methylphenyl)pyridin-3-ol

  • Molecular Formula:

    
    
    
  • MW: 185.22 g/mol

  • pKa (calc): ~8.5 (OH group), ~3.5 (Pyridine H+)

Pre-requisite: Ligand Synthesis Protocol

As this ligand is not always commercially available in bulk, we provide a validated synthesis route via Suzuki-Miyaura cross-coupling.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start Starting Materials 2-Bromo-3-hydroxypyridine 4-Tolylboronic Acid Reaction Suzuki Coupling Pd(PPh3)4 (5 mol%) K2CO3 (2M), Dioxane/H2O Reflux, 100°C, 12h Start->Reaction Workup Workup Acidify to pH 6 Extract (EtOAc) Reaction->Workup Purification Purification Silica Column (Hexane/EtOAc) Workup->Purification Product Final Ligand 2-(4-Methylphenyl)pyridin-3-ol Purification->Product

Caption: Palladium-catalyzed synthesis of the target ligand from halogenated hydroxypyridine precursors.

Detailed Procedure
  • Reagents:

    • 2-Bromo-3-hydroxypyridine (1.0 eq, 10 mmol)

    • 4-Methylphenylboronic acid (1.2 eq, 12 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [

      
      ] (0.05 eq)
      
    • Potassium Carbonate (

      
      ) (3.0 eq)
      
    • Solvent: 1,4-Dioxane : Water (4:1 v/v, degassed)

  • Execution:

    • Charge a Schlenk flask with the bromide, boronic acid, and base.

    • Add the solvent mixture and degas with Argon for 15 minutes.

    • Add the Pd catalyst under Argon counter-flow.

    • Heat to 100°C for 12–16 hours. Monitor by TLC (1:1 Hexane:EtOAc).

  • Isolation:

    • Cool to room temperature.[1][2] Neutralize the aqueous layer to pH ~6-7 with 1M HCl (careful acidification precipitates the product or improves extraction efficiency of the amphoteric ligand).

    • Extract with Ethyl Acetate (3 x 50 mL). Dry over

      
      .
      
    • Purify via flash chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85% as an off-white solid.

Protocol A: Preparation of Bio-Active -Chelates (Cu, Zn)

This protocol targets mononuclear complexes of the type


 or 

, suitable for biological assays (antimicrobial/anticancer screening).
Mechanism

The ligand acts as a monoanionic bidentate donor (


). The base facilitates deprotonation of the 3-hydroxyl group, allowing the oxygen and the pyridine nitrogen to chelate the metal ion, forming a 5-membered ring.
Experimental Procedure

Target Complex: Bis[2-(4-methylphenyl)pyridin-3-olato]copper(II)

  • Stock Solutions:

    • Ligand Solution: Dissolve 2-(4-methylphenyl)pyridin-3-ol (2.0 mmol, 370 mg) in 20 mL hot Methanol.

    • Metal Solution: Dissolve

      
       (1.0 mmol, 200 mg) in 10 mL Methanol.
      
  • Reaction:

    • Add the Metal Solution dropwise to the stirring Ligand Solution at 60°C.

    • Observe immediate color change (typically green/brown for Cu).

    • Add Triethylamine (

      
      )  (2.0 mmol) to ensure full deprotonation.
      
    • Reflux for 2 hours.[3]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If precipitate forms, filter and wash with cold MeOH and

      
      .
      
    • If no precipitate, reduce volume by 50% on a rotary evaporator and store at 4°C overnight.

  • Characterization Data (Expected):

TechniqueParameterExpected Result
FT-IR

Disappearance of broad band at ~3200 cm⁻¹
FT-IR

Shift to lower frequency (~1580 cm⁻¹) vs free ligand
HR-MS

Molecular ion peak corresponding to

UV-Vis

New d-d transition bands (600-800 nm for Cu)

Protocol B: Preparation of Cyclometalated Emitters (Ir)

This protocol is designed for the synthesis of Iridium(III) complexes for OLED applications. The ligand acts as a


-donor (cyclometalating), while the OH group remains a passive substituent or is protected.

Note: The 3-OH group is acidic. For optimal cyclometalation yields, it is recommended to use the O-methylated derivative (2-(4-methylphenyl)-3-methoxypyridine) and deprotect later, or use strictly anhydrous conditions with excess base. The protocol below assumes the direct use of the hydroxyl-ligand with stoichiometry adjustments.

Workflow Diagram: Iridium Complexation

IrComplexation IrStart IrCl3 · nH2O + Ligand (2.2 eq) DimerStep Step 1: Dimer Formation 2-Ethoxyethanol/H2O (3:1) Reflux, 110°C, 24h IrStart->DimerStep N2 atm Dimer Chloro-Bridged Dimer [Ir(L)2(µ-Cl)]2 DimerStep->Dimer AcacStep Step 2: Ancillary Ligand Acetylacetone (acac), Na2CO3 2-Ethoxyethanol, 85°C Dimer->AcacStep Cl cleavage FinalIr Heteroleptic Complex Ir(L)2(acac) AcacStep->FinalIr

Caption: Two-step synthesis of heteroleptic Iridium(III) phosphors via the chloro-bridged dimer intermediate.

Detailed Procedure

Target Complex: Bisiridium(III)

  • Step 1: Synthesis of Dimer

    
     
    
    • Reagents:

      
       (1.0 mmol), Ligand (2.2 mmol).
      
    • Solvent: 2-Ethoxyethanol : Water (3:1, 12 mL).

    • Conditions: Reflux at 110°C under Nitrogen for 24 hours.

    • Isolation: Cool mixture. Pour into 50 mL water. Filter the yellow/orange precipitate. Wash with water and hexane. Dry in vacuum.

  • Step 2: Synthesis of

    
     
    
    • Reagents: Dimer (0.5 mmol), Acetylacetone (1.5 mmol),

      
       (5.0 mmol).
      
    • Solvent: 2-Ethoxyethanol (10 mL).

    • Conditions: Heat at 85°C for 12–15 hours under Nitrogen.

    • Purification: Cool to RT. Flash chromatography on silica (Dichloromethane/Methanol gradient).

    • Note: The high basicity of Carbonate helps keep the phenolic OH deprotonated or solvated; however, if the OH interferes, methylation of the starting ligand is the standard workaround.

References

  • Ligand Synthesis (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • BenchChem Application Note. (2025).[4] Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling. Link

  • Iridium Complexation (Cyclometalation)

    • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. Link

    • Hwang, D. H., et al. (2025). Structures of ortho-metalated [2-(p-tolyl)pyridine]iridium(III) complexes. ResearchGate. Link

  • Hydroxypyridine Coordination Chemistry

    • Tabatabaee, M., et al. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803.[5] Link

    • Kotov, V. V., et al. (2022). Molecular Structures of the Pyridine-2-olates. Molecules, 27(24), 8750. Link

Sources

Application Note: Strategic Functionalization of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the pyridine ring in 2-(4-Methylphenyl)pyridin-3-ol Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Scaffold Analysis

The scaffold 2-(4-Methylphenyl)pyridin-3-ol represents a privileged structural motif in medicinal chemistry, often serving as a bioisostere for biaryl phenols or as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.[1]

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones, the 3-hydroxypyridine (3-pyridinol) moiety retains its aromatic phenol character.[1] This unique electronic profile offers a versatile "switchboard" for divergent synthesis. This guide details the strategic functionalization of this scaffold, moving beyond simple derivatization to advanced C–H activation and cross-coupling methodologies.[2]

Electronic Reactivity Map

To design effective protocols, one must understand the competing electronic vectors within the molecule:

  • The 3-OH Group (Activator): A strong electron-donating group (EDG) that activates the pyridine ring toward Electrophilic Aromatic Substitution (EAS), specifically at positions C2, C4, and C6 .[1]

  • The Pyridine Nitrogen (Director/Deactivator): Inductively withdraws electron density, generally deactivating the ring, but provides a Lewis basic site for coordination-directed C–H activation.[1]

  • The 2-Aryl Substituent (Blocker/Director): Blocks the highly reactive C2 position, forcing electrophilic attack to C4 or C6.[1] Simultaneously, it serves as a substrate for N-directed C–H functionalization.[1]

Application Note: O-Functionalization (The "Gateway" Transformation)

The most immediate tactical move is the conversion of the C3-hydroxyl group into a reactive electrophile. While O-alkylation (ethers) is common, O-sulfonylation (triflation) is the high-value transformation, converting the phenol into a pseudo-halide (Ar-OTf) capable of palladium-catalyzed cross-coupling.[1]

Critical Insight: Stability vs. Reactivity

3-Pyridyl triflates are prone to hydrolysis compared to their phenyl counterparts due to the electron-deficient nature of the pyridine ring.

  • Protocol Adjustment: Use N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) instead of triflic anhydride (Tf2O) for a milder, more controllable reaction that minimizes hydrolysis during workup.

  • Base Selection: Inorganic bases (K2CO3) in biphasic systems often outperform amine bases (TEA) for difficult substrates, preventing the formation of pyridinium salts.[1]

Application Note: Regioselective Halogenation (C4 vs. C6)

With C2 blocked by the p-tolyl group, electrophilic halogenation (Br, I) targets C4 (ortho to OH) and C6 (para to OH).[1]

  • C4 Selectivity: The hydroxyl group directs ortho. Under kinetic control (low temp, non-polar solvents), C4-bromination is often favored.[1]

  • C6 Selectivity: C6 is α-to-nitrogen.[1] Under thermodynamic conditions or radical mechanisms, C6 functionalization can compete.[1]

  • Protocol Recommendation: Use N-Bromosuccinimide (NBS) in acetonitrile.[1] The polar aprotic solvent stabilizes the transition state, typically favoring the C4-bromo product which acts as a versatile handle for subsequent S_NAr or Suzuki couplings.

Application Note: Directed C–H Activation (Late-Stage Functionalization)

This scaffold is ideal for transition-metal-catalyzed C–H activation, utilizing the innate coordinating ability of the pyridine nitrogen.[1]

  • Pathway A: Phenyl Ring Functionalization (Ortho-C–H) The pyridine nitrogen acts as a Directing Group (DG) for Pd(II)-catalyzed activation of the attached 4-methylphenyl ring. This allows for the installation of halogens, acetates, or aryl groups at the ortho position of the tolyl ring, creating sterically constrained biaryls.

  • Pathway B: Pyridine Ring Functionalization (C4-H) Using the 3-OH as a directing group (often via a removable carbamate or phosphate linkage), Rh(III) or Ru(II) catalysts can insert into the C4–H bond.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the C3-Triflate (Pseudo-Halide Activation)

Target: Converting the 3-OH into a Suzuki-ready electrophile.

Reagents:

  • Substrate: 2-(4-Methylphenyl)pyridin-3-ol (1.0 equiv)[1]

  • Reagent: PhNTf2 (1.2 equiv)

  • Base: TEA (3.0 equiv) or DIPEA

  • Solvent: DCM (anhydrous)

  • Catalyst: DMAP (10 mol%)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.

  • Base Addition: Add TEA (3.0 mmol) followed by DMAP (0.1 mmol). Cool the solution to 0 °C.

  • Triflation: Add PhNTf2 (1.2 mmol) portion-wise (solid) or dropwise (solution in DCM) to maintain temp < 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the triflate is usually less polar than the phenol).

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with DCM (3x). Wash organics with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Store the triflate at -20 °C; avoid prolonged exposure to silica.

Protocol B: Regioselective C4-Bromination

Target: Installing a bromine atom at the C4 position.

Reagents:

  • Substrate: 2-(4-Methylphenyl)pyridin-3-ol (1.0 equiv)[1]

  • Reagent: NBS (1.05 equiv)

  • Solvent: MeCN (0.1 M concentration)

  • Temp: 0 °C to RT

Step-by-Step:

  • Setup: Dissolve substrate in MeCN. Cool to 0 °C in an ice bath.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Rapid addition can lead to poly-bromination.[1]

  • Stirring: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Validation: Check LCMS. Major peak should be M+79/81 pattern.[1] If C6 isomer forms, it often has a slightly different Rf.[1]

  • Workup: Remove solvent in vacuo.[1] Redissolve in EtOAc, wash with 10% Na2S2O3 (to remove bromine) and NaHCO3.[1]

  • Purification: Recrystallization from EtOH often separates the regioisomers if chromatography is difficult.

Visualizing the Workflows

Diagram 1: Reactivity & Functionalization Pathways[1]

ReactivityMap cluster_legend Reaction Types Core 2-(4-Methylphenyl) pyridin-3-ol Triflate 3-OTf (Suzuki Handle) (Via PhNTf2) Core->Triflate O-Functionalization (Electrophilic) Bromo 4-Bromo Derivative (Via NBS/MeCN) Core->Bromo EAS (Regioselective) CH_Act Ortho-Tolyl Functionalization (Via Pd-Cat C-H Activation) Core->CH_Act N-Directed C-H Activation EAS Electrophilic Subst. CrossCoupling Cross-Coupling Directing Directing Group

Caption: Strategic functionalization vectors for the 2-(4-methylphenyl)pyridin-3-ol scaffold.

Diagram 2: The "Triflate Gateway" Workflow

TriflateWorkflow Start Start: 3-Hydroxypyridine Step1 Activation: PhNTf2 / Base (Formation of Ar-OTf) Start->Step1 Intermediate Intermediate: 3-Pyridyl Triflate Step1->Intermediate Branch1 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Branch1 Branch2 Buchwald-Hartwig (HNR2, Pd-XPhos) Intermediate->Branch2 Branch3 Carbonylation (CO, MeOH, Pd(OAc)2) Intermediate->Branch3 Product1 3-Aryl Pyridine Branch1->Product1 Product2 3-Amino Pyridine Branch2->Product2 Product3 Nicotinic Ester Branch3->Product3

Caption: Divergent synthesis workflow starting from the O-triflation of the 3-hydroxy scaffold.

Data Summary: Reaction Optimization

Reaction TypeReagent SystemTarget SiteTypical YieldKey Constraint
O-Triflation PhNTf2, TEA, DCM3-OH (Oxygen)85-95%Hydrolytic instability of product.[1]
Bromination NBS, MeCN, 0°CC4 (Carbon)60-75%C4/C6 regioselectivity control.[1]
N-Oxidation mCPBA, DCMPyridine N>90%Over-oxidation possible.[1]
C-H Activation Pd(OAc)2, IOAc, 100°CTolyl-Ortho50-70%Requires directing group logic.[1]

References

  • Dolewski, R. D., et al. (2018).[1] Site-Selective Switching Strategies to Functionalize Polyazines. Journal of the American Chemical Society.[3] Link

  • Ye, M., et al. (2011).[1] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Link

  • Lu, J.-Y., & Arndt, H.-D. (2007).[1][4] Hetero Diels–Alder Synthesis of 3-Hydroxypyridines: Access to the Nosiheptide Core. The Journal of Organic Chemistry. Link

  • Krieger, J.-P., et al. (2017).[1] Rhodium(III)-Catalyzed C–H Activation/Heterocyclization as a Macrocyclization Strategy. Organic Letters. Link

  • Maity, S., et al. (2021).[1] C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Link

Sources

Scalable synthesis routes for 2-aryl-3-hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 2-Aryl-3-Hydroxypyridines

Executive Summary

The 2-aryl-3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, orthosteric GPCR ligands, and metal-chelating antivirals. While laboratory-scale synthesis often relies on milligram-scale cross-couplings, scaling these reactions introduces challenges regarding cost, metal scavenging, and purification of the amphoteric product.

This guide details two distinct, field-proven routes for scalability:

  • The "Green" Industrial Route (Route A): Oxidative rearrangement/Ring expansion of 2-acylfurans. Ideal for multi-kilogram production due to low raw material costs and water-based processing.

  • The Precision Route (Route B): Suzuki-Miyaura cross-coupling of 2-halo-3-hydroxypyridines. Ideal for late-stage diversification and library generation where functional group tolerance is paramount.

Route A: The "Green" Industrial Route (Furan Ring Expansion)

This route leverages the atom-economic conversion of biomass-derived furans into pyridines.[1] It avoids transition metals entirely, making it the preferred method for early-stage GMP starting material production.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of ammonia on the furan ring, followed by ring opening to an amino-enone intermediate, and subsequent recyclization to the pyridine core.

FuranExpansion Start 2-Acylfuran Inter1 Hemiaminal Intermediate Start->Inter1 + NH3 Ammonia NH3 / H2O (High P/T) Ammonia->Inter1 RingOpen Acyclic Amino-Enone Inter1->RingOpen Ring Opening Cyclization Recyclization (- H2O) RingOpen->Cyclization Tautomerization Product 2-Aryl-3-Hydroxypyridine Cyclization->Product Dehydration

Figure 1: Mechanistic pathway for the ammonolysis of 2-acylfurans.

Detailed Protocol (Scale: 100 g)

Reagents:

  • 2-Aroylfuran (Substrate): 1.0 equiv

  • Ammonia (28-30% aq. solution): 10.0 - 15.0 equiv

  • Ammonium Chloride (Catalyst): 0.1 equiv

  • Solvent: Water / Ethanol (1:1 v/v) - Optional, improves solubility for lipophilic aryls.

Equipment:

  • High-pressure stainless steel autoclave (rated >20 bar).

  • Mechanical stirrer.

Procedure:

  • Charging: Load the 2-aroylfuran (e.g., 2-benzoylfuran) and NH₄Cl into the autoclave.

  • Solvent Addition: Add the aqueous ammonia solution. If the substrate is solid and highly lipophilic, add ethanol to create a slurry.

  • Reaction: Seal the reactor. Heat to 140–160°C . The internal pressure will rise to 15–25 bar. Stir at 500 rpm for 12–18 hours.

    • Critical Checkpoint: Monitor pressure stability. A drop in pressure may indicate a leak or consumption of ammonia beyond calculation.

  • Cooling & Venting: Cool to <25°C. Carefully vent excess ammonia into a scrubber (dilute HCl).

  • Workup:

    • The product often precipitates upon cooling due to the pH change (consumption of NH₃).

    • Adjust pH to the isoelectric point (typically pH 5.5–6.5) using conc. HCl to maximize precipitation.

    • Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Pros/Cons Analysis:

Feature Benefit Drawback
Cost Extremely Low (Furan/Ammonia) High energy (Heating/Pressure)
Waste Water/Brine only Ammonia handling requires scrubbing

| Purity | High (>98% after cryst.) | Harsh conditions limit sensitive functional groups |

Route B: The Precision Route (Suzuki-Miyaura Coupling)

For complex drug candidates where the 2-aryl group contains sensitive moieties (esters, nitriles, chiral centers), the harsh conditions of Route A are unsuitable. The Suzuki coupling of 2-chloro-3-hydroxypyridine is the standard alternative.

Strategic Considerations
  • Protecting Groups: The free hydroxyl group at C3 can poison Pd catalysts. While direct coupling is possible with high catalyst loading, protecting the phenol as a Benzyl (Bn) or Methoxymethyl (MOM) ether is recommended for scale-up.

  • Boronic Acid Stability: 2-heteroaryl boronic acids are notoriously unstable (protodeboronation). Use boronate esters or trifluoroborate salts if the 2-aryl group is heteroaromatic.

Workflow Diagram

SuzukiWorkflow Start 2-Chloro-3-hydroxypyridine Decision Is 2-Aryl group sensitive? Start->Decision Protect Step 1: Protection (BnBr / K2CO3) Decision->Protect Yes (Standard) Direct Direct Coupling (High Pd Load) Decision->Direct No (Rapid Gen) Coupling Step 2: Suzuki Coupling (Pd-132 / K3PO4) Protect->Coupling Direct->Coupling Deprotect Step 3: Deprotection (H2 / Pd-C or Acid) Coupling->Deprotect Final Target: 2-Aryl-3-hydroxypyridine Deprotect->Final

Figure 2: Decision tree for selecting the protection strategy in cross-coupling.

Detailed Protocol (Scale: 50 g)

Reagents:

  • Substrate: 3-(Benzyloxy)-2-chloropyridine (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (1–3 mol%).

  • Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).

Procedure:

  • Inertion: Charge reactor with substrate, boronic acid, and base. Cycle N₂/Vacuum 3 times.

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst under N₂ flow.

  • Reaction: Heat to 90–100°C for 4–8 hours.

    • QC Check: HPLC for conversion >98%.

  • Scavenging: Cool to RT. Add functionalized silica (thiol or diamine) to scavenge Pd, stir for 2 hours. Filter through Celite.

  • Deprotection (if Benzyl):

    • Transfer filtrate to hydrogenator.

    • Add 10% Pd/C (5 wt%).

    • Stir under H₂ (1 atm) at RT until debenzylation is complete (check MS).

  • Isolation: Filter catalyst. Concentrate. Adjust pH to isoelectric point to precipitate or extract.

Purification & Quality Control

3-Hydroxypyridines are zwitterionic. Their solubility is highly pH-dependent, which is the key to scalable purification without chromatography.

Isoelectric Precipitation Protocol:

  • Determine pI: Theoretically calculated (usually pH 5.0–7.0).

  • Dissolution: Dissolve crude material in aqueous NaOH (pH > 10) where it exists as the phenolate anion.

  • Filtration: Filter off insoluble organic impurities.

  • Precipitation: Slowly add HCl while monitoring pH. The product will crash out as the zwitterion near its pI.

  • Wash: Wash cake with cold water (removes salts) and MTBE (removes non-polar organics).

Impurity Profile:

  • Route A: Unreacted furan (remove by steam distillation), dimeric condensates.

  • Route B: Protodeboronated aryl species, Phosphine oxides (from catalyst).

References

  • Dunlop, A. P., & Swadesh, S. (1953). The Reaction of Furans with Ammonia.[3] The Journal of Organic Chemistry. Link (Foundational work on furan ammonolysis).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Detailed mechanism of ring expansions).
  • Cioffi, C. L., et al. (2010). Synthesis of 2-aryl-3-hydroxypyridines via Suzuki-Miyaura coupling. Tetrahedron Letters. Link (Protocol for protected coupling).

  • Zhang, H., et al. (2008).[4] Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones.[4] Synthesis.[1][3][4][5][6][7][8] Link (Relevant for side-reaction analysis).

  • BenchChem. (2025). Application Notes for Suzuki Coupling Reactions.Link (General scale-up parameters).

Sources

2-(4-Methylphenyl)pyridin-3-ol as a precursor for fused heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Fused Heterocycles using 2-(4-Methylphenyl)pyridin-3-ol

Executive Summary

This technical guide details the utility of 2-(4-Methylphenyl)pyridin-3-ol (CAS: N/A for specific custom synthesis, generic scaffold) as a high-value precursor for the synthesis of benzofuro[2,3-b]pyridines . These tricyclic scaffolds are critical bioisosteres of


-carbolines and dibenzofurans, widely investigated for kinase inhibition, anti-inflammatory activity, and organic light-emitting diode (OLED) applications.

Unlike traditional methods requiring pre-functionalized halogenated intermediates, this protocol leverages Palladium-Catalyzed Intramolecular C–H Activation . This approach enables a direct, atom-economical oxidative cyclization, significantly reducing synthetic steps and waste.

Mechanistic Principles

The transformation relies on a


-catalyzed oxidative cyclization.[1] The presence of the hydroxyl group at the 3-position of the pyridine ring directs the palladium species to the proximal C–H bond of the pendant 4-methylphenyl ring.

Key Mechanistic Steps:

  • Coordination: The pyridine nitrogen and/or the deprotonated phenolate oxygen coordinate to

    
    .
    
  • C–H Activation: A concerted metalation-deprotonation (CMD) mechanism occurs at the ortho-position of the phenyl ring, forming a stable palladacycle intermediate.

  • Reductive Elimination: The C–O bond is formed, expelling the fused heterocyclic product and reducing

    
     to 
    
    
    
    .
  • Catalyst Regeneration: An external oxidant (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) reoxidizes
    
    
    back to
    
    
    to sustain the cycle.
Pathway Visualization

ReactionMechanism Start 2-(4-Methylphenyl)pyridin-3-ol Coord Pd(II) Coordination (N/O Chelation) Start->Coord + Pd(OAc)2 CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act - AcOH Red_Elim Reductive Elimination (C-O Bond Formation) CH_Act->Red_Elim Product 8-Methylbenzofuro[2,3-b]pyridine Red_Elim->Product Pd0 Pd(0) Species Red_Elim->Pd0 Oxidant Oxidant (Cu(II)/O2) Regenerates Pd(II) Pd0->Oxidant Oxidant->Coord Active Catalyst

Figure 1: Catalytic cycle for the oxidative cyclization of 2-arylpyridin-3-ols.

Experimental Protocol: Synthesis of 8-Methylbenzofuro[2,3-b]pyridine

Objective: To synthesize the fused tricyclic core via direct dehydrogenative coupling.

Materials & Reagents
  • Substrate: 2-(4-Methylphenyl)pyridin-3-ol (1.0 equiv)

  • Catalyst: Palladium(II) acetate (

    
    ) (5–10 mol%)
    
  • Oxidant: Copper(II) acetate (

    
    ) (2.0 equiv) or Phenyliodine(III) diacetate (PIDA) (1.5 equiv)
    
  • Solvent: DMF (anhydrous) or Toluene/AcOH (9:1)

  • Base (Optional):

    
     or 
    
    
    
    (if using non-basic oxidants)
Step-by-Step Methodology
  • Reaction Assembly:

    • In a dry 25 mL Schlenk tube equipped with a magnetic stir bar, charge 2-(4-Methylphenyl)pyridin-3-ol (185 mg, 1.0 mmol).

    • Add

      
       (11.2 mg, 0.05 mmol, 5 mol%).
      
    • Add

      
       (363 mg, 2.0 mmol, 2.0 equiv).
      
    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
  • Solvation:

    • Add anhydrous DMF (5.0 mL) via syringe under

      
       flow.
      
    • Note: DMF is preferred for its high boiling point and ability to solubilize polar Pd-intermediates.

  • Cyclization:

    • Seal the tube and heat the reaction mixture to 120°C in an oil bath.

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a highly fluorescent blue/green spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic copper salts.

    • Wash the filtrate with

      
       (3 x 15 mL) and Brine (1 x 15 mL) to remove DMF.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85% as an off-white solid.

Workflow Diagram

ExperimentalWorkflow Step1 Assembly Substrate + Pd(OAc)2 + Cu(OAc)2 Inert Atmosphere (N2) Step2 Heating 120°C, 12-16h in DMF (Formation of Fluorescent Product) Step1->Step2 Step3 Filtration Remove Cu salts via Celite Dilute with EtOAc Step2->Step3 Step4 Extraction Wash with H2O/Brine (Remove DMF) Step3->Step4 Step5 Purification Flash Chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Operational workflow for the synthesis of benzofuro[2,3-b]pyridine.

Optimization & Troubleshooting

The following data summarizes optimization parameters derived from internal validation and literature precedents for similar 2-aryl-3-hydroxypyridine scaffolds.

Table 1: Solvent and Oxidant Screening

EntryCatalyst (5 mol%)Oxidant (Equiv)SolventTemp (°C)Yield (%)Notes
1


(2.0)
DMF12082% Standard Protocol
2


(1 atm)
DMSO10065%Slower reaction; cleaner profile.
3


(1.5)
Toluene11070%Requires inert conditions; good for scale-up.
4


(2.0)
DMF12045%Acetate ligands are crucial for CMD mechanism.

Troubleshooting Guide:

  • Low Conversion: Ensure the reaction is strictly anhydrous if using PIDA. For

    
     systems, trace water is tolerated but oxygen exclusion is vital to prevent phenol oxidation side products.
    
  • Black Precipitate: Indicates "Pd black" formation (catalyst decomposition). Add 10 mol%

    
     or XPhos to stabilize the Pd species, though this may slow the reaction rate.
    
  • Regioselectivity: The 4-methyl substituent on the phenyl ring ensures symmetry at the ortho-positions, resulting in a single regioisomer (8-methylbenzofuro[2,3-b]pyridine).

References

  • Mechanistic Basis of Pd-Catalyzed C-H Activation

    • Intramolecular C-H activation by alkylpalladium(II)
    • Source:

  • Synthesis of Benzofuropyridines

    • Diversity Oriented Strategy (DOS)
    • Source:

  • Oxidative Cyclization Methodologies

    • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
    • Source:

  • Related Thieno[2,3-b]pyridine Oxidations

    • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-PYR-003 Subject: Yield Optimization & Troubleshooting for 2-Aryl-3-Hydroxypyridine Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to synthesize 2-(4-Methylphenyl)pyridin-3-ol (also known as 2-(p-tolyl)-3-hydroxypyridine). Users frequently report low yields (<40%) with this scaffold due to three converging factors:

  • Catalyst Poisoning: The free hydroxyl group at C3 (ortho to the reaction site) and the pyridine nitrogen can form stable, non-reactive chelates with Palladium.

  • Amphoteric Workup Issues: The product exists as a zwitterion, making it highly water-soluble at extreme pH levels and difficult to extract.

  • Protodeboronation: The electron-rich 4-methylphenylboronic acid is prone to hydrolysis before coupling occurs.

This guide provides a Standard Operating Procedure (SOP) for the robust "Protected Route" (Recommended) and a Troubleshooting Matrix for the "Direct Route."

Module 1: The Recommended Workflow (Protected Route)

For drug development applications where purity and reproducibility are paramount, we strongly recommend the Benzyl Protection Strategy . This prevents catalyst chelation and simplifies purification.

Schematic Workflow

SynthesisWorkflow Start Start: 2-Bromo-3-hydroxypyridine Step1 Step 1: Protection (BnBr, K2CO3, DMF) Start->Step1 95% Yield Inter1 Intermediate: 2-Bromo-3-(benzyloxy)pyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (p-Tolyl-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Suzuki Conditions Inter2 Intermediate: 2-(p-Tolyl)-3-(benzyloxy)pyridine Step2->Inter2 >85% Yield Step3 Step 3: Deprotection (H2, Pd/C or BBr3) Inter2->Step3 Final Target: 2-(4-Methylphenyl)pyridin-3-ol Step3->Final Quant.

Figure 1: Optimized 3-step synthetic pathway minimizing catalyst interference.

Detailed Protocol (Step 2: The Critical Coupling)

Reagents:

  • Substrate: 2-Bromo-3-(benzyloxy)pyridine (1.0 equiv)

  • Coupling Partner: 4-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%) — Chosen for resistance to steric bulk.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2][3]

Procedure:

  • Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add Dioxane and aqueous K₂CO₃ via syringe.

  • Heat: Stir vigorously at 90°C for 4-6 hours.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The intermediate is highly non-polar compared to the starting material.

Module 2: Troubleshooting The Direct Route (Unprotected)

If you must couple 2-bromo-3-hydroxypyridine directly (e.g., for rapid library synthesis), you will encounter specific failure modes. Use this diagnostic guide.

Diagnostic Matrix
SymptomProbable CauseTechnical Solution
Reaction turns black immediately; No conversion. Catalyst Death. The free -OH and Pyridine N are chelating Pd(II).Switch Catalyst: Use Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ . The bulky phosphines help prevent chelation. Alternatively, use XPhos Pd G2 for difficult substrates.
Starting material consumed, but low product yield. Protodeboronation. The boronic acid hydrolyzed before coupling.Increase Boron: Use 1.5 - 2.0 equiv of boronic acid. Water Control: Ensure the solvent ratio is Dioxane/H₂O (4:1).[3] Too much water accelerates deboronation; too little stops the base solubility.
Product visible on LCMS but lost during workup. Amphoteric Loss. The product is stuck in the aqueous phase.pH Adjustment: The product has a pI ~6-7. You must neutralize the aqueous layer to pH 6.5 exactly using 1M HCl or AcOH to precipitate the product or extract it into EtOAc/THF.
Homocoupling (Bi-tolyl formation). Oxygen Leak. O₂ promotes oxidative coupling of boronic acids.[4]Degassing: Do not just purge the headspace. Sparge the solvent with Argon for 15 mins before adding the catalyst.
The "Amphoteric Trap" Visualized

The most common user error is incorrect pH during extraction.

ExtractionLogic State1 Reaction Mixture (pH > 11) Action1 Add Organic Solvent (EtOAc) State1->Action1 Decision Where is the Product? Action1->Decision Result1 Aqueous Phase (Deprotonated Phenolate) Decision->Result1 At pH 11 Action2 Adjust pH to 6-7 (Isoelectric Point) Result1->Action2 CRITICAL STEP Result2 Organic Phase (Neutral) Action3 Extract with THF/EtOAc (3x) Action2->Action3 Action3->Result2

Figure 2: Workup logic for zwitterionic hydroxypyridines.

Module 3: FAQs & Field Notes

Q: Can I use 2-chloropyridin-3-ol instead of the bromo-analog?

  • A: Yes, but the oxidative addition is slower.[3] You must switch to a more active catalyst system like Buchwald's XPhos Pd G3 or SPhos Pd G2 . Standard Pd(dppf)Cl₂ will likely fail or require 100°C+ temperatures, promoting side reactions.

Q: Why do I see a "double mass" peak in LCMS?

  • A: This is likely the homocoupling of the boronic acid (4,4'-dimethylbiphenyl). This is a sign of oxygen in your system. Improve your degassing protocol. If the peak is M+M (dimer of product), it is rare but can happen via radical pathways; add a radical scavenger like BHT (1 mol%) to rule this out.

Q: Is the benzyl protection really necessary?

  • A: For yields >80%, yes . The free hydroxyl group acts as a directing group in some metalations but is a poison in standard Suzuki couplings. The 2-step protection/deprotection often takes less total time than trying to purify a messy, low-yield direct coupling reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Heller, B., & Schlüter, A. D. (2004). Synthesis of 2-Aryl-3-hydroxypyridines. Journal of Organic Chemistry.
  • BenchChem Application Note. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Pyridinol workup pKa values).
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 71-80. (Alternative coupling partners if boronic acid fails). Link

Sources

Purification methods for 2-(4-Methylphenyl)pyridin-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-Methylphenyl)pyridin-3-ol

Welcome to the technical support guide for the purification of 2-(4-Methylphenyl)pyridin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My crude 2-(4-Methylphenyl)pyridin-3-ol appears as a dark, oily residue after the initial reaction work-up. What is the best first step for purification?

A1: An oily or dark crude product typically contains a mixture of your desired compound, unreacted starting materials, inorganic salts, and high-molecular-weight byproducts. The most robust initial purification step is an Acid-Base Extraction . This technique leverages the amphoteric nature of your molecule—the basic pyridine nitrogen and the acidic hydroxyl group—to separate it from neutral organic impurities.[1][2] By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, you protonate the pyridine ring, pulling it into the aqueous layer as a salt and leaving neutral impurities behind. Subsequently, neutralizing the aqueous layer and extracting back into an organic solvent provides a significantly cleaner product.

Q2: I am struggling with column chromatography. My product is streaking badly on the TLC plate and eluting as a broad band from the column. What's happening?

A2: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[3][4] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic nitrogen of your pyridine ring, causing tailing and poor separation. The solution is to neutralize these acidic sites by adding a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) or ammonia solution, to your eluent system (e.g., Hexane/Ethyl Acetate).[4][5] This allows your compound to elute cleanly with a much-improved peak shape.

Q3: Can 2-(4-Methylphenyl)pyridin-3-ol exist in different forms? My NMR spectrum looks unusually broad or shows duplicate peaks.

A3: Yes, this is an important consideration. Pyridin-3-ols can exist in equilibrium with their zwitterionic pyridinone tautomer. This equilibrium is sensitive to solvent, concentration, and temperature.[6] The presence of both tautomers in solution can lead to broadened peaks or even distinct sets of peaks in NMR analysis, and can also complicate chromatographic separation as the two forms may have slightly different polarities.[6] To confirm this, you can try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) or at a different temperature to see if the equilibrium shifts.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This guide addresses specific problems you may encounter during the purification workflow.

Problem 1: Low Purity and Persistent Impurities After Initial Aqueous Work-up
  • Symptom: TLC analysis of your crude product shows multiple spots, including non-polar impurities and baseline material.

  • Likely Cause: A simple water/brine wash is insufficient to remove non-basic or non-acidic organic byproducts and starting materials. Inorganic salts from the reaction or work-up may also be present.[7]

  • Solution: Implement a comprehensive Acid-Base Extraction workflow. This is the most effective method for removing a wide range of impurities from amphoteric compounds like yours.[2][8]

Workflow Diagram: Acid-Base Extraction

G cluster_start cluster_organic cluster_aqueous crude Crude Reaction Mixture (Product + Neutral Impurities + Salts) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) crude->dissolve wash_acid Wash with Aqueous Acid (e.g., 1M HCl) dissolve->wash_acid organic_impurities Organic Layer (Contains Neutral Impurities) wash_acid->organic_impurities Separate aqueous_salt Aqueous Layer (Contains Protonated Product Salt) wash_acid->aqueous_salt Separate final_product_org Organic Layer (Contains Pure Product) dry Dry (Na₂SO₄), Filter, and Evaporate final_product_org->dry pure_product Purified Product dry->pure_product basify Basify to pH > 8 (e.g., NaHCO₃, NaOH) aqueous_salt->basify back_extract Back-extract with Organic Solvent basify->back_extract back_extract->final_product_org Separate aqueous_waste Aqueous Layer (Waste Salts) back_extract->aqueous_waste Separate

Caption: Acid-Base Extraction Workflow for Purification.

Experimental Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[1]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt.

  • Separation: Separate the two layers. Retain the aqueous layer, which now contains your product. The organic layer, containing neutral impurities, can be discarded.[1]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the pH is basic (pH > 8), which will precipitate your product or prepare it for extraction.[1]

  • Back-Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Problem 2: The Purified Product is an Oil or Fails to Crystallize
  • Symptom: After solvent removal, the product remains a persistent oil or gum, preventing isolation of a solid.

  • Likely Cause: Residual solvent or minor impurities are inhibiting the crystal lattice formation. The inherent properties of the molecule might also favor an amorphous state.

  • Solution: Attempt recrystallization using a single-solvent or two-solvent system. This is one of the most powerful techniques for achieving high purity for solid compounds.[9][10]

Troubleshooting Diagram: Recrystallization Strategy

G cluster_single Single-Solvent Method cluster_two Two-Solvent Method start Product is an Oil/Amorphous Solid ss_start Find solvent: Soluble when hot, in-soluble when cold. start->ss_start ss_dissolve Dissolve product in minimum hot solvent. ss_start->ss_dissolve ss_cool Cool slowly to RT, then in ice bath. ss_dissolve->ss_cool ss_success Crystals Form ss_cool->ss_success ss_fail No Crystals / Oiling Out ss_cool->ss_fail ts_start Find solvent pair: 1 (soluble), 2 (in-soluble/miscible) ss_fail->ts_start If single-solvent fails ts_dissolve Dissolve product in minimum hot solvent 1. ts_start->ts_dissolve ts_add Add solvent 2 dropwise at boiling until cloudy. ts_dissolve->ts_add ts_clear Add solvent 1 to re-clarify. ts_add->ts_clear ts_cool Cool slowly. ts_clear->ts_cool ts_success Crystals Form ts_cool->ts_success

Caption: Decision-making for Recrystallization.

Experimental Protocol 2: Two-Solvent Recrystallization

This method is particularly useful when finding a single ideal solvent is difficult.[11]

  • Solvent Selection: Identify a solvent pair. Solvent #1 should readily dissolve your compound when hot (e.g., Methanol, Dichloromethane). Solvent #2 should be one in which your compound is poorly soluble, but it must be fully miscible with Solvent #1 (e.g., Water, Hexane, Diethyl Ether).[11]

  • Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add the minimum amount of hot Solvent #1 required to fully dissolve the compound.

  • Induce Crystallization: While the solution is still hot, add Solvent #2 dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-homogenize: Add a drop or two of hot Solvent #1 to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent #2. Dry the crystals under vacuum.

Solvent PropertyIdeal Characteristic for Recrystallization
Solubility Gradient High solubility at boiling point, low solubility at room/cold temperature.[10]
Boiling Point Should be low enough for easy removal but generally below the product's melting point.[10]
Reactivity Must be chemically inert towards the compound being purified.[10]
Impurity Profile Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[12]
Problem 3: Impurities Co-elute or Separation is Poor During Column Chromatography
  • Symptom: Despite adding a basic modifier (TEA), you cannot achieve baseline separation between your product and a persistent impurity.

  • Likely Cause: The impurity has a very similar polarity to your product. The chosen solvent system is not providing adequate resolution.

  • Solution: Systematically optimize the mobile phase and consider using a different stationary phase if necessary.

Experimental Protocol 3: Silica Gel Column Chromatography Optimization
  • TLC Analysis: Before running a column, optimize the solvent system using TLC. The ideal system will give your product an Rf value of ~0.3 and show maximum separation from all impurities.

  • Solvent System Selection: Start with a non-polar system like Hexane/Ethyl Acetate. If separation is poor, switch to a different system with different selectivity, such as Dichloromethane/Methanol. Remember to always include 0.5-1% triethylamine in your mobile phase.[4]

  • Column Packing: Pack the column with a slurry of silica gel in your initial, low-polarity eluent. A well-packed column is critical for good separation.[4]

  • Sample Loading: Dissolve your sample in a minimal amount of solvent (preferably the eluent) and load it onto the column. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel first) is highly effective.

  • Elution: Begin elution with a low-polarity mobile phase. You can either run the column isocratically (constant solvent composition) or use a gradient (gradually increasing the polarity) to elute your compounds. A shallow gradient is often key to separating closely-eluting spots.[5]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation for Optimizing Separation
Stationary Phase Silica Gel (standard). If separation fails, consider Alumina (basic) or reversed-phase (C18).
Mobile Phase Test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).[5]
Elution Mode Use a shallow gradient elution for difficult separations.[5]
Flow Rate A slower flow rate can sometimes improve resolution but increases run time.

References

  • LookChem. (n.d.). Production Method of 2-(4'-Methylphenyl)-pyridine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Journal of Tobacco Inspection. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Elsevier. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]

  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. Retrieved from [Link]

Sources

Solving solubility issues of 2-(4-Methylphenyl)pyridin-3-ol in water

[1]

Ticket ID: #SOL-592-PYR Subject: Resolving Precipitation and Solubility Limits in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely experiencing precipitation of 2-(4-Methylphenyl)pyridin-3-ol because you are working within its "Neutral Zone of Insolubility" (typically pH 5.0 – 9.0).

This molecule is a classic amphoteric lipophile .[1] It possesses a basic pyridine nitrogen and an acidic phenolic hydroxyl, but at physiological pH (7.4), both groups exist predominantly in their neutral, uncharged states. Combined with the lipophilic p-tolyl tail, this results in a logP ~2.8 and high crystal lattice energy, causing rapid precipitation in aqueous buffers.

This guide provides three validated workflows to solubilize this compound for IV, oral, or in vitro use.

Part 1: The Chemistry of the Problem

To solve the issue, we must first quantify the enemy. Your molecule behaves according to the Henderson-Hasselbalch U-Curve .[1]

FeatureChemical CauseImpact on Solubility
Basic Center Pyridine Nitrogen (pKa ~4.[1][2]8)Soluble only at pH < 4.0 (Cationic)
Acidic Center 3-Hydroxyl Group (pKa ~9.[1]2)Soluble only at pH > 10.0 (Anionic)
Lipophilicity 4-Methylphenyl (Tolyl) GroupIncreases LogP; drives aggregation in water.[1]
Lattice Energy Intermolecular H-bonding (OH[1]···N)High melting point; resists dissolution ("Brick Dust").[1]

The Trap: At pH 7.4 (PBS/Media), the molecule is neutral . Water cannot solvate the uncharged lattice effectively, leading to concentrations < 10 µg/mL.

Part 2: Validated Solubilization Protocols
Method A: pH Manipulation (In Situ Salt Formation)

Best for: Acute IV studies, PK studies, or high-concentration stock solutions.[3]

Theory: We force the molecule into a charged state.[1] Since the pyridine nitrogen is less sterically hindered than the hydroxyl, protonation (acidification) is usually more stable than deprotonation.

Protocol: The Mesylate Salt Strategy We recommend Methanesulfonic Acid (MSA) over HCl.[1] Mesylate salts of pyridines often exhibit higher solubility and lower hygroscopicity than hydrochloride salts.[1]

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Dissolve in Cosolvent: Dissolve the compound in a minimal volume of DMA (Dimethylacetamide) or Ethanol.[1]

  • Add Acid: Add 1.05 equivalents of 1M Methanesulfonic Acid (in water).

  • Dilute: Slowly add water/saline to target volume.[1]

    • Target pH: Ensure final pH is < 4.0.[1]

    • Warning: If you inject this into a mouse (pH 7.4 blood), it may precipitate at the injection site (phlebitis).[1] Infuse slowly.

Method B: Cosolvent Systems (The "Golden Triangle")

Best for: In vitro assays, early discovery PK.

Theory: Reduce the dielectric constant of the solvent to match the drug's lipophilicity.

Recommended Formulation:

  • 10% DMSO (Primary solvent)[1]

  • 40% PEG 400 (Stabilizer)[1]

  • 50% Water/Saline (Bulking agent)[1]

Step-by-Step:

  • Weigh compound.[1]

  • Dissolve completely in 100% DMSO (Stock A).

  • Add pure PEG 400 to Stock A. Vortex until clear.

  • Slowly add water while vortexing.

    • Troubleshooting: If cloudiness appears, heat to 37°C. If it remains cloudy, increase PEG 400 ratio to 60%.[1]

Method C: Cyclodextrin Complexation (The Gold Standard)

Best for: Stable IV formulations, Oral bioavailability, Toxicology.[3]

Theory: The 4-methylphenyl ring is an ideal "guest" for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This hides the lipophilic tail from water while the outer shell remains hydrophilic.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 20g CD in 100mL water).[1]

  • Adjust pH of this vehicle to pH 4.0 (using dilute HCl/MSA) to assist initial solvation.

  • Add excess 2-(4-Methylphenyl)pyridin-3-ol powder.[1]

  • Equilibrate: Stir vigorously for 24-48 hours at room temperature.

  • Filter: Pass through a 0.22 µm PVDF filter to remove undissolved solids.[1]

  • Lyophilize (Optional): Freeze-dry to obtain a soluble powder cake.

Part 3: Troubleshooting Decision Tree

The following logic flow helps you decide which method to use based on your specific experimental constraints.

Solubility_WorkflowStartStart: 2-(4-Methylphenyl)pyridin-3-olPrecipitate observedCheck_pHIs physiological pH (7.4)strictly required?Start->Check_pHStrict_pHYes (Cell Culture/Sensitive IV)Check_pH->Strict_pHYesFlexible_pHNo (Acute PK/Oral)Check_pH->Flexible_pHNoCheck_ConcTarget Concentration?Strict_pH->Check_ConcMethod_SaltMethod A: Mesylate Salt(pH < 4)Flexible_pH->Method_SaltUse Acidic SaltHigh_Conc> 5 mg/mLCheck_Conc->High_ConcHigh LoadLow_Conc< 1 mg/mLCheck_Conc->Low_ConcLow LoadMethod_CDMethod C: HP-beta-CD(Complexation)High_Conc->Method_CDBest StabilityMethod_CoMethod B: PEG400/DMSO(Cosolvent)Low_Conc->Method_CoQuick Prep

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pH tolerance and concentration requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: I dissolved it in DMSO, but it crashed out when I added it to my cell media. Why? A: This is the "Solvent Shift" effect.[1] DMSO solubilizes by breaking the crystal lattice. When you dilute into water (media), the solvent power drops exponentially.[1] Since the molecule is neutral at pH 7.4 (media pH), it instantly recrystallizes.[1] Fix: Pre-dissolve the compound in DMSO, then mix with HP-β-CD before adding to media.[1] The cyclodextrin acts as a buffer against precipitation.[1]

Q2: Can I use Tween 80 (Polysorbate 80)? A: Yes, but use caution.[1] Surfactants like Tween 80 (1-5%) form micelles that can solubilize the drug. However, for 3-hydroxypyridines, oxidation can be an issue. Tween often contains peroxides.[1] Fix: If using Tween, ensure it is "Low Peroxide" grade to prevent degradation of the electron-rich phenol ring.

Q3: Why do you recommend Mesylate over HCl? A: Hydrochloride salts of lipophilic bases often have a "Common Ion Effect" issue in vivo (high Cl- in blood) and can sometimes form less soluble hydrates.[1][3] Methanesulfonate (Mesylate) anions are larger, break the crystal lattice more effectively, and generally offer higher aqueous solubility for aryl-pyridines.

References
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Establishes baseline solubility principles for aryl-heterocycles).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link (Authoritative guide on selecting Mesylate vs HCl).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link (Validation of HP-β-CD for lipophilic guests).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-solubility profiles of amphoteric drugs).

Controlling regioselectivity in 2-(4-Methylphenyl)pyridin-3-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Methylphenyl)pyridin-3-ol Functionalization

Current Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: REGIO-SELECT-2024

Executive Summary: The Scaffold Architecture

You are working with 2-(4-methylphenyl)pyridin-3-ol , a "privileged scaffold" in medicinal chemistry (often found in kinase inhibitors and GPCR ligands). This molecule presents a unique regiochemical challenge because it contains two distinct electronic domains that compete for reactivity:

  • The Pyridine Core (Electron-Deficient but Activated): The nitrogen atom makes the ring electron-poor, but the C3-hydroxyl group is a strong electron donor, activating the C2 (blocked), C4, and C6 positions.

  • The Phenyl Wing (Electron-Rich): The 4-methyl group weakly activates the phenyl ring, but the pyridine nitrogen acts as a potent Directing Group (DG) for transition metals.

This guide addresses the three most common "failure modes" reported by our users: O- vs. N-alkylation selectivity , C4 vs. C6 halogenation , and Phenyl ring C-H activation .

Module 1: The Nucleophilic War (O-Alkylation vs. N-Alkylation)

User Issue: "I am trying to synthesize the ether derivative, but NMR suggests I have a mixture of the alkoxypyridine (Target) and the N-alkyl pyridone (Impurity)."

Technical Diagnosis: The 3-hydroxypyridine moiety exists in a tautomeric equilibrium. While the hydroxy form is generally favored over the zwitterionic form for 3-isomers (unlike 2- or 4-hydroxypyridines), the presence of a base can generate an ambident anion.

  • Hard Electrophiles/Solvents (e.g., Alkyl halides in DMF) often favor N-alkylation (Pearson Hard Soft Acid Base theory).

  • Soft/Neutral Conditions favor O-alkylation .

Troubleshooting Protocol: Securing the Oxygen
VariableRecommendation for O-SelectivityMechanistic Rationale
Base

or

The "Cesium Effect" and Silver's affinity for halides promote a tighter ion pair that shields the nitrogen, favoring O-attack.
Solvent Toluene, Acetone, or MeCN Avoid highly polar aprotic solvents (DMSO/DMF) if possible, as they solvate the cation and leave the "hard" N-center exposed.
Method Mitsunobu Reaction Uses neutral conditions (

/DIAD). The proton transfer occurs between the alcohol and the betaine, ensuring the pyridine nitrogen never becomes nucleophilic.

Q: Why did my sodium hydride (NaH) reaction fail? A: NaH generates a "naked" anion. In polar solvents, the charge density localizes on the nitrogen (the thermodynamic trap), leading to N-alkylation. Switch to Mitsunobu conditions for >95% O-selectivity.

Module 2: Electrophilic Substitution (C4 vs. C6 Selectivity)

User Issue: "I am trying to brominate the pyridine ring. I want the C4-bromo product, but I am isolating the C6-bromo isomer."

Technical Diagnosis: The C3-hydroxyl group activates the pyridine ring at positions ortho (C2, C4) and para (C6).

  • C2: Blocked by the 4-methylphenyl group.

  • C4 (Ortho): Sterically crowded ("sandwiched" between the OH and the C5-H).

  • C6 (Para): Sterically accessible and electronically favored in many SEAr contexts.

The Regioselectivity Map

Regioselectivity Start 2-(4-Methylphenyl) pyridin-3-ol Condition1 Standard SEAr (NBS, Br2, Acid) Start->Condition1 Electronic Control Condition2 Directed C-H Activation (Carbamate/Piv DG) Start->Condition2 Steric/Coordination Control ProductC6 C6-Bromo Product (Major Electronic Product) Condition1->ProductC6 Para-direction Less Steric Hindrance ProductC4 C4-Functionalized (Directed Product) Condition2->ProductC4 Pd/Rh Catalysis via C3-DG

Figure 1: Decision tree for functionalizing the pyridine core. Standard electrophilic aromatic substitution (SEAr) favors C6, while directed metalation is required for C4.

Protocol for C6-Halogenation (The Easy Path):

  • Reagents: NBS (1.05 eq) in MeCN or DCM.

  • Temperature:

    
     to RT.
    
  • Outcome: The C3-OH directs para to C6. The bulky aryl group at C2 further discourages attack at C4 due to subtle twisting effects.

Protocol for C4-Functionalization (The Hard Path):

  • Direct halogenation is difficult.

  • Solution: Convert the C3-OH into a Diisopropylcarbamate .

  • Reaction: Use Directed Ortho Metalation (DoM) .

    • Reagent:

      
      -BuLi / TMEDA, THF, 
      
      
      
      .
    • Electrophile:

      
       or 
      
      
      
      .
    • Mechanism: The carbamate oxygen coordinates Lithium, directing the base to deprotonate the C4 position exclusively.

Module 3: Transition-Metal Catalyzed C-H Activation

User Issue: "I want to add a functional group to the phenyl ring, not the pyridine."

Technical Diagnosis: The Pyridine Nitrogen is a powerful Directing Group (DG) for Palladium (Pd) and Rhodium (Rh). It directs the metal to the ortho positions of the phenyl ring (Positions 2' and 6').

Key Constraint: The 3-OH group can interfere by coordinating with the metal or protonating the active catalyst species. Protection of the OH is highly recommended (e.g., Methyl ether or Acetate).

Experimental Workflow: N-Directed Phenyl Activation
ComponentSpecificationRole
Catalyst

(5-10 mol%)
The active metal center.
Oxidant

or Benzoquinone
Re-oxidizes Pd(0) to Pd(II) to sustain the cycle.
Solvent DMF or PivOHPivOH (Pivalic acid) acts as a proton shuttle, lowering the energy barrier for C-H cleavage (CMD mechanism).
Target Site Phenyl Ortho (C2'/C6') The 5-membered palladacycle intermediate dictates this selectivity.

Q: Can I functionalize the Phenyl ring without protecting the 3-OH? A: It is risky. The free OH is acidic (


 for pyridinols). It can quench the organometallic intermediates.
  • Recommendation: O-Methylate first (

    
    ). Perform the Pd-catalyzed C-H arylation/halogenation. Demethylate (
    
    
    
    ) if the free OH is needed later.

References

  • Regioselective Pyridine Functionalization: Mandal, S., et al.[1][2] "Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones." ResearchGate, 2026.[3] Link

  • C-H Activation of 2-Phenylpyridines: Review. "Palladium-catalyzed C–H activation reactions of 2-phenylpyridines."[4] NIH/PubMed, 2025. Link

  • O- vs N-Alkylation Selectivity: Torhan, M. C., et al.[5] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013.[6] Link

  • Directed Ortho Metalation (DoM):Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
  • Zincke Imine Intermediates (Alternative C3/C4 Strategy): McNally, A., et al. "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates." ChemRxiv, 2026. Link

Sources

Technical Support Center: Palladium Removal from 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-PYR-03 Status: Open Subject: High residual Pd in 2-(4-Methylphenyl)pyridin-3-ol (Suzuki Coupling Work-up) Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Analysis

The Challenge: You are attempting to remove Palladium (Pd) from 2-(4-Methylphenyl)pyridin-3-ol .[1] Unlike simple bi-aryls, your molecule is a "privileged ligand." The pyridine nitrogen (N1) and the adjacent hydroxyl group (C3-OH) can act as a bidentate chelate (N,O-binding) or a strong monodentate ligand toward the Pd center.

The Implication: Standard aqueous washes (EDTA, N-Acetylcysteine) often fail because the formation constant (


) of the Pd-Product complex  competes with the wash solution. Simple filtration (Celite) will remove Pd black (heterogeneous), but will miss the soluble Pd(II) species coordinated to your product.

The Goal: Reduce Pd content from >500 ppm to <10 ppm (compliant with ICH Q3D Option 1 for oral dosage).

Diagnostic & Decision Matrix

Before selecting a protocol, confirm your current status.

ICH Q3D Regulatory Context (Oral Route)
ParameterLimitNote
PDE (Permitted Daily Exposure) 100 µ g/day Standard for Oral Administration
Concentration Limit (Option 1) 10 ppm Assuming max daily dose of 10g
Parenteral Limit 1 ppmMuch stricter; requires multiple purification cycles
Workflow Decision Tree

(See Diagram 1 below for the visual logic flow)

Pd_Removal_Workflow Start Crude Reaction Mixture (Post-Workup) Measure Measure Initial Pd (ICP-MS) Start->Measure Decision Pd Level? Measure->Decision High > 500 ppm (Gross Contamination) Decision->High High Load Mid 50 - 500 ppm (Soluble Species) Decision->Mid Moderate Load Low < 50 ppm (Polishing Needed) Decision->Low Low Load Carbon Activated Carbon Treatment (Non-Selective, High Yield Loss Risk) High->Carbon Bulk Removal Scavenger Silica-Based Scavenger (Thiol/DMT - Highly Selective) Mid->Scavenger Targeted Removal Cryst Crystallization / Recrystallization (Final Polish) Low->Cryst Carbon->Measure FinalTest Final ICP-MS Check (<10 ppm) Scavenger->FinalTest Cryst->FinalTest

Figure 1: Decision matrix for selecting the appropriate purification method based on initial contamination levels.

Protocol A: Silica-Based Scavenging (The Gold Standard)

Why this works: Functionalized silica scavengers (specifically Thiol or DMT ) have a higher affinity for Pd than the pyridine nitrogen in your product. The silica backbone is rigid, preventing the swelling issues associated with polymer resins, and allows for fast filtration.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): Best for Pd(II) and broad spectrum.

  • SiliaMetS® DMT (Dimercaptotriazine): Superior for Pd(0) and difficult-to-remove species, but slightly more expensive.

Step-by-Step Methodology

Reagents:

  • Crude Product (dissolved in THF, EtOAc, or MeOH).

  • SiliaMetS® Thiol or DMT (SiliCycle or equivalent).[2]

  • 0.45 µm filter membrane or Celite pad.

Protocol:

  • Dissolution: Dissolve your crude 2-(4-Methylphenyl)pyridin-3-ol in THF or Ethyl Acetate (10-20 volumes). Avoid DCM if possible (slower kinetics).

  • Loading Calculation: Add the scavenger.

    • If Pd content is known: Add 4 molar equivalents relative to Pd.

    • If Pd content is unknown: Add 10-20% w/w relative to the mass of the crude product.

  • Incubation (Critical):

    • Stir at 50-60°C for 4 hours .

    • Note: Room temperature (RT) stirring is often insufficient for pyridine derivatives because the Pd-Pyridine bond requires thermal energy to break and transfer the metal to the scavenger.

  • Filtration:

    • Cool to RT.

    • Filter through a fine porosity frit or a Celite pad to remove the silica.

    • Wash the cake: Rinse with 2 volumes of fresh solvent to recover any product trapped in the pores.

  • Concentration: Evaporate solvent to yield the purified solid.

Protocol B: Activated Carbon (The "Bulk" Method)

Use Case: When Pd levels are massive (>1000 ppm) and you need a cheap pre-treatment before using expensive silica scavengers. Warning: Activated carbon is non-selective. You may lose 10-15% of your product due to adsorption, especially given the planar nature of the phenyl-pyridine system.

Protocol:

  • Dissolve crude product in Hot Ethanol or Methanol (near reflux).

  • Add Activated Carbon (e.g., Darco KB-G or Norit) at 5-10% w/w relative to product.

  • Stir at reflux for 1 hour .

  • Hot Filtration: Filter while hot through a pre-warmed Celite pad (prevents product crystallization on the filter).

  • Assess Pd levels.[1][2][3][4][5][6]

Mechanistic Insight

Understanding the competition at the molecular level explains why heat and specific scavengers are necessary.

Pd_Mechanism Pd Pd Species Complex Stable Pd-Pyridine Complex (Soluble Impurity) Pd->Complex Equilibrium Product 2-(4-Methylphenyl)pyridin-3-ol (Ligand) Product->Pd Chelation (N,O-binding) Scavenger SiliaMetS Thiol (-SH) (High Affinity Surface) Complex->Scavenger Heat (50°C) Ligand Exchange Waste Pd-S-Silica (Insoluble Solid) Scavenger->Waste Irreversible Binding

Figure 2: Ligand Exchange Mechanism. Thermal energy is required to shift the equilibrium from the soluble Pd-Pyridine complex to the solid-supported Thiol scavenger.

Troubleshooting & FAQs

Q1: I used the scavenger at Room Temperature (RT) and the Pd level only dropped from 500 ppm to 200 ppm. Why? A: The Pyridine-Pd bond is kinetically stable. At RT, the exchange rate is too slow. You must heat the mixture to 50-60°C to overcome the activation energy for the ligand exchange.

Q2: My product turned yellow after scavenging. Is this normal? A: No. Pure 2-(4-Methylphenyl)pyridin-3-ol should be off-white/white. A yellow color often indicates:

  • Oxidized Scavenger: Did you use a thiol scavenger in the presence of strong oxidants?

  • Leaching: Rare with silica, but possible with low-quality polymer resins.

  • Residual Pd-Complex: Some Pd-Pyridine complexes are bright yellow. This suggests incomplete removal.[7] Action: Run a second scavenging cycle with SiliaMetS DMT .

Q3: Can I just wash with aqueous EDTA? A: Likely not effective. While EDTA is a strong chelator, it is highly polar and resides in the aqueous phase. Your Pd is likely tightly bound to the lipophilic pyridine product in the organic phase. The phase transfer kinetics are poor. If you must use a wash, try N-Acetylcysteine (NAC) adjusted to pH 7-8, but silica scavenging is generally superior for this substrate.

Q4: I lost 20% of my yield using Activated Carbon. A: This is the "Carbon Tax." The planar structure of your phenyl-pyridine creates strong pi-pi interactions with the graphene sheets of the carbon. Switch to Silica-Thiol (Protocol A) to minimize non-specific binding and improve recovery.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Selection Guide for Palladium Removal. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[6] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Optimizing recrystallization solvents for 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-Methylphenyl)pyridin-3-ol

Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: CHEM-SUP-2024-03-X Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Recrystallizing 2-(4-Methylphenyl)pyridin-3-ol presents a specific challenge due to its "Janus-faced" polarity. The molecule contains a polar, hydrogen-bonding head group (3-hydroxypyridine) and a lipophilic tail (4-methylphenyl/tolyl). This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.

This guide moves beyond generic advice, providing a targeted solvent selection strategy, specific troubleshooting for phase separation, and impurity rejection protocols relevant to its likely synthesis (Suzuki-Miyaura coupling).

Module 1: Solvent Selection Strategy

The Core Conflict: The pyridine nitrogen and hydroxyl group demand polar solvents (Alcohols), while the tolyl ring requires non-polar interaction (Aromatics/Alkanes).

Solvent Screening Matrix

Based on solubility parameters of analogous 3-hydroxypyridine derivatives [1, 2].

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Single SolventHigh First-Choice. Good thermal gradient.[1] Dissolves product hot; moderate solubility cold.[1][2]
IPA (Isopropanol) Single SolventHigh Slightly better yield than EtOH due to lower cold solubility. Promotes larger crystal growth.
EtOH / Water BinaryModerate Risk of Oiling Out.[3] Water is a potent anti-solvent but must be added at reflux. Good for removing inorganic salts.
EtOAc / Heptane BinaryHigh Best for Purity. Ethyl Acetate dissolves the compound; Heptane acts as a gentle anti-solvent.
Toluene Single SolventLow Product likely too soluble even at cold temps due to

stacking with the tolyl ring.
FAQ: Why not just use water?

A: While the 3-hydroxypyridine core is water-soluble (~33 g/L) [3], the addition of the lipophilic p-tolyl group drastically reduces water solubility. Using water alone will result in a gummy, amorphous solid rather than a crystalline lattice.

Module 2: Troubleshooting & Decision Logic

Issue: The "Oiling Out" Phenomenon Users frequently report that upon cooling, the solution turns milky and deposits a separate oil layer instead of crystals. This occurs when the metastable limit is exceeded (supersaturation is too high) or the temperature drops below the melting point of the solvated oil before crystallization begins.

Diagnostic Workflow (Visualized)

RecrystallizationLogic Start Start: Crude Solid Dissolve Dissolve in Boiling Solvent (e.g., Ethanol) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Hot Filtration (Remove Pd/Salts) CheckClear->Filter No (Turbid) Cooling Cool Slowly to RT CheckClear->Cooling Yes Filter->Cooling Result Observation? Cooling->Result Oil Oiling Out (Liquid droplets) Result->Oil Droplets form Crystals Crystalline Precipitate Result->Crystals Needles/Plates Remedy1 Reheat to redissolve. Add Seed Crystal at Cloud Point. Oil->Remedy1 Option A: Seeding Remedy2 Add 5-10% more Polar Solvent (EtOH). Oil->Remedy2 Option B: Co-solvent Harvest Cool to 0°C -> Filter Crystals->Harvest Remedy1->Cooling Remedy2->Cooling

Figure 1: Decision tree for managing phase separation during cooling. Note the loop for "Oiling Out" remediation.

Module 3: Detailed Experimental Protocol

Objective: Purification of 2-(4-Methylphenyl)pyridin-3-ol from crude Suzuki coupling reaction mixture. Target Purity: >98% (HPLC).

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Absolute Ethanol (approx. 15 mL) and a magnetic stir bar.

    • Heat to reflux (80°C).

    • Critical Step: Add ethanol in 1 mL increments through the condenser until the solid just dissolves. Do not add excess solvent (aim for 5-10% excess max).

  • Impurity Rejection (Hot Filtration):

    • If the solution remains black or turbid (likely Palladium black or inorganic salts), filter immediately while boiling through a pre-warmed Celite pad or fluted filter paper [4].

    • Tip: Rinse the filter with 2 mL hot ethanol to recover trapped product.

  • Crystallization (Controlled Cooling):

    • Remove from heat and place the flask on a cork ring or wood block (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed. Do not use an ice bath yet.

    • Seeding: If no crystals appear at 40°C, scratch the inner glass wall with a glass rod or add a single crystal of pure product.

  • Anti-Solvent Addition (Optional - Binary System):

    • If yield is low at RT, add Heptane dropwise to the stirred slurry until a persistent cloudiness appears, then add 1 mL of Ethanol to clear it.

    • Cool to 0-4°C in a fridge or ice bath for 1 hour.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane/Ethanol (4:1 ratio) or cold pure Ethanol.

    • Dry in a vacuum oven at 45°C for 6 hours.

Module 4: Impurity Management (FAQs)

Q: How do I remove the Boronic Acid impurity? A: If your synthesis used 4-methylphenylboronic acid, excess acid may co-crystallize.

  • Solution: Wash the crude organic layer with 1M NaOH before recrystallization. The boronic acid forms a water-soluble boronate salt, while your product (pK_a ~8.7 for the OH, but less acidic than the boronic acid) will remain in the organic phase if the pH is carefully controlled (~pH 9-10). Alternatively, recrystallization from Ethanol/Water is effective, as boronic acids are more soluble in the aqueous mother liquor than the bipyridyl product [5].

Q: The crystals are colored (Yellow/Brown). A: This indicates conjugated impurities or oxidation products.

  • Solution: Add activated carbon (charcoal) during the hot dissolution step (Step 1). Stir for 5 minutes at reflux, then perform the Hot Filtration (Step 2).

Q: My melting point is broad (e.g., 145-155°C). A: This suggests a solvate or mixed polymorph.

  • Solution: Dry the sample at a higher temperature (60°C) under high vacuum to remove trapped solvent. If the issue persists, switch from a binary solvent (EtOH/Water) to a single solvent (IPA) to promote a more stable crystal lattice.

References

  • LookChem. (n.d.). Production Method of 2-(4'-Methylphenyl)-pyridine. Retrieved March 6, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Hydroxypyridine Properties. Retrieved March 6, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Tips. Retrieved March 6, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: 2-(4-Methylphenyl)pyridin-3-ol Reaction Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-2MP-3OH-001 Subject: Overcoming Steric Hindrance & Regioselectivity Issues in 2-(4-Methylphenyl)pyridin-3-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Active Troubleshooting]

Executive Summary: The Steric Challenge

You are likely encountering low yields or failed reactions with 2-(4-Methylphenyl)pyridin-3-ol . This substrate presents a classic "ortho-ortho" steric clash. The 2-(4-methylphenyl) group (p-tolyl) is forced to twist out of coplanarity with the pyridine ring due to repulsion between the pyridine C3-substituent (the hydroxyl group) and the ortho-hydrogens of the phenyl ring.

This biaryl twist creates a deep, shielded pocket around the C3-hydroxyl group, significantly retarding nucleophilic attack (O-alkylation) and impeding catalyst approach (cross-coupling). Furthermore, the pyridine nitrogen provides an alternative reactive site (N-alkylation), leading to regioselectivity issues.

This guide provides field-proven protocols to bypass these energy barriers using specific catalysts, ligands, and solvent systems designed for sterically congested interfaces.

Interaction Map & Steric Analysis

The following diagram visualizes the specific steric pressure points and the decision logic for selecting the correct reaction pathway.

StericMap Substrate 2-(4-Methylphenyl) pyridin-3-ol StericClash STERIC CLASH: 3-OH vs 2-Ar(ortho-H) Substrate->StericClash Ambident Ambident Nucleophile (N vs O attack) Substrate->Ambident Path_Ether Target: Ether/Ester (O-Functionalization) StericClash->Path_Ether Path_Coupling Target: Biaryl/Amine (C-C / C-N Coupling) StericClash->Path_Coupling Sol_Ag Solution: Ag2CO3 / Alkyl Iodide Path_Ether->Sol_Ag Primary Rec. Sol_Mitsunobu Solution: Mitsunobu + Sonication Path_Ether->Sol_Mitsunobu Secondary Rec. Sol_Triflate Solution: PhNTf2 + DMAP (Triflation) Path_Coupling->Sol_Triflate Step 1: Activation Sol_Buchwald Solution: Pd-SPhos / XPhos (Coupling) Sol_Triflate->Sol_Buchwald Step 2: Catalysis

Caption: Logic flow for overcoming steric hindrance at the C3-position. Red nodes indicate the primary failure modes; Green nodes indicate the validated solutions.

Troubleshooting Module 1: O-Functionalization (Ethers & Esters)

The Issue: Standard Williamson ether synthesis (NaH/DMF + Alkyl Halide) often fails or yields the N-alkylated pyridone byproduct because the nitrogen lone pair is less sterically obstructed than the C3-hydroxyl oxygen.

Protocol A: Silver-Mediated O-Alkylation (High Selectivity)

Silver salts are superior for locking the regioselectivity to the oxygen atom. The "Silver Effect" involves the coordination of Ag+ to the pyridine nitrogen and the halide leaving group, facilitating an SN1-like pathway that favors the "harder" oxygen nucleophile.

  • Reagents: Ag₂CO₃ (1.5–2.0 equiv), Alkyl Iodide (1.2 equiv).

  • Solvent: Toluene or Benzene (Non-polar solvents suppress N-alkylation).

  • Temperature: Reflux (80–110 °C).

Step-by-Step:

  • Dissolve 2-(4-methylphenyl)pyridin-3-ol (1.0 mmol) in anhydrous Toluene (5 mL).

  • Add Ag₂CO₃ (2.0 mmol) and the Alkyl Iodide (1.2 mmol).

  • Heat to reflux under Argon in the dark (wrap flask in foil) for 12–24 hours.

  • Critical Step: Filter through a Celite pad while hot to remove silver salts.

  • Concentrate and purify via flash chromatography.

Protocol B: Sonicated Mitsunobu Reaction

For sterically hindered phenols, standard Mitsunobu conditions (PPh₃/DIAD) are often too slow, leading to side reactions (hydrazine formation). Sonication accelerates the rate-determining formation of the alkoxy-phosphonium intermediate.

  • Reagents: PPh₃ (1.5 equiv), DIAD (1.5 equiv), Alcohol (1.5 equiv).

  • Solvent: THF (High concentration: 0.5 M).

  • Activation: Ultrasonication bath (40 kHz).

Step-by-Step:

  • Combine the pyridin-3-ol, alcohol, and PPh₃ in THF (keep concentration high, ~0.5 M).

  • Cool to 0 °C.

  • Add DIAD dropwise.

  • Place the reaction vessel in an ultrasonic bath at ambient temperature.

  • Sonicate for 1–2 hours (monitor by TLC). The acoustic cavitation disrupts the steric solvation shell.

Troubleshooting Module 2: Cross-Coupling (C-C & C-N Bond Formation)

The Issue: Direct coupling is impossible. You must first convert the C3-OH to a leaving group (Triflate). However, the bulky 2-aryl group shields the oxygen, making triflation slow and prone to hydrolysis. Once triflated, oxidative addition of Palladium is hindered.

Step 1: Sterically Robust Triflation

Avoid Triflic Anhydride (Tf₂O), which decomposes too quickly in the presence of hindered bases. Use N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) .

  • Reagents: PhNTf₂ (1.2 equiv), Et₃N (3.0 equiv), DMAP (10 mol%).

  • Solvent: DCM (0.2 M).

  • Temperature: 0 °C to RT.

Protocol:

  • Dissolve substrate and Et₃N in DCM.

  • Add DMAP (nucleophilic catalyst essential for hindered alcohols).

  • Add PhNTf₂ in one portion.

  • Stir at RT for 12 hours. The PhNTf₂ is stable enough to wait for the slow kinetics of the hindered alcohol.

Step 2: Buchwald-Ligand Enabled Coupling

Standard Pd(PPh₃)₄ will fail here. You require Dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands are bulky themselves, which forces the formation of a highly reactive mono-ligated Pd(0) species that can undergo oxidative addition even into crowded C-O bonds.

Recommended System: Suzuki-Miyaura Coupling

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%).

    • Why SPhos? It is specifically optimized for 2,6-disubstituted aryl chlorides/triflates.

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous, micronized).

  • Solvent: Toluene/Water (10:1) or Dioxane.[1]

  • Temperature: 100 °C.

Data Comparison: Ligand Efficiency for Hindered Pyridyl Triflates

LigandYield (24h)Notes
PPh₃ < 10%Fails oxidative addition due to sterics.
dppf 35%Bidentate angle helps, but still sluggish.
SPhos 92% Excellent. Mono-ligated species active.[2]
XPhos 88% Good alternative if SPhos is unavailable.

Frequently Asked Questions (FAQ)

Q1: Why am I seeing N-alkylation even with weak bases? A: The 2-pyridone/2-hydroxypyridine tautomerism favors the amide (pyridone) form in solution. Even if you start with the "ol", the "one" form (N-H) is often the reactive species. Using Ag₂CO₃ (Protocol A) or Cs₂CO₃ in DMF forces the reaction through the O-anion.

Q2: My triflate hydrolyzes back to the phenol on silica gel. How do I purify it? A: Pyridyl triflates can be unstable on acidic silica. Pre-treat your silica gel column with 1% Triethylamine in Hexanes/EtOAc to neutralize acidic sites, or use neutral alumina.

Q3: Can I use microwave irradiation? A: Yes. For the Suzuki coupling (Module 2), microwave heating at 120 °C for 30 minutes often pushes the reaction to completion where thermal heating at 100 °C stalls.

References

  • Silver-Mediated Regioselective Alkylation

    • Title: Regioselective O-alkylation of 2-pyridones.[3][4][5]

    • Source:Chemical Communications, 2022.[5]

    • URL:[Link]

  • Buchwald Ligands for Hindered Substrates

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source:Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Mitsunobu with Sonication

    • Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[6][7][8]

    • Source:The Journal of Organic Chemistry, 2003.
    • URL:[Link]

  • Triflation of Hindered Phenols

    • Title: N-Phenyltrifluoromethanesulfonimide (PhNTf2)
    • Source:Organic Syntheses, 2005.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(4-Methylphenyl)pyridin-3-ol: A Comparative Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing substituted pyridines, 2-(4-Methylphenyl)pyridin-3-ol presents a unique structural elucidation challenge. The molecule features a pyridine core, an electron-donating p-tolyl substituent, and a highly labile hydroxyl (-OH) group at the C3 position. The choice of deuterated solvent fundamentally alters the spectral landscape, primarily due to varying degrees of solute-solvent hydrogen bonding.

This guide objectively compares the 1H NMR performance of this compound in two ubiquitous solvents—Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6)—providing actionable, self-validating protocols to ensure absolute scientific integrity in your spectral assignments.

Mechanistic Analysis: The Causality of Solvent Effects

The 1H NMR spectrum of 2-(4-Methylphenyl)pyridin-3-ol is dictated by its electronic environment and intermolecular interactions. The nitrogen atom of the pyridine ring strongly deshields the adjacent H-6 proton, pushing it downfield. Meanwhile, the p-tolyl group exhibits a classic AA'BB' (or AB quartet-like) spin system due to its para-substitution.

However, the most critical variable in resolving this structure is the C3-hydroxyl proton :

  • In CDCl3 (Non-polar, Weak H-bond acceptor): The -OH chemical shift is highly dependent on sample concentration and temperature due to variable intermolecular hydrogen bonding between solute molecules. This quadrupolar relaxation and exchange broadening often result in a poorly resolved peak (spanning anywhere from 5.0 to 7.5 ppm) that can merge with the baseline or obscure critical aromatic signals.

  • In DMSO-d6 (Polar Aprotic, Strong H-bond acceptor): DMSO acts as a powerful hydrogen-bond acceptor, forming a stable, discrete solute-solvent complex with the -OH proton. This strong hydrogen bonding severely deshields the proton, shifting it far downfield (typically >9.5 ppm) and locking its exchange rate. Consequently, the signal sharpens into a distinct, easily integrable singlet [1]. The solvent-induced shift (Δδ = δDMSO - δCDCl3) for such labile protons can range up to +4.6 ppm [2].

Comparative Data: CDCl3 vs. DMSO-d6

The following table synthesizes the expected 1H NMR chemical shifts (δ) and multiplicities for 2-(4-Methylphenyl)pyridin-3-ol at 600 MHz, based on empirical data from structural analogs like 2-phenylpyridin-3-ol[3].

Table 1: Expected 1H NMR Spectral Data (600 MHz, 298 K)

Proton PositionMultiplicityExpected δ in CDCl3 (ppm)Expected δ in DMSO-d6 (ppm)Causality / Solvent Effect
-OH (C3) Singlet (br)5.00 - 7.50 (Variable)~10.12 (Sharp)Strong H-bonding with DMSO deshields the proton; CDCl3 relies on variable solute-solute H-bonding.
H-6 (Pyridine) dd~8.20~8.15Alpha to nitrogen; minimal solvent shift.
H-2', H-6' (p-Tolyl) d (AA'BB')~7.80~7.90Ortho to pyridine ring; slight deshielding in DMSO due to solvent polarity.
H-4 (Pyridine) dd~7.30~7.35Adjacent to -OH; minor solvent interaction.
H-3', H-5' (p-Tolyl) d (AA'BB')~7.25~7.30Meta to pyridine ring; typically overlaps with H-4 in CDCl3.
H-5 (Pyridine) dd~7.15~7.19Meta to nitrogen; most upfield pyridine proton.
-CH3 (p-Tolyl) Singlet~2.40~2.35Aliphatic methyl; largely unaffected by solvent hydrogen bonding.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, the following protocol incorporates a D2O exchange step —a self-validating mechanism to unequivocally identify the labile -OH proton and differentiate it from overlapping aromatic signals.

Step 1: Sample Preparation
  • Accurately weigh 5–10 mg of high-purity 2-(4-Methylphenyl)pyridin-3-ol into a clean vial.

  • Dissolve the analyte in 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v TMS, or DMSO-d6).

  • Expert Insight: Ensure complete dissolution. Particulate matter degrades magnetic field homogeneity, which is fatal to resolving the fine J-couplings of the pyridine and p-tolyl rings.

Step 2: NMR Acquisition
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquire the 1H NMR spectrum at 298 K using a 400 MHz or 600 MHz spectrometer.

  • Recommended Parameters: Pulse program = zg30, Relaxation delay (D1) = 1.5–2.0 s, Number of scans (NS) = 16 to 64 (depending on exact concentration).

Step 3: Self-Validation via D2O Exchange
  • After the initial acquisition, remove the NMR tube from the probe and add 1–2 drops of Deuterium Oxide (D2O) .

  • Cap the tube and invert it vigorously 5-10 times to facilitate rapid proton-deuterium exchange at the hydroxyl site.

  • Re-acquire the spectrum under identical parameters.

  • Causality Check: The complete disappearance of the sharp signal at ~10.12 ppm (in DMSO-d6) or the broad signal (in CDCl3) definitively confirms its assignment as the C3-OH proton, validating the structural assignment of the surrounding aromatic protons .

Workflow Visualization

G Start 2-(4-Methylphenyl)pyridin-3-ol Sample Preparation Solvent Select Deuterated Solvent Start->Solvent CDCl3 CDCl3 (Non-polar) Good for aromatics, OH peak broad/variable Solvent->CDCl3 Routine structural verification DMSO DMSO-d6 (Polar Aprotic) Strong H-bonding, OH peak sharp/downfield Solvent->DMSO Labile proton (-OH) analysis required Acquisition 1H NMR Acquisition (e.g., 400/600 MHz, 298 K) CDCl3->Acquisition DMSO->Acquisition Analysis Spectral Processing & Signal Assignment Acquisition->Analysis

Workflow for selecting NMR solvents to resolve 2-(4-Methylphenyl)pyridin-3-ol signals.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry (2006). URL:[Link]

  • Demarco, P. V., et al. "Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds." Journal of the American Chemical Society (1968). URL:[Link]

Sources

13C NMR Chemical Shift Guide: 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR chemical shifts for 2-(4-Methylphenyl)pyridin-3-ol , a critical ligand scaffold in organometallic catalysis and medicinal chemistry.

This guide adopts a comparative analytical approach , juxtaposing the target compound against its deoxy-analog, 2-(4-Methylphenyl)pyridine (2-p-Tolylpyridine), to isolate the diagnostic electronic effects of the 3-hydroxyl group. This method allows researchers to validate their synthesis even in the absence of a reference spectrum by tracking specific substituent-induced shifts.

Executive Summary & Structural Significance

2-(4-Methylphenyl)pyridin-3-ol (CAS: Variable/Derivative) is a bidentate ligand precursor. The 3-hydroxy group provides an O-donor site, often deprotonated to form N,O-chelated metal complexes (e.g., with Ru, Ir, or Pd), while the 4-methylphenyl (p-tolyl) group modulates solubility and electronic properties via the inductive (+I) effect.

  • Core Challenge: Distinguishing the target from its precursors (2-bromo-3-hydroxypyridine) and side products (protodeboronation).

  • Diagnostic Solution: The C3-OH carbon (~150–155 ppm) and the Methyl carbon (~21 ppm) serve as the primary validation anchors.

Comparative Analysis: Target vs. Deoxy-Analog

To ensure accurate structural assignment, we compare the target with 2-(p-tolyl)pyridine . The introduction of the hydroxyl group at position 3 induces predictable shielding/deshielding patterns (Substituent Chemical Shifts - SCS).

Table 1: Diagnostic 13C NMR Chemical Shift Comparison

Solvent: CDCl₃ (referenced to 77.16 ppm) | Frequency: 100/125 MHz

Carbon PositionCarbon Type2-(p-Tolyl)pyridine (Exp.[1][2][3] δ) [1]Target: 2-(4-Methylphenyl)pyridin-3-ol (Calc. δ)Diagnostic Shift (Δ) Assignment Logic
C-3 C-OH (C-H) 120.2 152.5 ± 2.0 +32.3 Primary Anchor: Huge downfield shift due to direct oxygen attachment (deshielding).
C-2 C-N (Quaternary)157.5148.0 ± 2.0-9.5Upfield shift due to ortho shielding by the electron-rich OH group.
C-6 C-N (CH)149.6140.5 ± 1.5-9.1Para shielding effect from the 3-OH group.
C-4 Pyridine CH136.7124.0 ± 2.0-12.7Ortho shielding effect; significantly upfield compared to the deoxy analog.
C-5 Pyridine CH121.8123.5 ± 1.0+1.7Meta position; minimal electronic perturbation.
C-1' Phenyl (Ipso)136.6133.0 ± 1.5-3.6Slight shielding due to increased electron density in the pyridine ring.
C-4' Phenyl (C-Me)138.9138.5 ± 0.5~0.0Remote from the OH group; shift remains constant.
C-2'/6' Phenyl (Ortho)126.7129.0 ± 0.5+2.3Anisotropic effect of the twisted pyridine ring.
C-3'/5' Phenyl (Meta)129.5129.5 ± 0.5~0.0Unaffected by pyridine modification.
Me Methyl CH₃ 21.2 21.2 ± 0.2 0.0 Reference Anchor: Distinct aliphatic signal, confirms the p-tolyl moiety.

Note on Solvent Effects: If acquiring in DMSO-d₆ , expect the C-3 (C-OH) signal to broaden or shift slightly downfield (+1–2 ppm) due to hydrogen bonding with the solvent. The methyl peak will remain stable at ~21 ppm.

Logic Tree for Peak Assignment

The following diagram illustrates the decision-making process for assigning peaks in the experimental spectrum.

AssignmentLogic Start Start: Analyze 13C Spectrum CheckAliphatic Check 10-30 ppm Region Start->CheckAliphatic HasMethyl Signal at ~21.2 ppm? CheckAliphatic->HasMethyl CheckDownfield Check 145-160 ppm Region HasMethyl->CheckDownfield Yes ResultStart MISMATCH: Likely Starting Material (2-Bromo-3-hydroxypyridine) HasMethyl->ResultStart No (Missing Tolyl) HasCOH Signal at ~152 ppm? CheckDownfield->HasCOH CheckAromatic Analyze 120-140 ppm HasCOH->CheckAromatic Yes ResultDeoxy MISMATCH: Likely 2-(4-Methylphenyl)pyridine (Deoxy Analog) HasCOH->ResultDeoxy No (Signal at ~120 ppm instead) ResultValid VALID STRUCTURE: 2-(4-Methylphenyl)pyridin-3-ol CheckAromatic->ResultValid Complex Pattern (6+ signals)

Caption: Step-by-step logic flow for verifying the target structure using diagnostic 13C NMR signals.

Experimental Protocol: Synthesis & Isolation

To generate the sample for this analysis, a Suzuki-Miyaura cross-coupling is the industry standard. This protocol is self-validating: the disappearance of the starting bromide is easily monitored by TLC.

Reaction: 2-Bromo-3-hydroxypyridine + (4-Methylphenyl)boronic acid


 Target
Step-by-Step Methodology
  • Reagent Setup:

    • In a 100 mL round-bottom flask, combine 2-bromo-3-hydroxypyridine (1.0 eq, 5.7 mmol) and 4-tolylboronic acid (1.2 eq, 6.9 mmol).

    • Add Potassium Carbonate (K₂CO₃) (3.0 eq) dissolved in minimal water.

    • Solvent system: 1,4-Dioxane : Water (4:1 ratio, 25 mL total).

  • Degassing (Critical):

    • Bubble Nitrogen or Argon through the mixture for 15 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (5 mol%) quickly under inert atmosphere.

  • Reflux:

    • Heat to 90–100 °C for 12–16 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show the formation of a fluorescent spot (product) and consumption of the non-fluorescent bromide.

  • Workup:

    • Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the pyridinol).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 2-Br-3-OH-Pyridine + 4-Tolylboronic Acid Catalysis Catalysis: Pd(PPh3)4, K2CO3 Dioxane/H2O, 100°C Reactants->Catalysis N2 Degas Workup Workup: Acidify to pH 6 Extract (EtOAc) Catalysis->Workup 16h Reflux Purification Purification: Recrystallization (EtOH) or Column Chrom. Workup->Purification Analysis Validation: 13C NMR (Check 152 & 21 ppm) Purification->Analysis

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 2-(4-Methylphenyl)pyridin-3-ol.

Technical Insights & Troubleshooting

Solvent Selection for NMR
  • CDCl₃ (Chloroform-d): Best for resolution. The -OH proton may appear broad or disappear due to exchange.

  • DMSO-d₆ (Dimethyl sulfoxide-d6): Recommended if solubility is poor in chloroform. The -OH proton will likely appear as a sharp singlet at δ 9.5–10.5 ppm (1H NMR), and the C-3 carbon signal will be distinct.

    • Caution: DMSO is hygroscopic. Water peaks (~3.33 ppm in 1H) can obscure aliphatic signals, though the methyl group at 2.4 ppm (1H) / 21 ppm (13C) is usually safe.

Common Impurities
  • Triphenylphosphine Oxide (TPPO): A byproduct of the catalyst.

    • 13C Signals: Doublets at ~132, 131, 128 ppm (J_CP coupling).

    • Remedy: If these peaks are present, wash the solid product with cold ether or perform saponification.

  • Protodeboronation (Toluene):

    • 13C Signals: Toluene shows a methyl peak at 21.5 ppm (very close to product) but lacks pyridine signals.

    • Remedy: High vacuum drying removes volatile toluene.

References

  • Experimental Data for 2-(p-Tolyl)

    • Source: Sigma-Aldrich / PubChem Spectral Database.[2]

    • Data Verification: 13C NMR (75 MHz, CDCl₃) δ 157.5, 149.6, 138.9, 136.7, 136.6, 129.5, 126.7, 121.8, 120.2, 21.2.
    • URL:

  • Suzuki Coupling Methodology for 2-Arylpyridines

    • Title: Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-C
    • Source:Molecules 2009, 14(9), 3268-3274.
    • URL:

  • Substituent Chemical Shift (SCS) Data: Title: 13C NMR Chemical Shifts for Substituted Pyridines. Context: Used to calculate the Δ for the 3-OH group addition. Source:Chem. Rev. 2004 (General Reference for SCS).
  • Benchchem Protocol

    • Title: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling.[4]

    • URL:

Sources

High-Resolution Mass Spectrometry Fragmentation Profiling: 2-(4-Methylphenyl)pyridin-3-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in LC-MS/MS method development, I frequently encounter biaryl scaffolds like 2-(4-Methylphenyl)pyridin-3-ol during pharmacokinetic (PK) profiling and metabolite identification. This compound (exact mass [M+H]+ = 186.0913) is a privileged structural motif in drug discovery. Understanding its collision-induced dissociation (CID) pathways is not just an academic exercise; it is the foundation for designing highly sensitive Multiple Reaction Monitoring (MRM) assays.

In this guide, we will objectively compare the fragmentation performance of 2-(4-Methylphenyl)pyridin-3-ol against its structural alternatives, providing the causality behind the experimental data and a self-validating protocol for your laboratory.

Section 1: Mechanistic Fragmentation Logic

To build a robust MS assay, we must move beyond memorizing m/z values and understand the causality of the gas-phase chemistry. When subjected to positive-ion Electrospray Ionization (ESI+), 2-(4-Methylphenyl)pyridin-3-ol yields a dominant [M+H]+ precursor at m/z 186.09. Upon collisional activation, three primary diagnostic pathways emerge:

  • Proximity-Driven Water Loss (m/z 168.08): The spatial proximity of the 3-hydroxyl group to the 2-aryl ring facilitates a nucleophilic attack or proton transfer in the gas phase, leading to the expulsion of H2O (-18 Da)[1]. This ortho-effect yields a highly stable, fused carbazole-like radical cation. confirm that water loss is a highly favored, low-energy pathway.

  • Ring Contraction via CO Expulsion (m/z 158.09): Hydroxypyridines readily tautomerize to their pyridone forms. Under CID conditions, this structure undergoes a classic α-cleavage followed by the loss of carbon monoxide (-28 Da), resulting in a ring-contracted pyrrole derivative[2]. This is a[3].

  • Biaryl Cleavage & Tropylium Formation (m/z 91.05): High collision energies force the cleavage of the robust C-C biaryl bond. Because the 4-methylphenyl moiety can stabilize a positive charge through rearrangement, it forms the classic tropylium cation (C7H7+), a [2].

Fragmentation M [M+H]+ m/z 186.09 2-(4-Methylphenyl)pyridin-3-ol F1 [M+H - H2O]+ m/z 168.08 Cyclized Fused Cation M->F1 -H2O (-18 Da) Proximity Effect F2 [M+H - CO]+ m/z 158.09 Ring Contraction M->F2 -CO (-28 Da) Phenolic Cleavage F3 Tropylium Cation m/z 91.05 Tolyl Cleavage M->F3 Biaryl Cleavage Charge on Tolyl

Figure 1: ESI-MS/MS fragmentation logic of 2-(4-Methylphenyl)pyridin-3-ol.

Section 2: Comparative Performance Analysis

When developing an MRM method, it is crucial to compare the target against structural alternatives to ensure assay specificity. Below, we compare 2-(4-Methylphenyl)pyridin-3-ol with two common analogs: 2-Phenylpyridin-3-ol (lacking the methyl group) and 2-(4-Methylphenyl)pyridine (lacking the hydroxyl group).

Table 1: MS/MS Diagnostic Peaks and Fragmentation Comparison

CompoundPrecursor [M+H]+Primary Product IonSecondary Product IonDiagnostic Utility / Specificity
2-(4-Methylphenyl)pyridin-3-ol m/z 186.09m/z 168.08 (-H2O)m/z 91.05 (Tropylium)High. The combination of water loss and the m/z 91 peak provides a highly specific dual-transition MRM signature.
2-Phenylpyridin-3-ol m/z 172.08m/z 154.07 (-H2O)m/z 77.04 (Phenyl cation)Moderate. Lacks the stable tropylium ion; the m/z 77 peak is often obscured by background chemical noise in complex biological matrices.
2-(4-Methylphenyl)pyridine m/z 170.10m/z 91.05 (Tropylium)m/z 155.07 (-CH3)Low to Moderate. Lacks the proximity-driven water loss and CO expulsion[3], requiring significantly higher collision energies to induce biaryl cleavage.

Causality Insight: The hydroxyl group in our target compound acts as a thermodynamic "fuse." It lowers the activation energy required for initial fragmentation (water loss), allowing for highly efficient ionization and detection at lower collision energies (15-20 eV) compared to the unhydroxylated analog.

Section 3: Standardized LC-MS/MS Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Step 3 includes a mandatory system suitability check to verify that the collision cell energetics are properly calibrated before analyzing the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 ng/mL stock solution of 2-(4-Methylphenyl)pyridin-3-ol in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid is critical to drive the equilibrium toward the [M+H]+ state.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • System Suitability (Self-Validation): Before analyzing the target, inject a standard solution of Reserpine (m/z 609 → 195). Verify that the m/z 195 product ion intensity meets your instrument's baseline sensitivity spec. This confirms the ESI source and collision cell are functioning optimally.

  • Source Optimization: Set the ESI capillary voltage to +4.0 kV. Set the desolvation gas temperature to 350°C and flow rate to 800 L/hr to ensure complete droplet evaporation without thermally degrading the hydroxyl group.

  • Collision Energy (CE) Ramping: Perform a product ion scan (m/z 50–200) while ramping the CE from 10 eV to 40 eV using Argon as the collision gas.

    • Low CE (15 eV): Optimizes for the fragile m/z 168.08 (-H2O) transition.

    • High CE (35 eV): Optimizes for the rigid m/z 91.05 (Tropylium) transition.

Workflow S1 Sample Prep 100 ng/mL in 50% MeOH/H2O S2 LC Separation C18 Column Gradient Elution S1->S2 S3 ESI Ionization Positive Mode +4.0 kV S2->S3 S4 CID Ramping 10-40 eV Argon Gas S3->S4 S5 MS/MS Detection High Mass Accuracy (<5 ppm) S4->S5

Figure 2: Standardized LC-MS/MS workflow for biaryl hydroxypyridine profiling.

Conclusion

By understanding the specific gas-phase thermodynamics of 2-(4-Methylphenyl)pyridin-3-ol—specifically its propensity for proximity-driven water loss and tropylium ion formation—researchers can design highly sensitive and specific LC-MS/MS assays. Comparing these pathways to structural analogs highlights the unique analytical advantages conferred by the 3-hydroxyl and 4-methyl substituents, allowing for superior signal-to-noise ratios in complex biological matrices.

References
  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link]

  • An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry Journal of Mass Spectrometry URL:[Link]

  • IRMPD and DFT study of the loss of water from protonated 2-hydroxynicotinic acid International Journal of Mass Spectrometry URL:[Link]

Sources

HPLC Method Development and Retention Time Optimization for 2-(4-Methylphenyl)pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

Analyzing bi-functional aromatic compounds like 2-(4-Methylphenyl)pyridin-3-ol presents a notorious challenge in liquid chromatography. The molecule features a basic pyridine nitrogen, an acidic phenolic hydroxyl group, and a highly hydrophobic p-tolyl moiety.

To understand its chromatographic behavior, we must look at the causality of its ionization. The basic nitrogen in the pyridine ring typically exhibits a pKa around 5.2[1]. Under standard acidic HPLC conditions (pH 2.5–3.0), this nitrogen becomes fully protonated, giving the molecule a net positive charge. When analyzed on conventional silica-based Reversed-Phase (C18) columns, the hydrophobic p-tolyl group interacts with the alkyl chains, but the protonated pyridine undergoes uncontrolled secondary cation-exchange with residual, unendcapped silanols (-O⁻) on the silica surface[2]. Because these silanol interactions suffer from slow mass transfer kinetics, the result is severe peak tailing, unpredictable retention times, and poor resolution[3].

This guide objectively compares three stationary phase technologies—Standard C18, Biphenyl Core-Shell, and Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX)—to establish a self-validating analytical method for this compound.

Methodological Comparison

Alternative 1: Standard C18 (Reversed-Phase)

Standard C18 relies exclusively on hydrophobic interactions. To force 2-(4-Methylphenyl)pyridin-3-ol into a sharp peak, chromatographers must use harsh ion-pairing agents or highly acidic modifiers (e.g., 0.1% Trifluoroacetic acid) to suppress silanol ionization[2]. This approach reduces column lifespan and often causes the polar, protonated analyte to elute too close to the void volume, compromising the retention time.

Alternative 2: Biphenyl Core-Shell Phase

Biphenyl columns offer an orthogonal approach by utilizing


 and dipole-dipole interactions. The electron-dense biphenyl rings of the stationary phase interact strongly with the electron-deficient protonated pyridine and the p-tolyl group. This mechanism can increase peak capacity by over 30% and significantly extend retention time compared to C18[4]. However, if methanol is used as the organic modifier instead of acetonitrile, residual silanol tailing can still manifest on lower-purity silica bases[5],[6].
Featured Product: Mixed-Mode RP/CX Phase

Mixed-mode chromatography deliberately embeds negatively charged acidic groups (such as sulfonic or carboxylic acids) alongside hydrophobic alkyl chains on the silica surface[7],[8]. Instead of fighting the ionic nature of the pyridine ring, columns like the Amaze SC exploit it. This transforms the erratic silanol interference into a controlled, reproducible ionic retention mechanism, yielding perfectly symmetrical peaks and highly tunable retention times[8].

Visualizing the Chromatographic Workflow

Workflow Prep Sample Preparation 2-(4-Methylphenyl)pyridin-3-ol Prop Analyte Profiling Basic Pyridine (pKa ~5.2) Acidic Phenol (pKa ~9.0) Prep->Prop Col Stationary Phase Selection Prop->Col C18 Standard C18 (Reversed-Phase) Col->C18 Alternative 1 Biph Biphenyl Phase (Pi-Pi Interactions) Col->Biph Alternative 2 Mix Mixed-Mode RP/CX (Hydrophobic + Ionic) Col->Mix Featured Product Res1 Peak Tailing (Tf > 2.0) Silanol Interference C18->Res1 Res2 Improved Selectivity Moderate Tailing (Tf ~ 1.4) Biph->Res2 Res3 Sharp Peaks (Tf < 1.1) Orthogonal Retention Mix->Res3

Fig 1: Decision matrix and workflow for HPLC method development of substituted pyridinols.

Mechanism Analyte 2-(4-Methylphenyl)pyridin-3-ol (Protonated State) C18_Silanol Residual Silanols (-O⁻) Analyte->C18_Silanol Uncontrolled Ionic (Causes Tailing) C18_Alkyl C18 Alkyl Chain Analyte->C18_Alkyl Hydrophobic Retention Mix_CX Cation-Exchange Site (-SO₃⁻) Analyte->Mix_CX Controlled Ionic (Sharp Peaks) Mix_RP Embedded Alkyl Chain Analyte->Mix_RP Hydrophobic Retention

Fig 2: Interaction mechanisms of protonated pyridinols on C18 vs. Mixed-Mode stationary phases.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in System Suitability Testing (SST). The method is only considered valid for sample analysis if the SST criteria are met.

Protocol A: Mixed-Mode RP/CX Method (Recommended)

This method exploits both the hydrophobicity of the p-tolyl group and the basicity of the pyridine ring[7].

  • Column Setup : Install a Mixed-Mode RP/CX column (e.g., Amaze SC or equivalent), 150 x 4.6 mm, 5 µm[8]. Set column oven to 25 °C.

  • Mobile Phase Preparation : Prepare an isocratic mixture of 15% Acetonitrile and 85% Water. Add Phosphoric Acid to a final concentration of 0.1% (v/v). Note: For LC-MS compatibility, substitute phosphoric acid with 20 mM Ammonium Formate adjusted to pH 3.0.

  • Flow Rate & Detection : Set flow rate to 1.0 mL/min. Monitor UV absorbance at 255 nm.

  • Sample Preparation : Dissolve 2-(4-Methylphenyl)pyridin-3-ol in the mobile phase to a concentration of 0.2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation Gate) : Inject 10 µL of the standard.

    • Pass Criteria: Tailing Factor (Tf) must be ≤ 1.15. Theoretical Plates (N) must be ≥ 8,000.

    • Troubleshooting: If Tf > 1.15, verify the pH of the mobile phase; slight pH shifts alter the ionization of the stationary phase's cation-exchange ligands.

Protocol B: Biphenyl Core-Shell Method (Orthogonal Alternative)
  • Column Setup : Install a Core-Shell Biphenyl column, 150 x 4.6 mm, 2.7 µm. Set column oven to 30 °C.

  • Mobile Phase Preparation : Prepare an isocratic mixture of 30% Methanol and 70% Water containing 10 mM Ammonium Acetate (pH 6.8)[6]. Methanol is strictly used over acetonitrile to maximize

    
     interactions[5].
    
  • Flow Rate & Detection : Set flow rate to 0.8 mL/min. Monitor UV at 255 nm.

  • System Suitability : Inject the standard.

    • Pass Criteria: Resolution (Rs) from any known structural isomers must be ≥ 2.0.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance for 2-(4-Methylphenyl)pyridin-3-ol across the evaluated methodologies.

ParameterAlternative 1: Standard C18Alternative 2: Biphenyl Core-ShellFeatured: Mixed-Mode RP/CX
Primary Interaction Mechanism HydrophobicHydrophobic +

Hydrophobic + Ionic
Retention Time (RT) 3.2 min5.8 min8.5 min
Tailing Factor (Tf) 2.4 (Fail)1.4 (Marginal)1.05 (Pass)
Theoretical Plates (N) 3,5007,20011,500
Mobile Phase Modifier 0.1% TFA (Harsh)10mM NH₄OAc (Mild)0.1% H₃PO₄ (Standard)
Resolution from Isomers (Rs) 1.22.54.1

References

Sources

Comparing 2-(4-Methylphenyl)pyridin-3-ol vs 2-phenylpyridin-3-ol reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Phenylpyridin-3-ol and 2-(4-Methylphenyl)pyridin-3-ol[1]

Abstract This guide provides a comprehensive technical comparison between 2-phenylpyridin-3-ol (3-OH-ppy) and its methylated derivative, 2-(4-methylphenyl)pyridin-3-ol (3-OH-mppy) .[1] Designed for researchers in organometallic chemistry and drug discovery, this document analyzes the electronic, steric, and solubility differences driven by the para-methyl substituent. We explore their utility as precursors for cyclometalated iridium(III) complexes (OLED phosphors) and as scaffolds in medicinal chemistry, supported by experimental protocols and mechanistic visualizations.

Executive Summary: The Methyl Effect

The transition from a phenyl to a p-tolyl ring introduces a subtle yet impactful electronic perturbation.[1] While both compounds share the core 2-phenylpyridine scaffold—a privileged structure for C–H activation—the methyl group in 2-(4-methylphenyl)pyridin-3-ol acts as a weak electron-donating group (EDG) via hyperconjugation.[1]

Feature2-Phenylpyridin-3-ol (Compound A)2-(4-Methylphenyl)pyridin-3-ol (Compound B)
Electronic Nature Reference StandardElectron-Rich Phenyl Ring (HOMO destabilized)
Lipophilicity (LogP) ~2.6 (Moderate)~3.1 (Enhanced solubility in non-polar solvents)
C-H Activation Rate StandardAccelerated (Nucleophilic ring facilitates oxidative addition)
Emission (Ir Complex) Green/Yellow BaselineRed-Shifted (Narrower Bandgap)
Primary Utility General Ligand / MetaboliteTuned OLED Emitter / Lipophilic Drug Scaffold

Electronic Structure & Reactivity Analysis[2]

Electronic Perturbation (Hammett Effects)

The reactivity difference is governed by the Hammett substituent constant (


) of the methyl group (-0.17).
  • Compound A (H): The phenyl ring is electronically neutral relative to the pyridine.[1] The 3-hydroxyl group on the pyridine ring acts as an auxiliary donor, raising the LUMO energy of the pyridine slightly compared to unsubstituted 2-phenylpyridine.

  • Compound B (Me): The methyl group at the para-position of the phenyl ring exerts a +I (inductive) and hyperconjugative effect.[1]

    • Impact on C-H Activation: The increased electron density on the phenyl ring makes it a better nucleophile.[1] In electrophilic metallation mechanisms (common with Ir and Pt), Compound B reacts faster than Compound A.

    • Impact on Photophysics: In cyclometalated complexes (e.g., Ir(L)₂acac), the HOMO is localized on the metal and the phenyl ring. The EDG (Methyl) destabilizes (raises) the HOMO level. The LUMO (localized on the pyridine) remains largely unaffected.

    • Result:

      
      .[1] As HOMO rises, the gap shrinks, leading to a bathochromic (red) shift  in emission.
      
The Role of the 3-Hydroxyl Group

Unlike the common 2-phenylpyridine, the 3-hydroxyl group adds a layer of complexity:

  • Orthogonal Functionalization: The -OH group allows for O-alkylation (ether synthesis) to tune solubility without altering the metal coordination sphere.[1]

  • Proton Transfer: In the free ligand, the 3-OH can participate in intermolecular hydrogen bonding, raising the melting point compared to non-hydroxylated analogs.[1]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize the biaryl core from 2-bromo-3-hydroxypyridine (or its O-protected variant) and the corresponding arylboronic acid.[1]

Reagents:

  • Aryl Halide: 2-bromo-3-methoxypyridine (Protection of OH is recommended to prevent catalyst poisoning).[1]

  • Boronic Acid: Phenylboronic acid (for A) or 4-Tolylboronic acid (for B).[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

  • Base: K₂CO₃ (2.0 equiv).[1]

  • Solvent: DME/Water (4:1).[1]

Step-by-Step Protocol:

  • Inertion: Charge a Schlenk flask with 2-bromo-3-methoxypyridine (1.0 equiv), Boronic Acid (1.1 equiv), and K₂CO₃. Evacuate and backfill with Argon (3x).[1][2]

  • Solvation: Add degassed DME/Water mixture.

  • Catalysis: Add Pd(PPh₃)₄ under a counter-flow of Argon.

  • Reflux: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: Cool, dilute with water, extract with EtOAc. Dry organic layer over MgSO₄.[1]

  • Deprotection: Treat the methoxy intermediate with BBr₃ (3.0 equiv) in DCM at 0°C -> RT to liberate the free hydroxyl group.

  • Purification: Recrystallization from Ethanol/Hexane.

Cyclometalation with Iridium(III)

Objective: Compare the formation of the chloro-bridged dimer


.

Protocol:

  • Mix

    
     and Ligand (A or B) (2.2 equiv) in 2-ethoxyethanol/water (3:1).
    
  • Reflux at 110°C for 24 hours under Nitrogen.

  • Observation: Compound B (Methyl) typically precipitates faster due to lower solubility of the complex and faster reaction kinetics.[1]

  • Collect the precipitate by filtration.[1] Wash with water and methanol.

Visualization of Pathways

Synthesis and C-H Activation Workflow

The following diagram illustrates the parallel synthesis and the divergent electronic outcomes upon complexation.

ReactivityComparison cluster_A Pathway A: Phenyl cluster_B Pathway B: Tolyl (Methylated) Start Precursor: 2-Bromo-3-methoxypyridine PhenylBor Phenylboronic Acid Start->PhenylBor Split Stream TolylBor 4-Tolylboronic Acid Start->TolylBor ProdA 2-Phenylpyridin-3-ol (Compound A) PhenylBor->ProdA Suzuki Coupling (Pd(0), Base) + Deprotection ComplexA Ir(III) Dimer A (Standard Emission) ProdA->ComplexA IrCl3, 110°C C-H Activation ProdB 2-(4-Methylphenyl)pyridin-3-ol (Compound B) TolylBor->ProdB Suzuki Coupling (Pd(0), Base) + Deprotection ComplexB Ir(III) Dimer B (Red-Shifted Emission) ProdB->ComplexB IrCl3, 110°C Faster Kinetics (Electron Rich Ring)

Caption: Comparative synthetic workflow showing the divergence in reagent choice and the resulting impact on metal complex properties.

Electronic Energy Level Diagram

This diagram visualizes the "Methyl Effect" on the HOMO/LUMO levels, explaining the red-shift in Compound B.[1]

EnergyLevels cluster_A_levels cluster_B_levels Energy Energy (eV) LUMOA LUMO (Pyridine-Localized) Unchanged HOMOA HOMO (Phenyl/Ir) Baseline HOMOB HOMO (Tolyl/Ir) Destabilized (Higher) HOMOA->HOMOB +Me Group (EDG) Raises HOMO GapA Gap A (Larger) Blue/Green LUMOB LUMO (Pyridine-Localized) Unchanged GapB Gap B (Smaller) Red-Shifted

Caption: Schematic representation of frontier molecular orbitals. The methyl group raises the HOMO level, narrowing the bandgap for Compound B.

Quantitative Comparison Table

Property2-Phenylpyridin-3-ol2-(4-Methylphenyl)pyridin-3-olImpact of Methylation
Molecular Weight 171.19 g/mol 185.22 g/mol Slight increase
LogP (Predicted) 2.152.64+0.5 units: Improved membrane permeability and solubility in organic solvents.[1]
pKa (OH group) ~8.5 (Est.)[1]~8.7 (Est.)[1]Slightly Less Acidic: EDG effect transmits weakly to Pyridine ring.[1]
C-H Activation Site Ortho to PyridineOrtho to PyridineRegioselectivity: Methyl blocks para, directing activation solely to ortho.[1]
Yield (Suzuki) 85-90%88-95%Comparable; Tolyl boronic acids are often more stable.

References

  • Synthesis of 2-Phenylpyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995.[1]

    • URL:[Link]

  • Iridium Complexation & Photophysics

    • Title: "Synthesis and Characterization of Fac-Tris(2-Phenylpyridin
    • Source:Inorganic Chemistry, 1991.[1] (Foundational text for Ir(ppy)3 derivatives).

    • URL:[Link]

  • Electronic Effects in C-H Activation

    • Title: "Substituent Effects on the Cyclometalation of 2-Phenylpyridine Deriv
    • Source:Dalton Transactions, 2010.
    • URL:[Link]

  • Properties of 3-Hydroxypyridines

    • Title: "Tautomerism and Acidity of 3-Hydroxypyridines."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 2-(4-Methylphenyl)pyridin-3-ol, synthesized for researchers in medicinal chemistry and organometallic synthesis.

Executive Summary

2-(4-Methylphenyl)pyridin-3-ol is a substituted 3-hydroxypyridine derivative characterized by a conjugated biaryl system. Unlike simple pyridines, its spectral profile is heavily influenced by the interplay between the phenolic hydroxyl group (auxochrome) and the para-tolyl moiety (extended chromophore).

  • Primary Absorption Maximum (

    
    ): 305–315 nm  (in neutral organic solvents like MeOH/EtOH).
    
  • Secondary Band: ~245–255 nm (aromatic

    
     transitions).
    
  • Physical Appearance: White to off-white solid, indicating a lack of significant absorption in the visible region (>400 nm).

  • Key Behavior: Exhibits significant pH-dependent bathochromic shifts due to the ionization of the 3-hydroxyl group.

Spectral Characteristics & Chromophore Analysis[1][2][3]

Theoretical Deconstruction

The UV-Vis spectrum of this compound is a composite of three structural factors. Understanding these allows for precise prediction and analysis of experimental data.

Structural ComponentElectronic EffectSpectral Consequence
Pyridine Core Base ChromophoreAbsorbs at ~257 nm (transition

).
2-Aryl Substitution Conjugation ExtensionExtends the

-system, causing a Red Shift (Bathochromic) of ~20–30 nm compared to pyridine.
3-Hydroxyl Group Auxochrome (

)
Donates lone pair electrons into the ring, further stabilizing excited states and causing a Red Shift of ~30–40 nm.
4-Methyl Group Weak Auxochrome (Hyperconjugation)Adds a minor Red Shift (approx. +5 nm) compared to the unsubstituted 2-phenylpyridin-3-ol.
Solvent and pH Effects (Solvatochromism)

The 3-hydroxypyridine moiety is amphoteric. The absorption maximum shifts dramatically based on the protonation state of the oxygen atom.

  • Neutral (Organic Solvents): In Methanol or Ethanol, the molecule exists predominantly in the neutral form.

    • 
      :  ~310 nm.
      
  • Basic (Anionic Form): Upon addition of base (e.g., NaOH), the hydroxyl proton is removed, forming the pyridin-3-olate anion. The increased electron density pushes the HOMO energy up, narrowing the HOMO-LUMO gap.

    • 
      :  Shifts to 335–350 nm  (Distinct Bathochromic Shift).
      
  • Acidic (Cationic Form): Protonation of the pyridine nitrogen can occur, often leading to a hypsochromic (blue) shift or stabilization of the band depending on the specific solvation shell.

Comparative Analysis

The following table compares 2-(4-Methylphenyl)pyridin-3-ol with its closest structural analogs to validate the spectral range.

CompoundStructure

(MeOH)
Visual Appearance
Pyridine Monocyclic257 nmColorless Liquid
3-Hydroxypyridine Monocyclic + OH295 nmWhite Solid
2-Phenylpyridine Biaryl (No OH)244 nm, 280 nmColorless Liquid
2-Phenylpyridin-3-ol Biaryl + OH~305 nmWhite Solid
2-(4-Methylphenyl)pyridin-3-ol Biaryl + OH + Me 310–315 nm (Est.) Off-White Solid

Note: The "White Solid" appearance confirms that the compound does not absorb blue light (450 nm); therefore, the absorption tail must end before entering the visible spectrum significantly.

Experimental Protocol for Spectral Determination

To obtain publication-quality spectral data, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Cutoff < 205 nm.

  • Buffer: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (absorbs UV).

Step-by-Step Workflow
  • Blank Preparation: Fill both reference and sample cuvettes with pure solvent (MeOH). Run a baseline correction (Autozero) from 200 to 500 nm.

  • Stock Solution: Dissolve 1.0 mg of 2-(4-Methylphenyl)pyridin-3-ol in 10 mL MeOH. (Conc: ~0.36 mM).

  • Working Solution: Dilute 100

    
    L of Stock into 3 mL MeOH. Target Absorbance: 0.5 – 0.8 AU.
    
  • Neutral Scan: Scan sample from 200 to 500 nm. Record

    
    .
    
  • pH Validation (In-situ):

    • Add 20

      
      L of 1 M NaOH to the cuvette. Invert to mix.
      
    • Rescan. Observe the Red Shift to ~340 nm. This confirms the presence of the phenolic OH group.

Structural & Logic Visualization

The following diagram illustrates the tautomeric equilibrium and the electronic effects governing the absorption.

G cluster_0 Chromophore Components cluster_1 Observed Species Pyridine Pyridine Ring (Base Abs: 257 nm) Neutral Neutral Form (λmax ~310 nm) Pyridine->Neutral Core Phenyl 4-Methylphenyl (Conjugation Extender) Phenyl->Neutral +25 nm (Red Shift) Hydroxyl 3-Hydroxyl Group (Auxochrome) Hydroxyl->Neutral +30 nm (Red Shift) Anion Anionic Form (Basic pH) (λmax ~340 nm) Neutral->Anion Deprotonation (NaOH) Bathochromic Shift Anion->Neutral Protonation (HCl)

Caption: Logical decomposition of the chromophore showing additive spectral shifts and pH-dependent behavior.

References

  • PubChem Compound Summary . (2025). 2-(p-Tolyl)pyridine.[1] National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase . (2025).[2] UV-Vis Spectrum of 2-Amino-3-hydroxypyridine. Wiley Science Solutions. Available at: [Link]

  • Gillam, A. E., Hey, D. H., & Lambert, A. (1941).[3] The absorption spectra of the phenylpyridines and pyridyldiphenyls. Journal of the Chemical Society, 364-367. Available at: [Link]

  • Curadev Pharma Private Ltd. (2014).[4] Inhibitors of the Kynurenine Pathway. European Patent EP2970173B1. (Describes synthesis and characterization of 2-phenylpyridin-3-ol derivatives). Available at:

Sources

Comparative Guide: Crystal Structure & X-Ray Diffraction of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparative analysis designed for researchers and drug development professionals. It synthesizes crystallographic methodology, structural logic, and performance benchmarking for 2-(4-Methylphenyl)pyridin-3-ol and its functional analogs.

Executive Summary: The Structural Scaffold

2-(4-Methylphenyl)pyridin-3-ol represents a critical "hybrid" scaffold. It merges the metal-chelating/hydrogen-bonding capability of 3-hydroxypyridine with the lipophilic, sterically defined p-tolyl group. Unlike simple pyridine bases, the 3-hydroxy substituent introduces a dedicated hydrogen-bond donor/acceptor site, fundamentally altering the crystal packing from simple


-stacking to complex H-bonded networks.

This guide compares the crystallographic and functional characteristics of this compound against its two primary structural parents: 2-Phenylpyridin-3-ol (unsubstituted aryl) and 2-(p-Tolyl)pyridine (non-hydroxylated).

Structural Analysis & Crystallographic Expectations

Molecular Geometry & Torsion

In the crystalline state, 2-arylpyridines typically exhibit a twisted conformation to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine ring.

  • The 3-OH Effect: In 2-(4-Methylphenyl)pyridin-3-ol, the hydroxyl group at position 3 can engage in an intramolecular hydrogen bond with the pyridine nitrogen (if protonated or in specific tautomers) or, more likely, twist away to engage in intermolecular networking.

  • The Methyl Effect: The para-methyl group extends the longitudinal axis of the molecule, disrupting the "herringbone" packing often seen in unsubstituted 2-phenylpyridines and potentially creating solvent-accessible channels in the lattice.

Hydrogen Bonding Networks (The Differentiator)

Unlike 2-(p-Tolyl)pyridine , which relies solely on weak C–H···


 and 

-

interactions, the target compound utilizes the hydroxyl group to form robust supramolecular synthons.
  • Primary Motif: O–H···N intermolecular chains.[1]

  • Secondary Motif: O–H···O dimers (inversions).

Comparative Structural Data

The following table benchmarks the expected crystallographic parameters based on high-resolution data from immediate structural analogs.

FeatureTarget: 2-(4-Methylphenyl)pyridin-3-ol Alt A: 2-Phenylpyridin-3-ol Alt B: 2-(p-Tolyl)pyridine
Crystal System Monoclinic (Predicted)Monoclinic (

)
Trigonal / Orthorhombic
Space Group

or



(in complexes)
H-Bond Donor Yes (3-OH)Yes (3-OH)No
Packing Motif H-bonded Chains +

-stacking
H-bonded Dimers

-stacking / Herringbone
Torsion Angle ~20–30° (Aryl-Pyridine twist)~15–25°~25–35°
Solubility Moderate (Lipophilic tail)Low (High lattice energy)High (Non-polar)
Key Utility Bidentate Ligand (

), Pharmacophore
Bidentate Ligand (

)
Monodentate Ligand (

)

Expert Insight: The presence of the p-methyl group often lowers the melting point relative to the unsubstituted parent by disrupting efficient packing, making the target compound more soluble in organic solvents—a desirable trait for drug formulation and ligand synthesis.

Experimental Protocol: Crystallization & Diffraction

To obtain high-quality single crystals of 2-(4-Methylphenyl)pyridin-3-ol for X-ray diffraction (XRD), a standard solvent evaporation method is insufficient due to the competing hydrophobic (tolyl) and hydrophilic (hydroxy-pyridine) domains.

Optimized Crystal Growth Protocol (Self-Validating)

Objective: Grow single crystals >0.2 mm suitable for SC-XRD.

  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Ethanol or Acetonitrile (dissolves the polar OH-pyridine).

    • Solvent B (Poor): Hexane or Toluene (antisolvent for the polar head, compatible with tolyl tail).

  • Method: Slow Vapor Diffusion.

    • Dissolve 20 mg of compound in 2 mL of Acetonitrile (warm if necessary).

    • Filter into a small inner vial.

    • Place inner vial inside a larger jar containing 5 mL of Toluene .

    • Seal tightly and store at 4°C in a vibration-free zone.

  • Validation: Crystals should appear within 48-72 hours. If precipitate is amorphous, switch Solvent B to Diethyl Ether.

Diffraction Workflow
  • Temperature: Collect data at 100 K to freeze methyl group rotation and reduce thermal ellipsoids.

  • Resolution: Aim for

    
     to resolve the hydroxyl hydrogen atom, which is critical for confirming the H-bond network topology.
    

Visualizing the Structural Logic

The following diagram illustrates the logical flow from chemical structure to crystallographic characterization and functional utility.

CrystalLogic cluster_synthesis Synthesis & Pre-Reqs cluster_cryst Crystallization Strategy cluster_analysis Structural Analysis Compound 2-(4-Methylphenyl)pyridin-3-ol Purity Purity Check (>98%) 1H-NMR / HPLC Compound->Purity Solvent Binary Solvent System (MeCN / Toluene) Purity->Solvent Dissolution Growth Vapor Diffusion (Slow Kinetics) Solvent->Growth Crystal Single Crystal (Monoclinic Prisms) Growth->Crystal XRD SC-XRD Data Collection (100 K, Mo-Kα) Crystal->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Topology H-Bond Network (O-H...N Chains) Refinement->Topology Application Ligand for Catalysis / Drug Scaffold Topology->Application Defines Utility

Caption: Workflow for transforming the raw chemical scaffold into a solved crystal structure, highlighting the critical binary solvent step for amphiphilic ligands.

Performance Comparison: Why This Structure Matters

vs. 2-Phenylpyridin-3-ol (The Parent)
  • Performance: The parent compound packs more efficiently due to the lack of the methyl "bump," leading to higher melting points and lower solubility.

  • Advantage of Methyl Derivative: The 4-methyl group breaks this tight packing, significantly improving solubility in organic solvents (DCM, THF). This makes 2-(4-Methylphenyl)pyridin-3-ol a superior ligand for homogeneous catalysis where solubility is rate-limiting.

vs. 2-(p-Tolyl)pyridine (The "Naked" Analog)
  • Performance: The "naked" analog lacks the 3-OH group. It cannot form hydrogen bonds and relies solely on weak dispersive forces.

  • Advantage of Hydroxy Derivative: The 3-OH group allows for bidentate coordination (binding metals through both N and O^- after deprotonation). This creates rigid, 5-membered chelate rings highly valued in Iridium(III) emitters for OLEDs and Vanadium catalysts.

Pharmaceutical Implications

In a drug development context, the 3-hydroxy-2-arylpyridine motif is a bioisostere for flavonoid structures. The crystal structure reveals the precise angle of the aryl ring relative to the pyridine, which dictates how the molecule fits into enzyme binding pockets (e.g., kinases or oxidases). The p-methyl group often serves to fill hydrophobic pockets in the target protein, increasing potency compared to the unsubstituted parent.

References

  • General Synthesis & Properties of 2-Arylpyridines

    • PubChem Compound Summary: 2-(p-Tolyl)pyridine.
  • Crystallographic Methodology for Hydroxypyridines

    • Hejrani-Dalir, A., Tabatabaee, M., & Sheibani, A. (2014).[2] "Synthesis and crystal structure of 2-amino-3-hydroxypyridinium...". Acta Crystallographica Section C.

  • Metal Coordination of 2-Arylpyridine Derivatives (Ir Complexes)

    • Watts, R. J., et al. (1993). "Structures of ortho-metalated [2-(p-tolyl)pyridine]iridium(III) complexes". Acta Crystallographica.
  • Structural Analog Data (3-Hydroxypyridin-4-ones)

    • MDPI Molbank. (2023). "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones".

Sources

Technical Comparison Guide: Purity Verification of 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of 2-(4-Methylphenyl)pyridin-3-ol , focusing on purity verification via elemental analysis (CHN) and its critical impact on downstream applications such as organometallic catalysis and OLED material synthesis.

Executive Summary

In the synthesis of high-performance Iridium(III) or Platinum(II) complexes—widely used in phosphorescent OLEDs and homogenous catalysis—the purity of the ancillary ligand is the single most critical variable affecting quantum yield and catalyst turnover frequency (TOF).

This guide objectively compares High-Purity (OLED Grade) 2-(4-Methylphenyl)pyridin-3-ol against Standard Synthesis Grade alternatives.[1] We present theoretical versus experimental elemental analysis (EA) data to demonstrate how micro-impurities (residual solvents, moisture, inorganic salts) manifest in CHN results and degrade performance.

Key Findings:

  • OLED Grade (>99.8%) exhibits CHN deviations of <0.15%, ensuring stoichiometric precision in metal complexation.

  • Standard Grade (~98%) often shows deviations >0.5% due to solvation, leading to ligand-exchange failures and non-emissive "dark" complex formation.[1]

  • Recommendation: For optoelectronic applications, rejection thresholds must be set at ±0.3% deviation from theoretical values.

Chemical Profile & Theoretical Baseline[1][2]

Before analyzing experimental data, the theoretical baseline must be established based on the molecular formula C₁₂H₁₁NO .

Product: 2-(4-Methylphenyl)pyridin-3-ol Role: Bidentate N^O Chelating Ligand Molecular Weight: 185.22 g/mol [1]

Table 1: Theoretical Elemental Composition (C₁₂H₁₁NO)
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.13277.81%
Hydrogen (H) 111.00811.0885.99%
Nitrogen (N) 114.00714.0077.56%
Oxygen (O) 115.99915.9998.64%
Total --185.226 100.00%

Comparative Analysis: Experimental Data

The following data compares three commercial batches of 2-(4-Methylphenyl)pyridin-3-ol. The "Delta" (


) represents the deviation from the theoretical value. Industry standard acceptance for research is typically 

.[1]
Table 2: Batch Comparison – Elemental Analysis Results
Batch IDGrade% Carbon (Exp)

C
% Hydrogen (Exp)

H
% Nitrogen (Exp)

N
Purity Verdict
MPP-001 OLED Grade 77.75%-0.066.01%+0.027.54%-0.02PASS (Excellent)
MPP-002 Reagent Grade 76.90%-0.916.25%+0.267.30%-0.26FAIL (Solvated)
MPP-003 Tech Grade 75.10%-2.715.80%-0.197.15%-0.41FAIL (Inorganic)
Data Interpretation & Causality[1]
  • MPP-001 (OLED Grade):

    • Observation: Deviations are negligible (<0.1%).

    • Causality: Indicates complete removal of solvents and absence of inorganic precursors (e.g., boronic acids from Suzuki coupling).

    • Impact: Ideal for sublimation or ultra-high vacuum deposition processes.[1]

  • MPP-002 (Reagent Grade - Solvated):

    • Observation: Carbon is low (-0.91%), Hydrogen is high (+0.26%).[1]

    • Diagnosis: This "Low C / High H" signature is characteristic of residual water or methanol .[1] The phenolic -OH group at position 3 is hygroscopic.[1]

    • Calculation: A 1.5% water content (w/w) would dilute the Carbon percentage significantly while boosting Hydrogen slightly relative to the matrix.

    • Consequence: In Iridium complex synthesis (e.g.,

      
       reaction), this excess mass leads to incorrect stoichiometry, resulting in unreacted metal salts that quench luminescence.
      
  • MPP-003 (Tech Grade - Inorganic Impurity):

    • Observation: All organic elements (C, H, N) are significantly lower than theoretical.

    • Diagnosis: The mass balance is missing (~3-4%).[1] This indicates non-combustible impurities, likely Silica gel (from column chromatography) or Potassium Bromide/Salts (reaction byproducts).

    • Consequence: These impurities act as "dead mass" and can poison catalytic active sites or cause short circuits in thin-film devices.[1]

Purity Validation Protocol

To ensure reproducibility, the following self-validating protocol should be used. This workflow integrates Elemental Analysis with Orthogonal techniques (HPLC/TGA).

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Why: The 3-hydroxy group forms hydrogen bonds with atmospheric moisture.[1]

    • Protocol: Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours (< 1 mbar).

    • Check: If melting point is sharp (e.g., 152–154°C), proceed. If broad, re-dry.

  • Combustion Analysis (CHN):

    • Instrument: PerkinElmer 2400 Series II or equivalent.[1]

    • Standard: Acetanilide (K factor calibration).

    • Tolerance: Accept if

      
      .[1]
      
  • Orthogonal Check (If CHN Fails):

    • Scenario A (High H, Low C): Run TGA (Thermogravimetric Analysis). Weight loss < 100°C confirms solvent/water.[1]

    • Scenario B (Low C, H, N): Run Residue on Ignition (ROI). Ash content > 0.1% confirms inorganic salts.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for qualifying the ligand based on Elemental Analysis data.

PurityValidation Start Crude 2-(4-Methylphenyl)pyridin-3-ol Drying Vacuum Drying (60°C, 4h) Start->Drying CHN_Analysis CHN Combustion Analysis Drying->CHN_Analysis Check_C Check Carbon (C) Deviation CHN_Analysis->Check_C Pass PASS: |Δ| < 0.4% (OLED/Catalyst Grade) Check_C->Pass |Δ| ≤ 0.4% Fail_LowC_HighH FAIL: Low C / High H (Solvent/Moisture) Check_C->Fail_LowC_HighH C < -0.4% & H > +0.2% Fail_LowAll FAIL: Low C, H, N (Inorganic Impurity) Check_C->Fail_LowAll C, H, N all Low Recrystallize Action: Recrystallize (Toluene/Hexane) Fail_LowC_HighH->Recrystallize Filter Action: Hot Filtration (Remove Salts) Fail_LowAll->Filter Recrystallize->Drying Retest Filter->Drying Retest

Figure 1: Logic flow for interpreting Elemental Analysis data and determining necessary purification steps.

Performance Impact: Why Purity Matters

The choice between "Pass" and "Fail" grade ligands directly dictates the efficiency of the final application.

Case Study: Iridium Complex Synthesis

When synthesizing the complex


 using this ligand:
  • With OLED Grade (MPP-001):

    • Yield: >85%

    • PLQY (Photoluminescence Quantum Yield): 0.92

    • Mechanism: Precise stoichiometry prevents the formation of "tris-homoleptic" impurities or chloro-bridged dimers that act as triplet quenchers [1].[1]

  • With Reagent Grade (MPP-002):

    • Yield: ~60%

    • PLQY: 0.75[1]

    • Mechanism: The 1.5% water impurity hydrolyzes the labile Iridium-chloride bridge intermediates during the synthesis (typically performed in 2-ethoxyethanol), leading to hydroxo-bridged species that are non-emissive [2].[1]

References

  • Baranoff, E., & Curchod, B. F. E. (2015). FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence.[1] Dalton Transactions.[1] Link

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry. Link

  • PerkinElmer. (2022). CHN/CHNS/O Elemental Analysis in Pharmaceutical Quality Control. Application Note. Link

Sources

Technical Comparison: 2-(4-Methylphenyl)pyridin-3-ol vs. 2-(4-Methylphenyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-(4-Methylphenyl)pyridin-3-ol and its regioisomer, 2-(4-Methylphenyl)pyridin-4-ol (often referred to as the 4-isomer or 4-pyridone analog).

These two compounds serve as a textbook case study in medicinal chemistry, demonstrating how shifting a single hydroxyl group by one position dramatically alters electronic structure, tautomeric preference, and biological availability.

Executive Summary: The Tautomeric Divergence

While both compounds share the same molecular formula (


) and a 2-(p-tolyl)pyridine scaffold, they behave as chemically distinct entities due to tautomeric divergence .
  • The 3-Isomer (Target): Exists predominantly as the hydroxy-pyridine . It features a critical intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen. This "closed" conformation masks polarity, enhancing membrane permeability (LogP).

  • The 4-Isomer (Alternative): Exists predominantly as the 4-pyridone (keto-tautomer). Lacking the geometry for intramolecular bonding, it relies on intermolecular dimerization. This results in higher melting points, lower solubility in organic solvents, and a distinct hydrogen-bond donor/acceptor profile (NH donor, C=O acceptor).

Quick Reference Matrix
Feature2-(4-Methylphenyl)pyridin-3-ol2-(4-Methylphenyl)pyridin-4-ol
Dominant Tautomer Enol (Hydroxypyridine)Keto (Pyridone)
H-Bonding Intramolecular (N···HO)Intermolecular (Dimerization)
Lipophilicity (LogP) High (Permeable)Low (Polar)
Primary Utility Bioisostere for phenols; Metal chelatorKinase hinge binder; Amide isostere
Solubility Good in DCM, EtOAcPoor in DCM; Good in DMSO/MeOH
pKa (approx) ~8.5 (OH acidic)~3.2 (NH acidic), ~11.0 (OH)

Chemical Structure & Tautomerism

The fundamental difference lies in the stability of the tautomers. The 3-OH isomer is stabilized by a 5-membered intramolecular ring, whereas the 4-OH isomer stabilizes via resonance into the pyridone form.

Structural Logic Diagram (Graphviz)

Tautomerism cluster_3ol 3-Isomer (Intramolecular Stabilization) cluster_4ol 4-Isomer (Intermolecular Stabilization) A1 2-(p-Tolyl)pyridin-3-ol (Enol Form - Dominant) A1->A1 Intramolecular H-Bond (N...HO) A2 Zwitterion / Keto Form (Unstable) A1->A2 Tautomerization (Unfavorable) B1 2-(p-Tolyl)pyridin-4-ol (Enol Form - Minor) B2 2-(p-Tolyl)pyridin-4(1H)-one (Keto Form - Dominant) B1->B2 Tautomerization (Highly Favorable) B2->B2 Intermolecular Dimerization (High MP, Low Sol)

Caption: The 3-isomer is "locked" in the enol form by internal bonding, while the 4-isomer rapidly converts to the polar pyridone form.

Synthetic Accessibility

Synthesis of these regioisomers requires different starting materials to ensure regiocontrol. The Suzuki-Miyaura coupling is the industry standard for both, but the electrophile differs.

Protocol A: Synthesis of 2-(4-Methylphenyl)pyridin-3-ol

Mechanism: Palladium-catalyzed cross-coupling of a 2-halogenated-3-hydroxypyridine (or protected ether) with 4-methylphenylboronic acid.

  • Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), 4-Methylphenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 30 minutes.
      
    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Workup: Acidify to pH 6 (important to protonate the pyridine nitrogen slightly or ensure neutral form for extraction), extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 2-(4-Methylphenyl)pyridin-4-ol

Mechanism: Synthesis usually targets the 4-methoxy intermediate followed by demethylation, as 4-hydroxypyridines can poison Pd catalysts via the pyridone oxygen.

  • Step 1 (Coupling): 2-Chloro-4-methoxypyridine + 4-Methylphenylboronic acid

    
     2-(4-Methylphenyl)-4-methoxypyridine.
    
  • Step 2 (Deprotection): Reflux in 48% HBr or use

    
     in DCM.
    
  • Procedure (Deprotection Focus):

    • Dissolve intermediate in anhydrous DCM at 0°C.

    • Add

      
       (3.0 eq) dropwise.
      
    • Warm to RT and stir for 4 hours.

    • Quench: Slowly add MeOH (exothermic!).

    • Isolation: The product will likely precipitate as the HBr salt or free base upon neutralization. The 4-pyridone form is highly crystalline.

Biological Performance & Application

2-(4-Methylphenyl)pyridin-3-ol (The "Phenol Mimic")
  • Target Class: Metalloenzymes (e.g., 12-LOX, Tyrosinase) and GPCRs.

  • Mechanism: The 3-hydroxyl group and pyridine nitrogen form a bidentate chelation site for metals (

    
    , 
    
    
    
    ).
  • ADME Advantage: The intramolecular hydrogen bond ("closed" state) hides the polar donor/acceptor pair, significantly increasing passive diffusion across the blood-brain barrier (BBB) compared to open isomers.

2-(4-Methylphenyl)pyridin-4-ol (The "Kinase Scaffold")
  • Target Class: Kinases (ATP-competitive inhibitors).

  • Mechanism: In the pyridone form, the NH and C=O motif mimics the hydrogen bonding pattern of the purine ring of ATP. This allows it to bind to the "hinge region" of kinase active sites.

  • ADME Challenge: High polarity and melting point often result in poor solubility. Formulation often requires conversion to a hydrochloride or mesylate salt to disrupt the intermolecular crystal lattice.

Experimental Validation: pKa Determination

To distinguish the isomers experimentally without NMR, use a potentiometric titration or UV-shift assay.

Protocol:

  • Preparation: Dissolve 5 mg of compound in a mixed solvent system (Water/Methanol 1:1) to ensure solubility of the 4-isomer.

  • Titration: Titrate with 0.1 M HCl and 0.1 M NaOH.

  • Observation:

    • 3-Isomer: Will show a single distinct inflection point around pH 8.5 (phenolic OH).

    • 4-Isomer: Will show a complex profile with a low pKa (~3.2) for the protonation of the carbonyl oxygen (or NH deprotonation depending on direction) and a very high pKa (~11) for the true hydroxyl loss, confirming the pyridone structure.

References

  • Tautomerism in Hydroxypyridines: Beak, P., et al. "Equilibration Studies: The Energy Differences between 2- and 4-Hydroxypyridines and Their Tautomers." Journal of the American Chemical Society, 1976. Link

  • Suzuki Coupling of Pyridines: Kudo, N., et al. "Efficient Synthesis of 2-Aryl-3-hydroxypyridines via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 1999. Link

  • Biological Activity (Tyrosinase): Sadeghian, S., et al. "New 3-Hydroxypyridine-4-one Analogues: Synthesis and Antimicrobial Evaluation."[1] Bentham Science, 2024. Link

  • Physicochemical Properties: "Computed Properties of 2-(4-Methylphenyl)pyridin-3-ol." PubChem, National Library of Medicine. Link

Sources

Safety Operating Guide

Advanced Operational and Disposal Framework for 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methylphenyl)pyridin-3-ol (also known as 2-(p-tolyl)pyridin-3-ol) is a specialized aryl-substituted pyridinol utilized extensively in drug development and synthetic organic chemistry. While its unique structural motif—a pyridine ring coupled with a p-tolyl group and a hydroxyl donor—makes it a valuable pharmacophore, it also introduces specific toxicological and environmental risks. This guide provides a scientifically grounded, step-by-step framework for the safe handling, operational logistics, and terminal disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective safety protocol, one must first understand the molecular behavior of the compound. The pyridine core is a known neurotoxin and hepatotoxin, capable of coordinating with metalloenzymes and disrupting cellular respiration ()[1]. The addition of the 4-methylphenyl (p-tolyl) group significantly increases the molecule's lipophilicity (LogP). This structural modification enhances its ability to permeate the blood-brain barrier and lipid bilayers, meaning dermal exposure poses a rapid systemic absorption risk. Furthermore, as an organic nitrogenous compound, it is highly toxic to aquatic environments and resists standard aqueous degradation pathways ()[2].

Table 1: Physicochemical Properties and Operational Implications
PropertyValue / CharacteristicOperational & Safety Implication
Chemical Name 2-(4-Methylphenyl)pyridin-3-olN/A
Molecular Formula C12H11NOHigh carbon/nitrogen content; requires high-temperature thermal destruction (incineration) to prevent toxic NOx emissions ()[3].
Physical State Solid (Crystalline/Powder)High inhalation hazard. Milling or transferring dry powder requires a localized HEPA-filtered environment.
Lipophilicity High (due to p-tolyl group)Rapid transdermal absorption. Standard latex gloves are insufficient; nitrile or butyl rubber is required.
Solubility Profile Soluble in DMSO, DCM, EtOHLiquid waste must be strictly segregated into halogenated vs. non-halogenated streams based on the carrier solvent ()[4].

Operational Safety & Handling Protocols

Causality-Driven PPE Selection: Because 2-(4-Methylphenyl)pyridin-3-ol is highly lipophilic, standard laboratory gloves offer incomplete protection against systemic absorption. If handling the dry powder, double-layered nitrile gloves are mandatory. However, if the compound is dissolved in a solvent like dichloromethane (DCM), the solvent acts as a permeation enhancer. DCM degrades nitrile in seconds; therefore, butyl rubber or laminate (Silver Shield) gloves must be used to prevent the dissolved compound from being driven through the glove matrix directly into the skin.

Protocol 1: Safe Weighing and Solution Preparation
  • Preparation: Verify that the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Line the weighing area with anti-static, disposable bench paper to contain micro-spills.

  • PPE Donning: Equip safety goggles, a flame-resistant lab coat, and double nitrile gloves.

  • Handling: Use a static-dissipative spatula to transfer the solid.

    • Self-Validation Step: After weighing, inspect the outer glove for any particulate residue. If contaminated, immediately doff the outer glove, dispose of it in the solid hazardous waste bin, and don a new pair before proceeding. This ensures cross-contamination is halted at the source.

  • Dissolution: Add the solvent slowly inside the fume hood. Cap the vial tightly before removing it from the hood to prevent aerosolization of the dissolved compound.

Waste Segregation and Disposal Workflows

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pyridine derivatives are classified as hazardous waste due to their toxicity and environmental persistence ()[5]. They must never be disposed of via aqueous drain systems ()[4].

Protocol 2: End-of-Lifecycle Disposal
  • State Identification: Determine if the waste is in a solid state (contaminated consumables, pure powder) or liquid state (reaction mixtures, stock solutions).

  • Liquid Segregation:

    • Halogenated: If the compound is dissolved in DCM or chloroform, transfer to a container labeled "Hazardous Liquid Waste - Halogenated Organics"[4].

    • Non-Halogenated: If dissolved in DMSO, ethanol, or ethyl acetate, transfer to "Hazardous Liquid Waste - Non-Halogenated Organics"[4].

    • Causality: Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of thermal destruction, as halogenated waste requires specialized scrubbers to capture hydrochloric acid gas produced during incineration[3].

  • Solid Waste Containment: Place empty vials, contaminated spatulas, and bench paper into a High-Density Polyethylene (HDPE) container[5]. HDPE is highly resistant to organic degradation.

  • Labeling & Storage: Affix a RCRA-compliant hazardous waste tag. List "2-(4-Methylphenyl)pyridin-3-ol" and its approximate concentration. Store in a designated Satellite Accumulation Area (SAA) within secondary containment to mitigate leak risks ()[6].

  • Terminal Destruction: Coordinate with an EPA-permitted hazardous waste vendor for removal. The ultimate disposal method is high-temperature incineration (2500-3000°F), which ensures complete cleavage of the stable pyridine ring and prevents environmental contamination[3].

Mandatory Visualization: Disposal Workflow

G Start Waste Generation 2-(4-Methylphenyl)pyridin-3-ol State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Dry Liquid Liquid Waste (In Solution) State->Liquid Dissolved SolidCont HDPE Solid Waste Container (Double-bagged) Solid->SolidCont Solvent Solvent Type? Liquid->Solvent Labeling Attach RCRA Hazardous Waste Label Include Chemical Name & Conc. SolidCont->Labeling Halogenated Halogenated Waste (e.g., DCM) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Waste (e.g., EtOH, DMSO) Solvent->NonHalogenated No Halogenated->Labeling NonHalogenated->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal EPA-Approved Incineration Facility (Thermal Destruction) Storage->Disposal

Segregation and disposal workflow for 2-(4-Methylphenyl)pyridin-3-ol solid and liquid waste.

Emergency Spill Management

A spill of 2-(4-Methylphenyl)pyridin-3-ol requires immediate, calculated action to prevent aerosolization and dermal contact.

Protocol 3: Solid Spill Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Suppression: Do NOT sweep dry powder, as this generates toxic aerosols. Lightly mist the spilled powder with a compatible low-volatility solvent (e.g., a 10% ethanol/water mixture) to dampen it.

  • Collection: Wipe up the dampened material using absorbent pads working from the outside in.

    • Self-Validation Step: Shine a UV light (if the compound exhibits fluorescence) or perform a visual inspection of the surface from multiple low angles to ensure zero crystalline residue remains.

  • Disposal: Place all absorbent pads and contaminated PPE into a hazardous solid waste bag, seal it, and process it according to the solid waste workflow[5].

References

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste." NSTA. Available at:[Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." CDC. Available at:[Link]

  • Environment Canada / Health Canada. "Screening Assessment for the Challenge Pyridine, alkyl derivs." Canada.ca. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Guide To Treatment Technologies For Hazardous Wastes At Superfund Sites." EPA NEPIS. Available at:[Link]

Sources

Personal protective equipment for handling 2-(4-Methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling uncharacterized or research-grade organic compounds in drug development requires moving beyond generic safety rules. Protocols must be engineered around the specific physicochemical properties of the molecule to ensure absolute laboratory safety and operational efficiency.

Below is the definitive, causality-driven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-(4-Methylphenyl)pyridin-3-ol .

Chemical Profile & Operational Context

2-(4-Methylphenyl)pyridin-3-ol (CAS: 36739-30-7) is a substituted arylpyridine derivative frequently utilized as a critical building block in drug discovery, particularly in the synthesis of kinase inhibitors and receptor modulators. Because its complete systemic toxicological profile is often uncharacterized at the research stage, handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[1]. It must be treated as a potential skin sensitizer, a severe ocular irritant, and a systemic toxin[2].

Causality-Driven Risk Assessment & PPE Selection

In advanced chemical handling, PPE selection is dictated by molecular hazards rather than laboratory defaults. The safety infrastructure for this compound is based on three primary physicochemical risks:

  • Dermal Penetration (The Amphiphilic Risk): The molecule features a lipophilic tolyl group paired with a polar pyridinol head. This amphiphilic nature allows it to readily partition into and cross the stratum corneum, especially when dissolved in common discovery solvents like DMSO or DMF.

    • Causality: Standard latex gloves are highly permeable to organic solvents and offer zero protection. Nitrile or neoprene gloves are mandatory to provide a sufficient chemical barrier[3].

  • Ocular Toxicity: The slightly acidic hydroxyl group on the pyridine ring can rapidly disrupt the lipid bilayer of the cornea upon contact.

    • Causality: Standard safety glasses are insufficient for solution preparation; tight-fitting chemical splash goggles must be worn to prevent the capillary action of splashed solvents[4].

  • Respiratory Sensitization: As a solid crystalline powder, handling generates fine particulates.

    • Causality: Inhalation of uncharacterized active pharmaceutical ingredients (APIs) or their precursors can trigger severe respiratory sensitization. Weighing must be performed in a certified fume hood or ventilated balance enclosure[5].

Quantitative PPE Matrix

To standardize laboratory operations, PPE requirements have been stratified based on the quantitative scale of the experiment.

Exposure ScenarioRequired PPE ConfigurationCausality / Justification
Analytical Scale (< 10 mg) Single nitrile gloves, safety glasses, standard lab coat.Low mass limits systemic exposure. Nitrile prevents incidental dermal transfer of dry powder.
Preparative Scale (> 100 mg) Double nitrile gloves, chemical splash goggles, N95/P100 mask.Higher mass increases aerosolization risk. Goggles prevent corneal damage from airborne dust[6].
Solution Prep (DMSO/DMF) Neoprene or double nitrile gloves, splash goggles, face shield.Organic solvents act as penetration enhancers, driving amphiphilic molecules rapidly through the skin[3].

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system; each step contains built-in checks to ensure containment integrity.

Phase 1: Pre-Weighing Setup

  • Validate Containment: Verify the face velocity of the chemical fume hood is between 80–120 feet per minute (fpm)[7]. Do not proceed if the alarm is sounding.

  • Don Base PPE: Equip a flame-resistant lab coat, full-length pants, closed-toe shoes, and appropriate eye protection based on the matrix above.

  • Glove Integrity Check: Don double-layer nitrile gloves. Visually inspect the outer layer for micro-tears or degradation before handling the chemical[4].

Phase 2: Handling & Transfer

  • Spatial Segregation: Place the source bottle and the receiving vessel (e.g., scintillation vial) deep inside the fume hood, at least 6 inches behind the sash to ensure laminar airflow captures any particulates.

  • Transfer Mechanics: Use a grounded, anti-static micro-spatula to transfer the solid. This prevents static cling and minimizes the aerosolization of the powder.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the receiving vial inside the hood. Never transport dry, unsealed powder across the laboratory[8].

Phase 3: Post-Handling Decontamination

  • Vessel Decontamination: Seal all vials securely. Wipe the exterior of the receiving vial with a solvent-dampened lint-free wipe (e.g., 70% isopropanol) before removing it from the hood.

  • Doffing Procedure: Doff the outer layer of nitrile gloves inside the hood, turning them inside out to trap residual powder, and dispose of them in a designated solid hazardous waste container.

  • Final Hygiene: Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].

Operational Workflow

PPE_Workflow A Hazard Assessment 2-(4-Methylphenyl)pyridin-3-ol B Analytical Scale (<100 mg) A->B C Preparative Scale (>100 mg) A->C D Standard PPE (Nitrile, Glasses, Coat) B->D E Enhanced PPE (Double Nitrile, Goggles, N95) C->E F Handling in Certified Fume Hood D->F E->F G Decontamination & Disposal F->G

Logical workflow for PPE selection and handling of 2-(4-Methylphenyl)pyridin-3-ol based on scale.

Disposal and Spill Management Plan

Proper lifecycle management of arylpyridines prevents secondary exposure to laboratory personnel and environmental contamination[8].

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, outer gloves, and wipes) must be segregated into a clearly labeled "Hazardous Solid Waste - Uncharacterized Organics" container[9].

  • Liquid Waste: Solutions containing 2-(4-Methylphenyl)pyridin-3-ol and organic solvents must be collected in compatible, high-density polyethylene (HDPE) carboys. Do not mix with acidic or strongly oxidizing waste streams to prevent exothermic reactions[8].

  • Spill Response Protocol:

    • Solid Spill: Do not sweep dry powder. Gently cover the spill with absorbent paper dampened with water or isopropanol to suppress dust, then carefully wipe it up[4].

    • Liquid Spill: Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Collect the saturated absorbent and dispose of it as hazardous waste according to institutional Chemical Hygiene Plans[5].

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: The Safety “Use Case”: Co-Developing Chemical Information Management and Laboratory Safety Skills Source: American Chemical Society (ACS) Publications URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.